molecular formula C32H22FN5O4S B12382440 DiPT-4

DiPT-4

Cat. No.: B12382440
M. Wt: 591.6 g/mol
InChI Key: CZTPWVGWFHPODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DiPT-4 is a useful research compound. Its molecular formula is C32H22FN5O4S and its molecular weight is 591.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H22FN5O4S

Molecular Weight

591.6 g/mol

IUPAC Name

2-[2-[[5-[[4-[(4-fluorophenyl)methyl]-1-oxophthalazin-2-yl]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C32H22FN5O4S/c33-21-13-11-19(12-14-21)17-26-22-7-1-2-8-23(22)31(41)38(36-26)18-27-34-35-32(42-27)43-16-15-37-29(39)24-9-3-5-20-6-4-10-25(28(20)24)30(37)40/h1-14H,15-18H2

InChI Key

CZTPWVGWFHPODZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC3=NN=C(O3)SCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)CC7=CC=C(C=C7)F

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Structure and Synthesis of 4-Acetoxy-DiPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy-N,N-diisopropyltryptamine, commonly known as 4-Acetoxy-DiPT or ipracetin, is a synthetic tryptamine (B22526) that is structurally related to the psychedelic compound psilocin (4-hydroxy-N,N-dimethyltryptamine). It is considered a prodrug of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), meaning it is readily converted to the active metabolite in the body. This guide provides a comprehensive overview of the chemical structure of 4-Acetoxy-DiPT and a detailed examination of its synthesis pathways, intended for an audience with a strong background in organic chemistry.

Chemical Structure and Properties

4-Acetoxy-DiPT is characterized by an indole (B1671886) core substituted at the 4-position with an acetoxy group and at the 3-position with an ethylamine (B1201723) side chain. The nitrogen atom of the ethylamine is further substituted with two isopropyl groups.

PropertyValueReference
IUPAC Name 3-[2-(Diisopropylamino)ethyl]-1H-indol-4-yl acetate[1]
Chemical Formula C₁₈H₂₆N₂O₂[1]
Molar Mass 302.418 g·mol⁻¹[1]
CAS Number 936015-60-0[2]
Appearance White powder (HCl salt)[2]

The chemical structure of 4-Acetoxy-DiPT is presented below in a 2D diagram generated using the DOT language.

Caption: 2D Chemical Structure of 4-Acetoxy-DiPT.

Synthesis Pathways

The synthesis of 4-Acetoxy-DiPT is a multi-step process that begins with the synthesis of its precursor, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT). The subsequent and final step involves the acetylation of the hydroxyl group of 4-HO-DiPT. A common and effective route for the synthesis of 4-hydroxytryptamines, such as 4-HO-DiPT, starts from 4-benzyloxyindole (B23222). This method, adapted from the synthesis of similar tryptamines, is outlined below.[3]

Part 1: Synthesis of 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT)

The synthesis of 4-HO-DiPT can be achieved in three main steps starting from 4-benzyloxyindole. This pathway is a modification of the classical psilocin synthesis developed by Albert Hofmann.[3]

Step 1: Formation of the Indole-3-glyoxylamide

The first step involves the reaction of 4-benzyloxyindole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This intermediate is then reacted in situ with diisopropylamine (B44863) to yield N,N-diisopropyl-2-(4-(benzyloxy)-1H-indol-3-yl)-2-oxoacetamide.

Step 2: Reduction of the Glyoxylamide

The resulting glyoxylamide is then reduced to form 4-benzyloxy-N,N-diisopropyltryptamine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃-THF).[3]

Step 3: Debenzylation to Yield 4-HO-DiPT

The final step in the synthesis of the precursor is the removal of the benzyl (B1604629) protecting group from the 4-position of the indole ring. This is typically achieved through catalytic hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[3] This yields the desired 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT).

The overall synthesis pathway for 4-HO-DiPT is visualized in the following diagram:

SynthesisPathway cluster_0 Synthesis of 4-HO-DiPT A 4-Benzyloxyindole B N,N-diisopropyl-2-(4-(benzyloxy)- 1H-indol-3-yl)-2-oxoacetamide A->B 1. Oxalyl Chloride 2. Diisopropylamine C 4-Benzyloxy-N,N-diisopropyltryptamine B->C Reduction (e.g., LiAlH4 or BH3-THF) D 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) C->D Catalytic Hydrogenation (H2, Pd/C)

Caption: Synthesis Pathway of 4-HO-DiPT.

Part 2: Acetylation of 4-HO-DiPT to 4-Acetoxy-DiPT

The final step in the synthesis of 4-Acetoxy-DiPT is the acetylation of the 4-hydroxyl group of 4-HO-DiPT. This is a standard esterification reaction.

Experimental Protocol:

A plausible experimental procedure, based on the acetylation of similar compounds, is as follows:

  • Dissolution: Dissolve 4-HO-DiPT in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

  • Addition of Base: Add a slight excess of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to the solution.

  • Addition of Acetylating Agent: Slowly add a stoichiometric equivalent of acetic anhydride (B1165640) to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is typically quenched with water or a mild aqueous base. The product is then extracted into an organic solvent.

  • Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 4-Acetoxy-DiPT.

The acetylation reaction is depicted in the diagram below:

AcetylationReaction cluster_1 Acetylation of 4-HO-DiPT E 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) F 4-Acetoxy-N,N-diisopropyltryptamine (4-Acetoxy-DiPT) E->F Acetic Anhydride, Base

Caption: Acetylation of 4-HO-DiPT to 4-Acetoxy-DiPT.

Quantitative Data

Detailed quantitative data such as reaction yields, specific reagent amounts, and reaction times for the synthesis of 4-Acetoxy-DiPT are not explicitly provided in the publicly available literature searched. For the synthesis of the related compound 4-HO-NiPT, a 96% yield was reported for the formation of the glyoxylamide intermediate and a 64% yield for the final debenzylation step.[3] These values can serve as a general reference, but optimal conditions and yields for the synthesis of 4-Acetoxy-DiPT would require experimental determination.

Conclusion

The synthesis of 4-Acetoxy-DiPT is a well-defined process that relies on the initial synthesis of its precursor, 4-HO-DiPT. The pathway from 4-benzyloxyindole provides a reliable method for obtaining 4-HO-DiPT, which can then be readily acetylated to the final product. While the general steps are clear, the optimization of each reaction step is crucial for achieving high yields and purity. This guide provides the foundational knowledge for researchers and scientists to approach the synthesis of 4-Acetoxy-DiPT for further study and development.

References

N,N-Diisopropyltryptamine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diisopropyltryptamine (DiPT) is a psychoactive tryptamine (B22526) derivative known for its unusual auditory effects, which are distinct from the visual hallucinations commonly associated with classic psychedelics.[1] This technical guide provides an in-depth overview of the mechanism of action of DiPT, focusing on its receptor binding profile, functional activity, and the intracellular signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds.

Receptor Binding Profile

The primary mechanism of action of N,N-diisopropyltryptamine is through its interaction with various neurotransmitter receptors, with a notable affinity for serotonin (B10506) (5-HT) receptors. The binding affinities of DiPT at a range of human monoamine receptors and transporters have been characterized, providing a quantitative basis for understanding its pharmacological effects. The following table summarizes the inhibition constants (Ki) of DiPT at these targets.

Receptor/Transporter Ki (nM) Receptor/Transporter Ki (nM)
Serotonin Receptors Adrenergic Receptors
5-HT1A160 ± 30α1A>10,000
5-HT1B1,400 ± 200α1B>10,000
5-HT1D1,100 ± 200α2A2,700 ± 1,000
5-HT1E>10,000α2B>10,000
5-HT2A190 ± 20α2C>10,000
5-HT2B1,100 ± 100Histamine Receptors
5-HT2C1,800 ± 200H1>10,000
5-HT5A>10,000H2>10,000
5-HT61,500 ± 100H3>10,000
5-HT73,300 ± 200H4>10,000
Dopamine Receptors Monoamine Transporters
D1>10,000SERT630 ± 50
D2>10,000DAT>10,000
D3>10,000NET2,800 ± 400
D4>10,000
D5>10,000

Data sourced from Rickli et al., 2016.[2]

Functional Activity

DiPT acts as an agonist at several serotonin receptors, with its psychedelic effects primarily attributed to its activity at the 5-HT2A receptor. Functional studies have quantified its potency and efficacy in activating downstream signaling pathways.

Receptor Assay EC50 (nM) Emax (%) Activity
5-HT2ACa2+ mobilization1,100 ± 10081 ± 2Partial Agonist

Data sourced from Rickli et al., 2016.[2]

The functional data indicate that DiPT is a partial agonist at the 5-HT2A receptor, capable of inducing a significant but not maximal response compared to the endogenous ligand serotonin.

Signaling Pathways

The interaction of DiPT with the 5-HT2A receptor initiates a cascade of intracellular events. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.

Gq_Signaling_Pathway DiPT N,N-diisopropyltryptamine HTR2A 5-HT2A Receptor DiPT->HTR2A Binds and Activates Gq Gαq/11 HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (e.g., gene transcription, neuronal excitability) Ca_release->Downstream PKC->Downstream

Figure 1: 5-HT2A Receptor Gq Signaling Pathway Activated by DiPT.

Upon binding of DiPT to the 5-HT2A receptor, the Gq alpha subunit is activated, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to a variety of downstream cellular responses, including modulation of gene transcription and neuronal excitability, which are thought to underlie the psychoactive effects of DiPT.

Experimental Protocols

The quantitative data presented in this guide are typically generated using standardized in vitro pharmacological assays. The following sections provide an overview of the methodologies for key experiments.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing the target receptor incubation Incubate membranes, radioligand, and DiPT at a constant temperature prep_membranes->incubation prep_radioligand Prepare radioligand (e.g., [³H]-ketanserin for 5-HT2A) prep_radioligand->incubation prep_dipt Prepare serial dilutions of DiPT prep_dipt->incubation filtration Rapidly filter the mixture to separate bound from free radioligand incubation->filtration washing Wash filters to remove non-specifically bound radioligand filtration->washing scintillation Measure radioactivity on filters using a scintillation counter washing->scintillation analysis Plot competition curves and calculate IC50 and Ki values scintillation->analysis

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

In a typical competition binding assay, cell membranes expressing the receptor of interest are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (DiPT).[3][4] After reaching equilibrium, the mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand. The amount of radioactivity on the filters is then measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Calcium mobilization assays are functional assays used to determine the potency and efficacy of a compound in activating Gq-coupled receptors like the 5-HT2A receptor.

Calcium_Flux_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection cluster_data_analysis Data Analysis cell_culture Culture cells expressing the 5-HT2A receptor dye_loading Load cells with a calcium-sensitive fluorescent dye cell_culture->dye_loading add_dipt Add varying concentrations of DiPT to the cells dye_loading->add_dipt measure_fluorescence Measure changes in fluorescence over time using a plate reader add_dipt->measure_fluorescence generate_curves Generate dose-response curves and calculate EC50 and Emax values measure_fluorescence->generate_curves

Figure 3: Experimental Workflow for a Calcium Mobilization Assay.

In this assay, cells engineered to express the 5-HT2A receptor are loaded with a fluorescent dye that is sensitive to changes in intracellular calcium concentration.[5][6] The cells are then stimulated with various concentrations of the test compound (DiPT). Activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium, which is detected as a change in the fluorescence of the dye. By measuring the fluorescence at different compound concentrations, a dose-response curve can be generated, from which the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) can be determined.

Conclusion

The mechanism of action of N,N-diisopropyltryptamine is primarily driven by its interaction with serotonin receptors, most notably as a partial agonist at the 5-HT2A receptor. Its binding to this receptor initiates the Gq/11 signaling cascade, leading to an increase in intracellular calcium and the activation of downstream effector proteins. The comprehensive receptor binding and functional data presented in this guide provide a detailed pharmacological profile of DiPT, offering valuable insights for researchers in the fields of neuroscience and drug development. Further investigation into the functional selectivity and downstream signaling of DiPT at various receptors will continue to enhance our understanding of its unique psychoactive properties.

References

The Pharmacological Profile of 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-N,N-diisopropyltryptamine, commonly known as 4-HO-DiPT or iprocin, is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin (4-HO-DMT).[1][2] It is recognized for its rapid onset of action and shorter duration of effects compared to other classic psychedelics.[1][2] In recent years, 4-HO-DiPT has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of psychiatric disorders. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of 4-HO-DiPT, summarizing key findings from in vitro and in vivo studies. The information is intended for researchers, scientists, and drug development professionals.

In Vitro Pharmacology: Receptor Binding and Functional Activity

The primary mechanism of action for 4-HO-DiPT involves its interaction with serotonin (B10506) (5-HT) receptors.[1] Preclinical studies have focused on characterizing its binding affinity and functional activity at various receptor subtypes.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of 4-HO-DiPT for a range of serotonin receptors and other neuronal targets. The inhibition constant (Ki) is a measure of the concentration of the compound required to inhibit 50% of the binding of a specific radioligand to its target receptor, with lower values indicating higher affinity.

Table 1: Receptor Binding Affinities (Ki) of 4-HO-DiPT

Target Receptor/TransporterKi (nM)Reference
Serotonin Receptors
5-HT1DLow nanomolar[3]
5-HT2A120[4]
5-HT2BSubmicromolar[3]
Other Targets
Serotonin Transporter (SERT)Mid to high nanomolar[5][6]
Sigma 1Low nanomolar[3]
Sigma 2Low nanomolar[3]
Muscarinic M4Low nanomolar[3]

Data compiled from studies using cloned human receptors.

Functional Activity

Functional assays are crucial for determining whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state). For G protein-coupled receptors (GPCRs) like the serotonin receptors, calcium mobilization assays are commonly used to assess agonist activity.

Table 2: Functional Activity (EC50 and Emax) of 4-HO-DiPT at Serotonin Receptors

ReceptorAssay TypeEC50 (nM)Emax (% of Serotonin)Reference
5-HT2AGq-Calcium Mobilization-Near full agonist[7][8]
5-HT2BGq-Calcium Mobilization-Strong agonist[7][8]
5-HT2CGq-Calcium Mobilization6,400~72% (partial agonist)[3]

EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug.

Notably, 4-HO-DiPT demonstrates considerable selectivity for the 5-HT2A receptor over the 5-HT2C receptor.[9] This profile is of interest as the 5-HT2A receptor is the primary target for classic psychedelic drugs.[10]

In Vivo Pharmacology: Behavioral and Pharmacokinetic Studies

Preclinical in vivo studies in animal models are essential for understanding the physiological and behavioral effects of a compound, as well as its pharmacokinetic properties.

Behavioral Effects in Rodent Models

Head-Twitch Response (HTR)

The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is considered a preclinical model of psychedelic-like effects.[11][12] 4-HO-DiPT has been shown to induce the HTR in mice, confirming its agonist activity at the 5-HT2A receptor in a living system.[1][13] The response typically follows a biphasic, or inverted U-shaped, dose-response curve.[14]

Fear Extinction

Recent research has explored the potential of psychedelics to facilitate fear extinction, a process relevant to the treatment of post-traumatic stress disorder (PTSD). In a fear extinction paradigm in mice, 4-HO-DiPT was found to significantly reduce freezing responses to conditioned cues in a dose-dependent manner.[7][8][15] This suggests that 4-HO-DiPT may have therapeutic potential in anxiety and trauma-related disorders. Interestingly, a greater potency was observed in female mice compared to males in one study.[7][8]

Pharmacokinetics in Rats

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. A study involving the administration of a prodrug of 4-HO-DiPT (RE104) to rats provided key pharmacokinetic parameters for the active compound.

Table 3: Pharmacokinetic Parameters of 4-HO-DiPT in Rats

ParameterValueRoute of AdministrationReference
Half-life (t1/2)40 minutesSubcutaneous (from prodrug)[4][16]

This relatively short half-life is consistent with the reported short duration of action in humans.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of 4-HO-DiPT.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor.

  • Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors.[17]

  • Incubation: The membrane preparation is incubated in a buffer solution with a specific radioligand (a radioactively labeled compound with known affinity for the receptor) and varying concentrations of the test compound (4-HO-DiPT).[18]

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.[19]

  • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.[17]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[18][20]

Calcium Mobilization Functional Assay

This assay is used to determine the functional activity (agonist or antagonist) of a compound at Gq-coupled GPCRs.

  • Cell Culture: Cells stably expressing the target receptor (e.g., 5-HT2A) are cultured in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[21]

  • Compound Addition: Varying concentrations of the test compound (4-HO-DiPT) are added to the wells.

  • Fluorescence Measurement: A specialized instrument, such as a Fluorometric Imaging Plate Reader (FLIPR), is used to measure the change in fluorescence intensity over time.[21][22] An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • Data Analysis: The EC50 and Emax values are calculated from the concentration-response curves to quantify the potency and efficacy of the compound.

Head-Twitch Response (HTR) in Mice

This behavioral assay is a preclinical model for 5-HT2A receptor-mediated psychedelic effects.

  • Animal Acclimation: Mice are acclimated to the testing environment.

  • Drug Administration: Mice are administered varying doses of 4-HO-DiPT or a vehicle control, typically via intraperitoneal (i.p.) injection.[13]

  • Observation Period: The animals are observed for a defined period (e.g., 30-60 minutes), and the number of head twitches is counted by a trained observer or recorded for automated analysis.[12][23]

  • Data Analysis: The dose-response relationship for the induction of HTR is determined.

Fear Extinction Paradigm in Mice

This model assesses the effect of a compound on the reduction of learned fear responses.

  • Fear Conditioning: On the first day, mice are placed in a specific context and presented with a neutral conditioned stimulus (CS), such as a tone, paired with an aversive unconditioned stimulus (US), like a mild foot shock. This leads to the mice associating the CS with the US and exhibiting a fear response (freezing) to the CS alone.

  • Drug Administration: On the second day, mice are administered 4-HO-DiPT or a vehicle control.[13]

  • Extinction Training: Following drug administration, the mice are placed in a novel context and repeatedly presented with the CS (tone) in the absence of the US (foot shock). The amount of freezing behavior is measured. A reduction in freezing over time indicates fear extinction.[7][8]

  • Extinction Recall/Renewal: On subsequent days, mice can be re-exposed to the CS in the extinction context (recall) or the original conditioning context (renewal) to assess the long-term retention of the extinction memory.

Visualizations

Signaling Pathways and Experimental Workflows

G 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4-HO-DiPT 4-HO-DiPT 5-HT2A_Receptor 5-HT2A Receptor (GPCR) 4-HO-DiPT->5-HT2A_Receptor Binds & Activates Gq Gq Protein 5-HT2A_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Cellular_Response Cellular Response (e.g., neuronal excitability) PKC->Cellular_Response Phosphorylates targets

Caption: 5-HT2A Receptor Signaling Pathway.

G Workflow for Radioligand Binding Assay start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & 4-HO-DiPT prep->incubate filter Separate Bound from Free Ligand (Vacuum Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.

G Workflow for Calcium Mobilization Assay start Start culture Culture Cells Expressing Target Receptor start->culture dye Load Cells with Calcium-Sensitive Dye culture->dye add_compound Add 4-HO-DiPT (Varying Concentrations) dye->add_compound measure Measure Fluorescence Change (e.g., FLIPR) add_compound->measure analyze Analyze Data (Calculate EC50 and Emax) measure->analyze end End analyze->end

Caption: Workflow for Calcium Mobilization Assay.

G Workflow for Head-Twitch Response (HTR) Study start Start acclimate Acclimate Mice to Test Environment start->acclimate administer Administer 4-HO-DiPT or Vehicle (i.p.) acclimate->administer observe Observe and Record Head-Twitch Events administer->observe analyze Analyze Dose-Response Relationship observe->analyze end End analyze->end

Caption: Workflow for Head-Twitch Response Study.

G Logical Relationship of 4-HO-DiPT's Preclinical Profile cluster_invitro In Vitro Activity cluster_invivo In Vivo Effects (Rodent Models) DIPT 4-HO-DiPT Receptor 5-HT2A Receptor DIPT->Receptor High Affinity Agonist Signal Gq-PLC Signaling (Calcium Mobilization) Receptor->Signal Activates Fear Enhanced Fear Extinction Receptor->Fear Contributes to HTR Head-Twitch Response (HTR) Signal->HTR Mediates Potential Therapeutic Potential (e.g., PTSD, Depression) HTR->Potential Suggests Psychedelic-like Mechanism Fear->Potential

Caption: Logical Relationship of 4-HO-DiPT's Profile.

Conclusion

The preclinical data for 4-HO-DiPT characterize it as a potent agonist at the 5-HT2A receptor, with a more selective binding profile compared to other classic tryptamines. In vivo studies in rodent models have demonstrated behavioral effects consistent with 5-HT2A receptor activation, such as the head-twitch response, and have suggested potential therapeutic utility in facilitating fear extinction. The compound's short pharmacokinetic half-life aligns with its reported brief duration of action. Further preclinical research is warranted to fully elucidate its pharmacological profile, including more comprehensive pharmacokinetic and toxicology studies, which will be critical for guiding future clinical development.

References

An In-Depth Technical Guide on the Receptor Binding Affinity and Selectivity of DiPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diisopropyltryptamine (DiPT) is a synthetic tryptamine (B22526) derivative known for its unique psychoactive effects, which are predominantly auditory in nature at typical doses. Unlike classic serotonergic hallucinogens that primarily induce visual alterations, DiPT is reported to cause significant changes in pitch perception and other auditory distortions. This distinct phenomenological profile has spurred interest in its pharmacological properties, particularly its interactions with serotonin (B10506) receptors. Understanding the binding affinity and functional activity of DiPT at various receptor subtypes is crucial for elucidating the neurobiological mechanisms underlying its unusual effects and for assessing its potential as a tool in neuroscience research or as a lead compound in drug development.

This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity of DiPT, with a focus on its interactions with serotonin receptors. It includes quantitative binding and functional data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional activity (EC50) of DiPT at various human receptors. This data has been compiled from in vitro studies.

Table 1: Receptor Binding Affinities (Ki) of DiPT
ReceptorKi (nM)RadioligandCell LineReference
Serotonin Receptors
5-HT1A1,200[3H]8-OH-DPATCHO-K1[1]
5-HT2A340[3H]KetanserinHEK-293[1]
5-HT2B150[3H]LSDCHO-K1[1]
5-HT2C290 ± 110[3H]MesulergineHEK-293[2]
Monoamine Transporters
SERT830[3H]CitalopramHEK-293[1]
DAT>10,000[3H]WIN 35,428HEK-293[1]
NET3,900[3H]NisoxetineHEK-293[1]
Adrenergic Receptors
α1A>10,000[3H]PrazosinCHO-K1[1]
α2A>10,000[3H]RauwolscineHEK-293[1]
Dopamine Receptors
D1>10,000[3H]SCH 23390CHO-K1[1]
D2>10,000[3H]RacloprideCHO-K1[1]
D3>10,000[3H]SpiperoneCHO-K1[1]
Histamine Receptors
H1>10,000[3H]PyrilamineCHO-K1[1]

Note: Ki values represent the concentration of DiPT required to inhibit 50% of radioligand binding. Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC50) of DiPT
ReceptorAssay TypeEC50 (nM)Emax (%)Cell LineReference
5-HT2AInositol (B14025) Phosphate (B84403) Accumulation18083HEK-293[1]
5-HT2BInositol Phosphate Accumulation4889CHO-K1[1]
5-HT2CIP-1 Formation2380 ± 340107.4 ± 2.5HEK-293[2]

Note: EC50 values represent the concentration of DiPT required to elicit 50% of its maximal effect. Emax represents the maximal effect relative to a reference full agonist.

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are a standard method for determining the affinity of a ligand for a receptor. The general principle involves the competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound (DiPT) for binding to the target receptor.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK-293 or CHO-K1) stably expressing the human receptor of interest.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A receptors).

  • Test Compound: N,N-diisopropyltryptamine (DiPT).

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl2, EDTA).

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor to determine non-specific binding.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: Frozen cell pellets expressing the receptor of interest are thawed and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membranes, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of the test compound (DiPT).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are used to generate a competition curve by plotting the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of DiPT that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation (Membranes + Radioligand + DiPT) Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Compound_Prep Test Compound (DiPT) Dilutions Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Competition_Curve Generate Competition Curve Counting->Competition_Curve IC50_Calc Calculate IC50 Competition_Curve->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Workflow for a typical radioligand binding assay.
Inositol Phosphate (IP) Accumulation Assay

Functional assays, such as the inositol phosphate accumulation assay, are used to determine the potency (EC50) and efficacy (Emax) of a compound as an agonist at Gq-coupled receptors, like the 5-HT2A receptor.

Materials:

  • Cell Line: A cell line (e.g., HEK-293) stably expressing the Gq-coupled receptor of interest (e.g., 5-HT2A).

  • Cell Culture Medium: Appropriate medium for cell growth and maintenance.

  • Stimulation Buffer: A buffer containing LiCl, which inhibits the breakdown of inositol monophosphate (IP1), allowing it to accumulate.

  • Test Compound: N,N-diisopropyltryptamine (DiPT).

  • IP-One HTRF Assay Kit: Contains reagents for the detection of IP1, including an IP1-d2 conjugate and a terbium cryptate-labeled anti-IP1 antibody.

  • HTRF-compatible Plate Reader: To measure the fluorescence signal.

Procedure:

  • Cell Culture and Seeding: Cells expressing the target receptor are cultured and seeded into 96- or 384-well plates and grown to near confluence.

  • Compound Addition: The cell culture medium is replaced with the stimulation buffer containing varying concentrations of the test compound (DiPT).

  • Incubation: The cells are incubated for a specific time at 37°C to allow for receptor activation and subsequent accumulation of inositol phosphates.

  • Cell Lysis and Detection: The cells are lysed, and the detection reagents from the IP-One HTRF assay kit are added. These reagents consist of an IP1 analog labeled with a fluorescent acceptor (d2) and an anti-IP1 antibody labeled with a fluorescent donor (terbium cryptate).

  • Homogeneous Time-Resolved Fluorescence (HTRF) Measurement: After another incubation period, the fluorescence is read on an HTRF-compatible plate reader. When the donor and acceptor are in close proximity (i.e., when the antibody is not bound to cellular IP1), a fluorescence resonance energy transfer (FRET) signal is generated. The amount of cellular IP1 produced is inversely proportional to the HTRF signal.

  • Data Analysis: A standard curve is used to convert the HTRF signal to the concentration of IP1. The concentration-response curve for DiPT is then plotted, and the EC50 and Emax values are determined using non-linear regression.

IP_Accumulation_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Receptor Stimulation cluster_detection Detection cluster_readout Readout & Analysis Cell_Culture Culture Cells Expressing Receptor Cell_Seeding Seed Cells into Assay Plate Cell_Culture->Cell_Seeding Add_Compound Add DiPT in Stimulation Buffer (with LiCl) Cell_Seeding->Add_Compound Incubate_Stim Incubate at 37°C Add_Compound->Incubate_Stim Cell_Lysis Lyse Cells Incubate_Stim->Cell_Lysis Add_Reagents Add HTRF Detection Reagents Cell_Lysis->Add_Reagents Incubate_Detect Incubate at RT Add_Reagents->Incubate_Detect Read_HTRF Read HTRF Signal Incubate_Detect->Read_HTRF Data_Analysis Analyze Data to Determine EC50 & Emax Read_HTRF->Data_Analysis

Workflow for an inositol phosphate accumulation assay.

Signaling Pathways

The primary psychedelic effects of tryptamines are mediated through the activation of the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Gq_Signaling_Pathway DiPT DiPT Receptor 5-HT2A Receptor DiPT->Receptor binds G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 triggers Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Simplified 5-HT2A receptor Gq signaling pathway.

Upon binding of an agonist like DiPT, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG remains in the plasma membrane and, together with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events lead to a cascade of downstream cellular responses that are thought to underlie the psychoactive effects of DiPT.

Conclusion

This technical guide provides a summary of the current understanding of the receptor binding affinity and selectivity of DiPT. The available data indicate that DiPT is a potent agonist at 5-HT2A and 5-HT2B receptors, with lower affinity for other serotonin receptors and monoamine transporters. Its primary mechanism of action for producing psychedelic-like effects is believed to be through the activation of the 5-HT2A receptor and its downstream Gq/11 signaling pathway. The detailed experimental protocols and workflow diagrams provided herein offer a practical resource for researchers investigating the pharmacology of DiPT and related compounds. Further research is warranted to fully characterize the functional selectivity of DiPT at various receptors and to elucidate the precise molecular mechanisms responsible for its unique auditory effects.

References

Initial Studies on the Auditory Effects of DiPT: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diisopropyltryptamine (DiPT) is a synthetic tryptamine (B22526) that is notable among psychedelic compounds for its primary effects on the auditory system. Unlike classic hallucinogens that predominantly induce visual alterations, DiPT is reported to cause significant auditory distortions, including changes in pitch, harmonic structure, and the overall character of sounds, with minimal visual effects at typical doses.[1] This unique pharmacological profile makes DiPT a subject of interest for researchers investigating the neurobiology of auditory perception and the role of the serotonergic system in sensory processing. This technical guide provides an in-depth summary of the initial scientific studies on the auditory and neuropharmacological effects of DiPT, presenting available quantitative data, detailed experimental protocols, and an overview of its known molecular interactions.

Quantitative Data

The following tables summarize the quantitative data extracted from key preclinical studies on DiPT.

Table 1: Discriminative Stimulus Effects of DiPT in Rats

This table presents data from a study by Carbonaro et al. (2013), where rats were trained to discriminate DiPT from a saline control. The data illustrates the potency of DiPT in producing a discriminative stimulus and the extent to which other hallucinogenic compounds substitute for this effect.

CompoundED₅₀ (mg/kg)Maximum Drug-Appropriate Responding (%)
DiPT 2.4799%
LSDNot reportedFull Substitution
DOMNot reportedFull Substitution
MDMANot reportedFull Substitution
DMTNot reported65% (Partial Substitution)
(+)-MethamphetamineNot reported29% (No Substitution)

Data from Carbonaro et al. (2013). ED₅₀ represents the dose required to produce 50% of the maximum effect.

Table 2: In Vitro Binding Affinities (Ki) of DiPT at Serotonin (B10506) Transporters

This table summarizes data from a study by Cozzi et al. (2009) that investigated the interaction of DiPT and other tryptamines with the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).

TransporterDiPT Kᵢ (μM)
Serotonin Transporter (SERT)2.32 ± 0.46
Vesicular Monoamine Transporter 2 (VMAT2)19 ± 3.1

Data from Cozzi et al. (2009). Kᵢ represents the inhibition constant, indicating the concentration of the drug that will bind to 50% of the transporters in the absence of the natural ligand.

Experimental Protocols

This section details the methodologies employed in the key studies cited above.

Drug Discrimination Study in Rats (Carbonaro et al., 2013)
  • Subjects: Adult male Sprague-Dawley rats.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training Protocol:

    • Rats were trained to discriminate between an intraperitoneal (i.p.) injection of DiPT (5 mg/kg) and saline.

    • A fixed-ratio 10 (FR10) schedule of food reinforcement was used, meaning the rat had to press the correct lever 10 times to receive a food pellet.

    • One lever was designated as the "drug" lever and the other as the "saline" lever.

    • Training sessions were conducted daily, with either DiPT or saline administered 15 minutes prior to the session in a random sequence.

    • Training continued until the rats reliably completed at least 80% of their responses on the correct lever before receiving the first reinforcer for at least 8 of 10 consecutive sessions.

  • Testing Protocol:

    • Once trained, dose-response curves for DiPT were determined by administering various doses of the drug.

    • Substitution tests were conducted with other psychoactive compounds (LSD, DOM, MDMA, DMT, and (+)-methamphetamine) to assess their ability to produce DiPT-like discriminative stimulus effects.

    • Data collected included the percentage of responses on the drug-appropriate lever and the rate of responding.

Serotonin Transporter Binding and Uptake Assays (Cozzi et al., 2009)
  • SERT Binding and Uptake:

    • Preparation: Human platelets were used as a source of SERT.

    • Binding Assay: The ability of DiPT to inhibit the binding of [³H]paroxetine, a radiolabeled ligand for SERT, was measured.

    • Uptake Assay: The potency of DiPT to inhibit the uptake of [³H]5-HT (serotonin) into platelets was determined.

  • VMAT2 Binding and Uptake:

    • Preparation: Sf9 cells expressing the rat VMAT2 were utilized.

    • Binding Assay: The inhibitory effect of DiPT on the binding of [³H]dihydrotetrabenazine, a radioligand for VMAT2, was assessed.

    • Uptake Assay: The ability of DiPT to inhibit the uptake of [³H]5-HT into vesicles prepared from these cells was measured.

  • Data Analysis: Inhibition constants (Kᵢ values) were calculated from the concentration-response curves generated in these assays.

Known Signaling Pathways and Mechanisms of Action

The precise signaling pathway responsible for the unique auditory effects of DiPT remains largely unknown. However, initial research has elucidated some of its primary molecular interactions.

DiPT is known to act as an agonist at serotonin receptors, particularly the 5-HT₂ₐ receptor, which is a common target for classic psychedelic drugs. Its interaction with SERT and VMAT2, as demonstrated by Cozzi et al. (2009), suggests that it can modulate serotonergic neurotransmission by affecting the reuptake and vesicular storage of serotonin.

The following diagram illustrates the known molecular targets of DiPT within a simplified serotonergic synapse.

DiPT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH Serotonin_vesicle Serotonin (5-HT) FiveHTP->Serotonin_vesicle AADC VMAT2 VMAT2 Serotonin_vesicle->VMAT2 Uptake Serotonin_cleft 5-HT Serotonin_vesicle->Serotonin_cleft Release DiPT_presynaptic DiPT DiPT_presynaptic->VMAT2 Inhibits SERT SERT Serotonin_cleft->SERT Reuptake FiveHT2A 5-HT2A Receptor Serotonin_cleft->FiveHT2A Activates DiPT_cleft DiPT DiPT_cleft->SERT Inhibits DiPT_cleft->FiveHT2A Activates Auditory_Distortion Auditory Distortion FiveHT2A->Auditory_Distortion Leads to (Mechanism Unknown)

Known molecular interactions of DiPT in a serotonergic synapse.

Conclusion

Initial studies on DiPT have established its unique profile as a primarily auditory psychedelic. Preclinical research has provided some quantitative data on its behavioral and neurochemical effects, highlighting its interaction with the serotonergic system. However, a significant gap remains in our understanding of the specific neural mechanisms and signaling pathways that mediate its profound and selective effects on auditory perception. Further research, potentially utilizing advanced neuroimaging and electrophysiological techniques, is warranted to elucidate the precise action of DiPT on the auditory cortex and associated neural circuits. Such studies would not only enhance our knowledge of this peculiar compound but could also provide valuable insights into the fundamental processes of auditory perception and the role of serotonin in modulating sensory experiences.

References

The In Vitro Neurochemical and Physiological Profile of 4-Hydroxy-N,N-diisopropyltryptamine (DiPT-4)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

4-hydroxy-N,N-diisopropyltryptamine (DiPT-4 or 4-OH-DiPT), a synthetic tryptamine, is a structural analog of psilocin, the active metabolite of psilocybin.[1] Anecdotal reports suggest it has a shorter duration of psychedelic effects in humans compared to psilocybin.[2][3] This has spurred interest in its therapeutic potential, particularly for conditions like depression and PTSD where shorter-acting psychedelics could offer practical advantages.[2] This technical guide provides a comprehensive overview of the in vitro neurochemical and physiological effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Receptor Binding Affinity

This compound exhibits a notable affinity for several serotonin (B10506) (5-HT) receptors, with a particular preference for the 5-HT2 receptor subfamily.[2][4] The binding affinity is a measure of how tightly a ligand (in this case, this compound) binds to a receptor. It is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.[5]

ReceptorLigandKᵢ (nM)IC₅₀ (nM)SpeciesReference
5-HT₂ₐ[¹²⁵I]DOI120150Human[4]
5-HT₂ₐ[¹²⁵I]DOI229 ± 5.6-Rat[6]
5-HT₂ₒ[¹²⁵I]DOI-3600Human[4]

Table 1: Receptor Binding Affinities of this compound. This table summarizes the reported binding affinities of this compound for various serotonin receptors.

Functional Activity

Beyond binding, functional assays determine the biological response elicited by the ligand-receptor interaction. These assays measure parameters like the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response, and the maximum effect (Emax).

This compound has been characterized as a potent agonist at several 5-HT receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[2] It displays near full agonist activity at the 5-HT2A receptor.[2][7]

ReceptorAssay TypeEC₅₀ (nM)Eₘₐₓ (% of 5-HT)SpeciesReference
5-HT₂ₐCalcium Flux--Human[2]
5-HT₂ₐInositol (B14025) Phosphate> 30,000-Human[4]
5-HT₂ₐGq BRET496 - 1147-Human[2]
5-HT₂ₐβ-arrestin2 BRET--Human[2]
5-HT₂ₒGq BRET-90-100Human[2]
5-HT₂ₒβ-arrestin2 BRET--Human[2]
5-HT₂ₒGq BRET-90-100Human[2]
5-HT₂ₒβ-arrestin2 BRET--Human[2]
5-HT₁ₒGi/o BRET496 - 1147Partial AgonistHuman[2]
5-HT₁ₒGi/o BRET-Nearly Full Agonist (90-100%)Human[2]

Table 2: Functional Activity of this compound at Serotonin Receptors. This table presents the functional activity of this compound, highlighting its agonist properties at various 5-HT receptors.

Signaling Pathways

The activation of 5-HT2A, 5-HT2B, and 5-HT2C receptors by this compound primarily initiates Gq-mediated signaling cascades.[2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

In addition to G-protein coupling, these receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization.[2] Studies suggest that this compound is a balanced agonist, showing no strong bias between Gq and β-arrestin2 recruitment.[2]

Gq_Signaling_Pathway DiPT4 This compound Receptor 5-HT2A/2B/2C Receptor DiPT4->Receptor binds Gq Gαq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-protein coupled signaling pathway activated by this compound.

Beta_Arrestin_Pathway DiPT4 This compound Receptor 5-HT2A/2B/2C Receptor DiPT4->Receptor binds GRK GRK Receptor->GRK activates Beta_Arrestin β-Arrestin2 Receptor->Beta_Arrestin recruits GRK->Receptor phosphorylates Receptor_Internalization Receptor Internalization & Desensitization Beta_Arrestin->Receptor_Internalization mediates

Caption: β-Arrestin2 recruitment and subsequent receptor regulation.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro characterization of this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to a specific receptor.

  • Objective: To determine the Ki of this compound at 5-HT2A and 5-HT2B receptors.

  • Receptor Source: Human recombinant receptors expressed in cell membranes.

  • Radioligand: [¹²⁵I]DOI, a well-characterized 5-HT2A/2C receptor agonist.

  • Procedure:

    • A constant concentration of the radioligand is incubated with the receptor preparation.

    • Increasing concentrations of the unlabeled competitor drug (this compound) are added.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured.

    • The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis Receptor Receptor Preparation Incubate Incubate to Equilibrium Receptor->Incubate Radioligand [¹²⁵I]DOI Radioligand->Incubate DiPT4 This compound (unlabeled) DiPT4->Incubate Filter Separate Bound/Free Ligand Incubate->Filter Measure Measure Radioactivity Filter->Measure Analyze Determine IC₅₀ & Calculate Kᵢ Measure->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

This assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq-coupled receptor signaling.

  • Objective: To assess the agonist activity of this compound at Gq-coupled 5-HT receptors.

  • Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Reagent: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Procedure:

    • Cells are loaded with the calcium-sensitive dye.

    • A baseline fluorescence reading is taken.

    • This compound is added to the cells.

    • The change in fluorescence intensity is monitored over time using a fluorometric imaging plate reader (FLIPR).

    • The EC50 and Emax values are determined from the dose-response curve.

BRET assays are used to study protein-protein interactions in real-time in living cells. They have been employed to investigate both G-protein activation and β-arrestin2 recruitment by this compound.

  • Objective: To quantify G-protein activation and β-arrestin2 recruitment upon this compound binding.

  • Principle: BRET measures the transfer of energy between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., green fluorescent protein, GFP) when they are in close proximity.

  • Procedure for G-protein Activation:

    • Cells are co-transfected with constructs for the 5-HT receptor, a G-protein subunit fused to Rluc, and another G-protein subunit fused to GFP.

    • Upon receptor activation by this compound, the G-protein subunits dissociate, leading to a decrease in the BRET signal.

  • Procedure for β-arrestin2 Recruitment:

    • Cells are co-transfected with the 5-HT receptor fused to Rluc and β-arrestin2 fused to GFP.

    • Agonist binding promotes the recruitment of β-arrestin2 to the receptor, bringing the donor and acceptor into proximity and increasing the BRET signal.

  • Data Analysis: Dose-response curves are generated to determine EC50 and Emax values for each pathway.

Conclusion

The in vitro data robustly demonstrates that this compound is a potent agonist at multiple serotonin receptors, with a particularly strong and balanced activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors. Its primary mechanism of action involves the activation of Gq-mediated signaling pathways, leading to downstream cellular responses. The detailed experimental protocols provided herein offer a foundation for further research into the pharmacology of this compound and its potential as a therapeutic agent. Understanding its in vitro profile is a critical first step in the drug development pipeline, informing subsequent in vivo studies and clinical trial design.

References

Preliminary Investigations into the Psychoactive Properties of N,N-Diisopropyltryptamine (DiPT) and its Analog 4-OH-DiPT: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a consolidated overview of the preliminary scientific investigations into the psychoactive properties of N,N-Diisopropyltryptamine (DiPT) and its hydroxylated analog, 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT). Both compounds are substituted tryptamines with known psychoactive effects, primarily mediated through interaction with serotonin (B10506) receptors. This document summarizes the current understanding of their receptor binding affinities, in vivo behavioral effects in animal models, and the experimental protocols utilized in these assessments. Quantitative data are presented in tabular format for comparative analysis. Furthermore, key experimental workflows and the primary signaling pathway are visualized using Graphviz diagrams to facilitate a deeper understanding of the methodologies and mechanisms of action.

Introduction

N,N-Diisopropyltryptamine (DiPT) is a synthetic tryptamine (B22526) notable for its unusual auditory-distorting effects in humans at typical doses, with more classical psychedelic effects reported at higher doses.[1] Its structural analog, 4-OH-DiPT (iprocin), also demonstrates psychoactive properties.[2] The primary mechanism of action for classic psychedelic compounds involves agonist activity at the serotonin 2A (5-HT2A) receptor.[3][4] This guide focuses on the foundational pharmacological and behavioral data available for DiPT and 4-OH-DiPT to provide a technical resource for the scientific community.

Receptor Binding Affinity and Functional Activity

The interaction of DiPT and 4-OH-DiPT with various serotonin receptors is a key determinant of their psychoactive profiles. Radioligand binding assays are commonly employed to determine the binding affinity (Ki) of a compound for a specific receptor, while functional assays measure the compound's ability to activate the receptor and elicit a cellular response (EC50).

Quantitative Data

The following tables summarize the reported binding affinities (Ki) and functional potencies (EC50) of DiPT and 4-OH-DiPT at key human serotonin receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of DiPT and 4-OH-DiPT

Compound5-HT1A5-HT2A5-HT2B5-HT2C
DiPT Weak AffinityAgonistAgonist290 ± 110
4-OH-DiPT Low AffinityHigh AffinityHigh AffinityHigh Affinity

Note: Specific Ki values for DiPT at 5-HT1A, 5-HT2A, and 5-HT2B are not consistently reported in the reviewed literature, though it is established as an agonist at these receptors.[1] 4-OH-DiPT is noted to have high affinity for the 5-HT2 family of receptors.[5]

Table 2: Functional Potency (EC50, nM) of DiPT and 4-OH-DiPT

Compound5-HT2A5-HT2C
DiPT Full Agonist2380 ± 340
4-OH-DiPT Near Full AgonistLower Potency

Note: DiPT is a full agonist at the 5-HT2A receptor.[1] 4-OH-DiPT shows near full agonist activity at 5-HT2A and is a potent agonist at 5-HT2B, with lower potency at 5-HT2C.[5]

In Vivo Psychoactive Effects in Animal Models

Animal models provide valuable insights into the potential psychoactive effects of novel compounds in humans. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential.[6][7] Other behavioral paradigms, such as fear extinction, can elucidate potential therapeutic applications.

DiPT: Head-Twitch Response (HTR)

DiPT induces the head-twitch response in rodents, and this effect is mediated primarily by the 5-HT2A receptor.[1][4] Interestingly, unlike many other classic psychedelics, DiPT has not been observed to produce behavioral tolerance in rodents.[1]

4-OH-DiPT: Fear Extinction

In a fear extinction paradigm in mice, 4-OH-DiPT has been shown to significantly reduce freezing responses to conditioned cues in a dose-dependent manner.[5] This effect suggests a potential mechanism for suppressing learned fear.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific investigation. The following sections outline the methodologies for key experiments cited in this guide.

Radioligand Binding Assay

This in vitro technique is used to determine the binding affinity of a test compound to a specific receptor.

Objective: To quantify the affinity (Ki) of a ligand for a receptor.

Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of cells or membranes expressing the receptor. A competing, non-radiolabeled test compound is added at various concentrations. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) is calculated.

Materials:

  • Cell membranes or whole cells expressing the target receptor.

  • Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A).

  • Test compound (DiPT or 4-OH-DiPT).

  • Assay buffer.

  • Filtration apparatus (e.g., cell harvester and filter mats).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest and isolate the membrane fraction through centrifugation.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate the bound radioligand-receptor complexes from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 to the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane Receptor-expressing Membrane Preparation Incubation Incubation in Multi-well Plate Membrane->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]ketanserin) Radioligand->Incubation TestCompound Test Compound (e.g., DiPT) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Separation of bound and unbound ligands Counting Scintillation Counting Filtration->Counting Quantify radioactivity DataAnalysis Data Analysis (IC50 -> Ki) Counting->DataAnalysis Calculate affinity

Radioligand Binding Assay Workflow
Head-Twitch Response (HTR) Assay

This in vivo behavioral assay is a primary screening tool for assessing the potential hallucinogenic properties of a compound.

Objective: To quantify the frequency of head-twitch responses in rodents following the administration of a test compound.

Principle: Serotonergic psychedelics that activate the 5-HT2A receptor induce a characteristic, rapid, side-to-side head movement in mice and rats. The frequency of these head twitches is dose-dependent and can be blocked by 5-HT2A antagonists.

Materials:

  • Male C57BL/6J mice are commonly used.[8]

  • Test compound (e.g., DiPT).

  • Vehicle control (e.g., saline).

  • Observation chambers.

  • Video recording equipment or a magnetometer-based detection system.

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers prior to the experiment.

  • Drug Administration: Administer the test compound or vehicle control to the mice (e.g., via intraperitoneal injection).

  • Observation Period: Place the mice individually into the observation chambers and record their behavior for a specified period (e.g., 30-60 minutes).

  • Scoring: Manually count the number of head twitches from the video recordings or use an automated system. A head twitch is defined as a rapid, spasmodic, rotational movement of the head that is not associated with grooming or general exploratory behavior.

  • Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical methods.

Signaling Pathways

The psychoactive effects of DiPT and 4-OH-DiPT are primarily initiated by their agonist activity at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR).

5-HT2A Receptor Downstream Signaling

Activation of the 5-HT2A receptor by an agonist like DiPT or 4-OH-DiPT predominantly couples to the Gq/11 signaling pathway.[3] This initiates a cascade of intracellular events:

  • G-protein Activation: The agonist-bound receptor activates the Gq alpha subunit.

  • Phospholipase C (PLC) Activation: The activated Gq subunit stimulates PLC.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG and increased intracellular Ca2+ activate PKC.

  • Cellular Response: PKC and other downstream effectors phosphorylate various intracellular proteins, leading to changes in neuronal excitability and gene expression, which are thought to underlie the psychoactive effects.

It is important to note that the 5-HT2A receptor can also engage other signaling pathways, such as those involving β-arrestin, and the specific signaling profile of a ligand (biased agonism) may contribute to the nuances of its psychoactive effects.[9]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (DiPT / 4-OH-DiPT) HTR2A 5-HT2A Receptor Agonist->HTR2A Binds to Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Response Downstream Cellular Responses PKC->Response Phosphorylates targets

5-HT2A Receptor Gq Signaling Pathway

Conclusion

The preliminary investigations into DiPT and 4-OH-DiPT reveal their activity as agonists at serotonin receptors, particularly the 5-HT2A receptor, which is consistent with their classification as psychoactive tryptamines. The in vivo data from animal models, such as the induction of the head-twitch response by DiPT and the modulation of fear extinction by 4-OH-DiPT, provide a basis for understanding their potential psychoactive and therapeutic effects. The experimental protocols and signaling pathway information presented in this guide offer a technical foundation for researchers and drug development professionals to design and execute further studies aimed at elucidating the detailed pharmacology, toxicology, and therapeutic potential of these compounds. Further research is warranted to obtain more precise quantitative data, particularly for DiPT's binding affinities, and to explore the unique auditory effects of DiPT from a mechanistic perspective.

References

Navigating the Stability of DiPT: A Technical Guide to Degradation Pathways and Shelf-Life Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability, potential degradation products, and shelf-life considerations for N,N-diisopropyltryptamine (DiPT), a psychoactive tryptamine (B22526) derivative. This document is intended for researchers, scientists, and drug development professionals engaged in the study and handling of this compound. While specific empirical data on DiPT's degradation is limited in publicly available literature, this guide extrapolates from established knowledge of indole (B1671886) alkaloid chemistry and pharmaceutical stability testing principles to provide a robust framework for its assessment.

Stability Profile and Shelf-Life

N,N-diisopropyltryptamine (DiPT) is a synthetic tryptamine that, like many indole alkaloids, is susceptible to degradation over time, particularly when exposed to environmental stressors such as light, heat, oxygen, and acidic or basic conditions. While comprehensive, peer-reviewed stability studies on DiPT are not widely published, a product information sheet from a commercial supplier indicates a shelf-life of at least five years when stored at -20°C. However, for research and development purposes, a thorough understanding of its stability under various conditions is crucial.

The indole ring system, the core of the DiPT molecule, is prone to oxidation. The tertiary amine side chain can also be a site for chemical reactions, including N-oxidation. The overall stability of DiPT will be influenced by factors such as its physical form (e.g., freebase vs. salt), the presence of excipients, and the storage container.

Table 1: Postulated Stability of DiPT under Different Storage Conditions

Storage ConditionTemperatureLight ExposureAtmosphereExpected Stability
Long-term-20°CProtectedInert (e.g., Argon)High (≥ 5 years)
Intermediate4°CProtectedAirModerate
Accelerated25°C / 60% RHProtectedAirLow
Stressed> 40°CExposedAir/OxygenVery Low

Potential Degradation Pathways and Products

Based on the known chemistry of tryptamines and indole alkaloids, several degradation pathways for DiPT can be postulated. The primary routes of degradation are likely to be oxidation and reactions involving the tertiary amine.

Oxidative Degradation: The electron-rich indole nucleus is susceptible to oxidation. This can lead to the formation of various products, including hydroxylated derivatives, N-oxides, and potentially cleavage of the indole ring to form compounds like isatin (B1672199) and anthranilate derivatives.

Side-Chain Degradation: The diisopropylaminoethyl side chain can also undergo degradation. N-dealkylation could lead to the formation of N-isopropyltryptamine (NiPT) and tryptamine. Oxidation of the tertiary amine can form the corresponding N-oxide.

Table 2: Potential Degradation Products of DiPT

Degradation ProductChemical NamePotential Formation Pathway
DiPT N-oxideN,N-diisopropyl-N-oxy-tryptamineOxidation of the tertiary amine
N-isopropyltryptamine (NiPT)N-isopropyltryptamineN-dealkylation
Tryptamine2-(1H-indol-3-yl)ethanamineN-dealkylation
Hydroxylated DiPT derivativese.g., 4-HO-DiPT, 5-HO-DiPTOxidation of the indole ring
Isatin derivativesIndole-2,3-dione derivativesOxidative cleavage of the indole ring
Anthranilate derivatives2-aminobenzoic acid derivativesOxidative cleavage of the indole ring

Experimental Protocols for Stability and Degradation Analysis

To empirically determine the stability of DiPT and identify its degradation products, a series of forced degradation studies should be conducted. These studies involve subjecting the compound to stress conditions that accelerate its degradation.

Forced Degradation Protocol

Objective: To generate potential degradation products of DiPT and assess its intrinsic stability.

Materials:

  • DiPT (pure substance)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve DiPT in 0.1 M HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve DiPT in 0.1 M NaOH and heat at 80°C for 24 hours.

  • Oxidative Degradation: Dissolve DiPT in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid DiPT to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of DiPT (in methanol/water) to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase for analysis by a stability-indicating analytical method.

Stability-Indicating Analytical Method

Objective: To develop a chromatographic method capable of separating DiPT from its potential degradation products and impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A time-gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA at 220 nm and 280 nm, or MS in positive ion mode.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_stress_conditions Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 80°C) HPLC HPLC-PDA/MS Analysis Acid->HPLC Base Base Hydrolysis (0.1M NaOH, 80°C) Base->HPLC Oxidation Oxidation (3% H₂O₂) Oxidation->HPLC Thermal Thermal (105°C) Thermal->HPLC Photo Photolytic (UV/Vis Light) Photo->HPLC Characterization Degradant Characterization (LC-MS/MS, NMR) HPLC->Characterization DiPT_Sample DiPT Bulk Substance DiPT_Sample->Acid DiPT_Sample->Base DiPT_Sample->Oxidation DiPT_Sample->Thermal DiPT_Sample->Photo

Figure 1. Experimental workflow for forced degradation studies of DiPT.

degradation_pathway cluster_oxidation Oxidation cluster_dealkylation N-Dealkylation DiPT DiPT N_Oxide DiPT N-Oxide DiPT->N_Oxide Oxidizing Agent Hydroxylated Hydroxylated DiPT DiPT->Hydroxylated Oxidizing Agent NiPT N-isopropyltryptamine (NiPT) DiPT->NiPT Ring_Cleavage Indole Ring Cleavage Products (e.g., Isatin, Anthranilate derivatives) Hydroxylated->Ring_Cleavage Further Oxidation Tryptamine Tryptamine NiPT->Tryptamine

Figure 2. Postulated degradation pathways for DiPT.

Conclusion

While specific, published stability data for DiPT is scarce, a proactive approach based on established principles of pharmaceutical stability testing and the known chemistry of related indole alkaloids can provide a strong foundation for its handling, storage, and formulation development. The experimental protocols and potential degradation pathways outlined in this guide offer a comprehensive framework for researchers to systematically investigate the stability of DiPT, ensuring the quality and integrity of this compound in their studies. Further empirical investigation is necessary to confirm these postulated pathways and to quantify the degradation kinetics under various conditions.

A Technical Guide to the Solubility of N,N-Diisopropyltryptamine (DiPT) in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Diisopropyltryptamine (DiPT), a psychedelic tryptamine (B22526) notable for its unique auditory effects. Understanding the solubility of DiPT in common laboratory solvents is fundamental for a wide range of research applications, including analytical method development, formulation studies, and in vitro pharmacological assays. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Solubility Data

The solubility of DiPT has been determined in several common organic solvents and buffer systems. The following table summarizes the available quantitative data, providing researchers with essential information for preparing stock solutions and conducting experiments. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents. The data presented here is based on available information and should be considered as a guide.

SolventChemical FormulaMolar Mass ( g/mol )Solubility (mg/mL)Source(s)
Dimethylformamide (DMF)C₃H₇NO73.0910[1]
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1314[1]
EthanolC₂H₆O46.075[1]
MethanolCH₄O32.041[1]
DMSO:PBS (pH 7.2) (1:1)--0.3[1]

Note: Some sources report slightly different solubility values. For instance, one source indicates a solubility of 0.1 mg/mL in DMF and 3 mg/mL in DMSO[2]. These discrepancies may arise from variations in experimental conditions.

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of a compound is critical for accurate research. The following protocol describes a common and reliable method for determining the equilibrium solubility of DiPT, adapting the widely used shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Principle

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent. This method involves creating a saturated solution of the compound by agitating an excess amount of the solid in the solvent at a controlled temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical technique, such as HPLC with UV detection.

Materials and Equipment
  • N,N-Diisopropyltryptamine (DiPT) solid

  • Selected laboratory solvents (e.g., Methanol, Ethanol, DMSO, water)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • HPLC-grade solvents for mobile phase (e.g., acetonitrile (B52724), water with formic acid or trifluoroacetic acid)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable containers with secure caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of DiPT and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations that are expected to bracket the solubility of DiPT in the test solvents.

  • Sample Preparation:

    • Add an excess amount of solid DiPT to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Prepare triplicate samples for each solvent to ensure the reliability of the results.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Separation of Solid and Liquid Phases:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into an autosampler vial. This step is critical to remove any undissolved solid particles that could interfere with the analysis.

  • Sample Analysis by HPLC:

    • Analyze the calibration standards and the filtered supernatant samples by HPLC. A reverse-phase C18 column is typically suitable for the analysis of tryptamine derivatives.

    • The mobile phase can be a gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid).

    • Set the UV detector to a wavelength where DiPT has maximum absorbance (e.g., around 222 nm and 282 nm)[1].

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

    • Use the linear regression equation from the calibration curve to determine the concentration of DiPT in the filtered supernatant samples.

    • The calculated concentration represents the solubility of DiPT in the respective solvent under the experimental conditions.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of DiPT.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Dilution cluster_analysis Analysis & Quantification prep_standards Prepare Calibration Standards hplc Analyze by HPLC-UV prep_standards->hplc Inject Standards prep_samples Prepare Saturated Solutions (Excess DiPT in Solvent) agitate Agitate at Controlled Temperature (e.g., 24-48 hours) prep_samples->agitate settle Allow Excess Solid to Settle agitate->settle filter Filter Supernatant (0.22 µm filter) settle->filter filter->hplc Inject Samples quantify Quantify using Calibration Curve hplc->quantify

Caption: Workflow for determining DiPT solubility.

Hypothesized Signaling Pathway of DiPT

DiPT is known to be an agonist at serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT1A subtypes, which is a common mechanism for psychedelic tryptamines.[3][4][5] The activation of the 5-HT2A receptor is primarily responsible for the hallucinogenic effects of these compounds.[1][3][6] The following diagram illustrates a simplified, hypothesized signaling pathway for DiPT based on its known receptor interactions.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response DiPT DiPT receptor_5HT2A 5-HT2A Receptor DiPT->receptor_5HT2A receptor_5HT1A 5-HT1A Receptor DiPT->receptor_5HT1A gq Gq receptor_5HT2A->gq gi Gi receptor_5HT1A->gi plc Phospholipase C (PLC) gq->plc ac Adenylyl Cyclase gi->ac pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_effects Auditory Distortions & Psychedelic Effects ca_release->cellular_effects pkc->cellular_effects camp cAMP ac->camp inhibits conversion of ATP to pka Protein Kinase A (PKA) camp->pka pka->cellular_effects

Caption: Hypothesized signaling of DiPT.

References

The Discovery and Scientific History of N,N-Diisopropyltryptamine (DiPT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diisopropyltryptamine, commonly known as DiPT, is a synthetic tryptamine (B22526) notable for its unusual psychoactive effects, which are predominantly auditory in nature. Unlike classic serotonergic hallucinogens that primarily alter visual perception, DiPT is reported to cause significant distortions in the perception of sound, particularly a downward shift in pitch. This unique pharmacological profile has made it a subject of interest in neuropharmacology and a tool for investigating the mechanisms of auditory perception. This technical guide provides an in-depth overview of the discovery, synthesis, and scientific history of DiPT, with a focus on its pharmacological properties and the experimental methodologies used to elucidate them.

Discovery and Initial Synthesis

N,N-diisopropyltryptamine was first synthesized and documented by the American biochemist Alexander T. Shulgin. His work with tryptamines, detailed in his 1997 book "TiHKAL" (Tryptamines I Have Known and Loved), co-authored with Ann Shulgin, provides the foundational knowledge of DiPT's chemistry and psychoactivity.[1] Shulgin described two primary methods for the synthesis of DiPT, both of which are detailed in the experimental protocols section of this guide.[1][2] His self-experiments with the compound first characterized its distinct auditory effects, noting that at moderate to high doses, it significantly lowers the pitch of perceived sounds.[2]

Chemical Synthesis Protocols

Alexander Shulgin outlined two distinct synthetic routes to N,N-diisopropyltryptamine in "TiHKAL". The following are detailed experimental protocols based on his work.

Method 1: Synthesis from Indole (B1671886)

This method involves the reaction of indole with oxalyl chloride to form an intermediate glyoxylamide, which is then reduced to yield DiPT.[1]

Step 1: Formation of Indol-3-yl N,N-diisopropylglyoxylamide

  • A solution of 10 grams of indole in 100 mL of methyl tert-butyl ether (MTBE) is prepared in a flask and cooled to 0°C using an ice bath.

  • While stirring, 8.6 grams of oxalyl chloride is added to the solution.

  • The reaction mixture is stirred for 30 minutes, during which a solid acid chloride intermediate precipitates.

  • The solids are collected by filtration and washed twice with 50 mL portions of MTBE.

  • The resulting acid chloride is then added to 20 mL of anhydrous diisopropylamine.

  • An excess of 2N hydrochloric acid is added, and the mixture is cooled.

  • The resulting solids are collected by filtration and recrystallized from methanol (B129727) to yield indol-3-yl N,N-diisopropylglyoxylamide.

Step 2: Reduction to N,N-diisopropyltryptamine (DiPT)

  • A solution of 11 grams of the indol-3-yl N,N-diisopropylglyoxylamide in 350 mL of anhydrous dioxane is prepared.

  • This solution is slowly added to a well-stirred suspension of 19 grams of lithium aluminum hydride (LAH) in 350 mL of dioxane, maintained at reflux temperature under an inert atmosphere.

  • After the addition is complete, the mixture is refluxed for an additional 16 hours.

  • The reaction is then cooled, and the excess LAH is quenched by the cautious addition of wet dioxane.

  • The inorganic solids are removed by filtration and washed with hot dioxane.

  • The filtrate and washings are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under vacuum.

  • The residue is dissolved in anhydrous diethyl ether, and the solution is saturated with anhydrous hydrogen chloride to precipitate the hydrochloride salt of DiPT.

  • The product is recrystallized from a benzene/methanol mixture to yield N,N-diisopropyltryptamine hydrochloride.[1]

G indole Indole acid_chloride Indole-3-glyoxylyl chloride indole->acid_chloride + oxalyl_chloride Oxalyl Chloride oxalyl_chloride->acid_chloride glyoxylamide Indol-3-yl N,N-diisopropyl- glyoxylamide acid_chloride->glyoxylamide + diisopropylamine Diisopropylamine diisopropylamine->glyoxylamide dipt N,N-diisopropyltryptamine (DiPT) glyoxylamide->dipt + (Reduction) lah Lithium Aluminum Hydride (LAH) lah->dipt

Caption: Synthesis of DiPT from Indole Workflow.

Method 2: Direct Synthesis from Tryptamine

This is a more direct route involving the alkylation of tryptamine with isopropyl iodide.[1]

  • A solution of 1.60 grams of tryptamine base in 10 grams of melted sulfolane (B150427) is prepared.

  • To this solution, 8.5 grams of isopropyl iodide and 6.5 grams of diisopropylethylamine are added.

  • The mixture is heated on a steam bath for 12 hours with occasional shaking.

  • The reaction mixture is then added to 100 mL of water and extracted with three 30 mL portions of hexane (B92381).

  • The combined hexane extracts are evaporated under vacuum.

  • The resulting residue is distilled using a Kugelrohr apparatus to yield the DiPT freebase.

Pharmacological Profile

DiPT's primary mechanism of action is as a serotonin (B10506) receptor agonist. Its psychedelic effects are believed to be mediated primarily through the activation of the 5-HT2A receptor.[3] It also shows activity at other serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT2C, and acts as a weak serotonin reuptake inhibitor.[3] The precise mechanism by which DiPT induces its characteristic auditory distortions remains to be fully elucidated.

Quantitative Receptor Binding Data

The following table summarizes the available quantitative data on the binding affinity (Ki) of DiPT for various human serotonin receptors and the serotonin transporter (SERT). Lower Ki values indicate a higher binding affinity.

Receptor/TransporterKi (nM)Reference
5-HT1A 2270 ± 600[4]
5-HT2A 910 ± 120[4]
5-HT2C 290 ± 110[3]
SERT 265 ± 21[4]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Key Experimental Methodologies

The characterization of DiPT's pharmacological profile relies on standardized in vitro assays. Below are representative protocols for key experiments.

Competitive Radioligand Binding Assay Protocol

This assay is used to determine the binding affinity (Ki) of a test compound (in this case, DiPT) for a specific receptor.

  • Receptor Preparation: A membrane preparation from cells stably expressing the human receptor of interest (e.g., 5-HT2A) is used.

  • Incubation: The receptor membranes are incubated in a buffer solution with a known concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (DiPT).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined from the IC50 using the Cheng-Prusoff equation.

G start Start receptor_prep Receptor Membrane Preparation start->receptor_prep incubation Incubation with Radioligand and Test Compound (DiPT) receptor_prep->incubation filtration Rapid Filtration incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (IC50, Ki) quantification->analysis end End analysis->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

Signaling Pathways

The psychedelic effects of tryptamines like DiPT are primarily mediated by the activation of the serotonin 2A (5-HT2A) receptor, which is a G-protein coupled receptor (GPCR) that signals through the Gq/11 pathway.

G DiPT DiPT HTR2A 5-HT2A Receptor DiPT->HTR2A Agonist Gq11 Gq/11 Protein HTR2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates downstream Downstream Cellular Effects Ca_release->downstream PKC_activation->downstream

Caption: 5-HT2A Receptor Signaling Pathway Activated by DiPT.

Conclusion

N,N-diisopropyltryptamine represents a unique pharmacological tool for the study of the serotonergic system and its role in auditory perception. Its discovery and initial characterization by Alexander Shulgin paved the way for further scientific investigation into its mechanisms of action. While its primary interaction with the 5-HT2A receptor is established, the precise downstream effects that lead to its distinct auditory hallucinations remain an active area of research. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals interested in further exploring the scientific history and potential applications of this unusual tryptamine.

References

Methodological & Application

Application Notes and Protocols for In Vivo Research of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific information regarding a compound designated "DiPT-4." The following application notes and protocols are based on the established class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the in vivo investigation of these compounds. The methodologies and data presented are synthesized from preclinical studies of well-characterized DPP-4 inhibitors.

Introduction

Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents primarily used in the management of type 2 diabetes mellitus.[1][2] Their mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By preventing this degradation, DPP-4 inhibitors increase the bioavailability of active incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and suppression of glucagon (B607659) release.[1] The preclinical in vivo assessment of novel DPP-4 inhibitors is crucial for characterizing their pharmacokinetic and pharmacodynamic profiles, as well as for establishing their safety and efficacy.

Mechanism of Action: DPP-4 Inhibition

DPP-4 is a transmembrane glycoprotein (B1211001) that also exists in a soluble, circulating form, both of which possess catalytic activity.[3][4] It cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine (B10760859) residue in the penultimate position.[3][5] The inhibition of DPP-4 leads to a cascade of events that contribute to improved glycemic control.

DPP4_Inhibition_Pathway cluster_0 DPP-4 Inhibitor Administration cluster_1 Incretin System cluster_2 Pancreatic Response cluster_3 Systemic Effects DPP-4_Inhibitor DPP-4 Inhibitor DPP-4_Enzyme DPP-4 Enzyme DPP-4_Inhibitor->DPP-4_Enzyme Inhibits GLP-1_GIP Active GLP-1 & GIP GLP-1_GIP->DPP-4_Enzyme Degradation by Pancreatic_Beta_Cells Pancreatic β-Cells GLP-1_GIP->Pancreatic_Beta_Cells Stimulates Pancreatic_Alpha_Cells Pancreatic α-Cells GLP-1_GIP->Pancreatic_Alpha_Cells Inhibits Inactive_Metabolites Inactive Metabolites DPP-4_Enzyme->Inactive_Metabolites Insulin_Release ↑ Insulin Release (Glucose-Dependent) Pancreatic_Beta_Cells->Insulin_Release Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose Tissue) Insulin_Release->Glucose_Uptake Glucagon_Release ↓ Glucagon Release Pancreatic_Alpha_Cells->Glucagon_Release Hepatic_Glucose_Production ↓ Hepatic Glucose Production Glucagon_Release->Hepatic_Glucose_Production Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose_Production->Blood_Glucose

Caption: DPP-4 Inhibition Signaling Pathway.

Pharmacokinetic Parameters of Representative DPP-4 Inhibitors

The following tables summarize hypothetical pharmacokinetic parameters for a novel DPP-4 inhibitor following oral (PO) and intravenous (IV) administration in common preclinical animal models. These values are representative of what might be observed for a compound in this class.

Table 1: Oral Administration (PO) Pharmacokinetic Parameters

ParameterUnitRatDog
Dosemg/kg105
Cmaxng/mL15001200
Tmaxh1.01.5
AUC(0-t)ng*h/mL65008000
Bioavailability%7590
Half-life (t1/2)h4.56.0

Table 2: Intravenous Administration (IV) Pharmacokinetic Parameters

ParameterUnitRatDog
Dosemg/kg21
AUC(0-inf)ng*h/mL87008900
Clearance (CL)L/h/kg0.230.11
Volume of Distribution (Vd)L/kg1.50.9
Half-life (t1/2)h4.66.2

Data presented are hypothetical and for illustrative purposes.

Experimental Protocols

Objective: To determine the pharmacokinetic profile of a novel DPP-4 inhibitor following oral and intravenous administration in a rodent model (e.g., Sprague-Dawley rats).

Materials:

  • Test Compound (DPP-4 Inhibitor)

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water for oral; saline for intravenous)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Dosing gavage needles and syringes

  • Intravenous catheters

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate animals for at least one week prior to the study with free access to food and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water ad libitum.

  • Dosing Groups:

    • Group 1 (Oral): Administer the test compound via oral gavage at the predetermined dose.

    • Group 2 (Intravenous): Administer the test compound via a tail vein catheter at the predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular or tail vein at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) using appropriate software.

PK_Study_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimation Animal Acclimation (1 week) fasting Overnight Fasting acclimation->fasting grouping Group Assignment (PO vs. IV) fasting->grouping dosing Compound Administration grouping->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing storage Sample Storage (-80°C) processing->storage bioanalysis LC-MS/MS Analysis storage->bioanalysis pk_calc Pharmacokinetic Parameter Calculation bioanalysis->pk_calc

References

Application Notes & Protocols for the Quantification of N,N-Diisopropyltryptamine (DiPT-4) in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N,N-diisopropyltryptamine (DiPT-4) is a synthetic tryptamine (B22526) derivative with psychoactive properties. As with many novel psychoactive substances (NPS), robust and validated analytical methods are crucial for its detection and quantification in biological matrices for forensic toxicology, clinical research, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound in common biological matrices such as blood, plasma, and urine, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). While specific validated methods for this compound are not abundant in peer-reviewed literature, the protocols outlined below are adapted from established methods for structurally similar tryptamine analogs, such as 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT).[1][2][3]

Quantitative Data Summary

The following tables summarize typical quantitative parameters that can be expected when developing and validating analytical methods for this compound, based on data from similar tryptamine compounds.[1][4]

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters

ParameterUrinePlasma/Whole Blood
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 0.2 - 10 ng/mL1 - 10 ng/mL
Linearity Range 1 - 1000 ng/mL5 - 1000 ng/mL
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (%Bias) ± 15%± 20%
Recovery > 80%> 70%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters

ParameterUrineWhole Blood
Limit of Detection (LOD) 1 - 5 ng/mL2 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 20 ng/mL10 - 50 ng/mL
Linearity Range 10 - 1000 ng/mL20 - 1000 ng/mL
Intra-day Precision (%RSD) < 15%< 20%
Inter-day Precision (%RSD) < 15%< 20%
Accuracy (%Bias) ± 20%± 20%
Recovery > 75%> 65%

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Human Urine

This protocol is adapted from a validated method for the quantification of 5-MeO-DIPT and its metabolites in urine.[1][4]

1. Materials and Reagents:

  • This compound analytical standard

  • This compound-d4 (or other suitable deuterated internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human urine (drug-free)

2. Sample Preparation (Protein Precipitation):

  • To a 1.5 mL microcentrifuge tube, add 100 µL of urine sample.

  • Spike with 10 µL of internal standard solution (e.g., 1 µg/mL this compound-d4 in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see below) and transfer to an autosampler vial.

3. LC-MS/MS Instrumentation and Conditions:

  • Chromatographic System: UPLC or HPLC system

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • This compound: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)

    • This compound-d4 (IS): Precursor ion > Product ion

4. Method Validation:

  • The method should be validated for linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), matrix effects, and stability according to established guidelines.

Protocol 2: GC-MS Quantification of this compound in Whole Blood

This protocol is based on general procedures for the analysis of tryptamines in blood.[2][5]

1. Materials and Reagents:

  • This compound analytical standard

  • This compound-d4 (or other suitable deuterated internal standard)

  • Ethyl acetate (B1210297) (GC grade)

  • Sodium hydroxide (B78521) (NaOH)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Human whole blood (drug-free)

2. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To a 10 mL glass tube, add 500 µL of whole blood sample.

  • Spike with 20 µL of internal standard solution.

  • Add 500 µL of 1 M NaOH to basify the sample.

  • Add 4 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • For derivatization, add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate.

  • Cap the tube and heat at 70°C for 30 minutes.

  • Cool to room temperature and transfer to a GC-MS autosampler vial.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: GC system with a split/splitless injector.

  • Analytical Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 300°C at 20°C/min.

    • Hold at 300°C for 5 minutes.

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM.

  • Selected Ions (Hypothetical for TMS derivative):

    • This compound-TMS: Target ion 1 (Quantifier), Target ion 2 (Qualifier)

    • This compound-d4-TMS (IS): Target ion

Visualizations

Sample_Preparation_LCMSMS cluster_0 Urine Sample Preparation for LC-MS/MS start 100 µL Urine Sample spike Spike with Internal Standard start->spike precipitate Add 300 µL Acetonitrile (Protein Precipitation) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase A evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis Sample_Preparation_GCMS cluster_1 Whole Blood Sample Preparation for GC-MS start 500 µL Whole Blood spike Spike with Internal Standard start->spike basify Add 1 M NaOH spike->basify extract Liquid-Liquid Extraction (Ethyl Acetate) basify->extract centrifuge Centrifuge extract->centrifuge organic_layer Transfer Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate derivatize Derivatize with BSTFA evaporate->derivatize analysis Inject into GC-MS derivatize->analysis

References

Application Notes and Protocols for Studying Auditory Distortions with N,N-Diisopropyltryptamine (DiPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diisopropyltryptamine (DiPT) is a psychedelic tryptamine (B22526) notable for its unique and specific effects on the auditory system. Unlike classic psychedelics that primarily induce visual alterations, DiPT is reported to cause significant pitch distortions, making it a valuable pharmacological tool for investigating the neural underpinnings of auditory perception and processing.[1] These application notes provide a comprehensive framework for designing and conducting experiments to characterize and quantify the auditory distortions induced by DiPT.

The primary mechanism of action for many psychedelic compounds involves the serotonin (B10506) 5-HT2A receptor.[2][3][4][5] Psychedelics have been shown to alter sensory processing by increasing the variability of neural responses and impairing the brain's ability to detect unexpected sounds.[2][3][5][6] While the precise molecular interactions of DiPT that lead to its distinct auditory effects are still under investigation, its actions are presumed to be mediated through the serotonergic system.[1] Understanding these mechanisms could provide significant insights into the complexities of auditory processing and may have implications for the development of novel therapeutics for auditory disorders.

These protocols are designed for implementation in both human psychoacoustic studies and preclinical animal models, providing a basis for a multi-level investigation of DiPT's effects.

Data Presentation: Summarized Quantitative Data

The following tables provide a structured format for presenting quantitative data from the proposed experiments.

Table 1: Human Psychoacoustic Testing - Pitch Discrimination Thresholds

Participant IDDiPT Dose (mg/kg)PlaceboLow DoseMedium DoseHigh Dose
P001
    Pitch Discrimination Threshold (Hz)
    Reaction Time (ms)
P002
    Pitch Discrimination Threshold (Hz)
    Reaction Time (ms)
...

Table 2: Animal Model - Auditory Brainstem Response (ABR) Wave Latencies

Subject IDDiPT Dose (mg/kg)Wave I Latency (ms)Wave III Latency (ms)Wave V Latency (ms)
A01 Placebo
Low Dose
Medium Dose
High Dose
A02 Placebo
Low Dose
Medium Dose
High Dose
...

Table 3: In Vitro - Receptor Binding Affinity

| Receptor Subtype | DiPT Ki (nM) | 5-HT2A | | 5-HT2C | | 5-HT1A | | ... | |

Experimental Protocols

Protocol 1: Human Psychoacoustic Evaluation of Pitch Distortion

Objective: To quantify the dose-dependent effects of DiPT on pitch perception in human participants.

Methodology:

  • Participant Recruitment: Recruit healthy adult volunteers with normal hearing, confirmed by audiometry.

  • Experimental Design: A double-blind, placebo-controlled, within-subjects design. Each participant will attend multiple sessions, receiving a placebo or varying doses of DiPT.

  • Psychoacoustic Tasks:

    • Pitch Discrimination: Present two sequential tones of slightly different frequencies. The participant must identify which tone is higher in pitch.[7] An adaptive staircase procedure will be used to determine the just-noticeable difference (JND) in frequency.

    • Melody Recognition: Present familiar melodies with potential pitch alterations. Participants will be asked to identify the melody and rate the degree of perceived distortion.

    • Timbre Perception: Present complex tones with the same fundamental frequency but different harmonic structures. Participants will be asked to describe any perceived changes in the quality of the sound.

  • Data Collection: Record accuracy, reaction times, and subjective ratings of auditory distortion.

  • Data Analysis: Analyze changes in pitch discrimination thresholds, melody recognition accuracy, and subjective reports as a function of DiPT dose.

Protocol 2: Electrophysiological Investigation in Animal Models

Objective: To investigate the neural correlates of DiPT-induced auditory distortions using electrophysiological recordings in an animal model (e.g., rodents).

Methodology:

  • Animal Preparation: Surgically implant electrodes for recording Auditory Brainstem Responses (ABRs) and Cortical Auditory Evoked Potentials (CAEPs).[8][9][10]

  • Experimental Design: A within-subjects design where animals are tested at baseline and after administration of varying doses of DiPT.

  • Electrophysiological Recordings:

    • Auditory Brainstem Response (ABR): Present click stimuli and pure tones at various intensities to assess the integrity and timing of the auditory pathway from the cochlea to the brainstem.[10]

    • Cortical Auditory Evoked Potentials (CAEPs): Record neural responses from the auditory cortex to more complex sound stimuli, such as frequency-modulated sweeps and oddball paradigms, to assess higher-level auditory processing.[2][3][5][6]

  • Data Collection: Measure the latencies and amplitudes of ABR waves and CAEP components.

  • Data Analysis: Compare the electrophysiological measures across different DiPT doses to identify changes in neural encoding of auditory information.

Mandatory Visualizations

G cluster_0 Pre-Experiment cluster_1 Experimental Session cluster_2 Data Analysis P Participant Recruitment & Consent S Screening (Audiometry, Health) P->S A Drug Administration (DiPT/Placebo) S->A B Psychoacoustic Testing A->B C Subjective Questionnaires B->C D Data Collection C->D E Statistical Analysis D->E F Results & Interpretation E->F

Caption: Experimental workflow for human psychoacoustic studies.

G DiPT DiPT Administration HT2A 5-HT2A Receptor DiPT->HT2A AC Adenylyl Cyclase HT2A->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ION Ion Channel Modulation PKA->ION NEURAL Altered Neural Firing in Auditory Cortex ION->NEURAL DISTORTION Auditory Distortion NEURAL->DISTORTION

Caption: Hypothetical signaling pathway for DiPT-induced auditory distortion.

G cluster_0 Independent Variable cluster_1 Mediating Factors cluster_2 Dependent Variables Dose DiPT Dosage Receptor 5-HT2A Receptor Occupancy Dose->Receptor Subjective Subjective Distortion Reports Dose->Subjective Neural Neural Activity in Auditory Cortex Receptor->Neural Pitch Pitch Perception Threshold Neural->Pitch ABR ABR Latency Neural->ABR

Caption: Logical relationship between experimental variables.

References

Application Notes & Protocols: Diisopropyltryptamine (DiPT-4) as a Putative Tool for Auditory System Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is a theoretical framework based on the known psychoacoustic effects of 4-DiPT and general auditory research methodologies. DiPT-4 is a psychoactive substance and should only be handled by authorized personnel in a controlled research environment in compliance with all applicable laws and regulations. The information provided is for research and informational purposes only and does not constitute an endorsement or recommendation for its use.

Introduction

4-Diisopropyltryptamine (4-DiPT) is a psychedelic tryptamine (B22526) that is notable for its primarily auditory effects. Anecdotal reports consistently describe significant alterations in pitch perception, with users often reporting a downward shift in perceived frequency. This unique characteristic suggests that 4-DiPT could serve as a valuable pharmacological tool for investigating the neural mechanisms underlying pitch perception, auditory signal processing, and the pathophysiology of certain auditory disorders.

These application notes provide a hypothetical framework for utilizing 4-DiPT in a research setting to explore the auditory system. The protocols outlined below are based on standard methodologies in psychoacoustics and neuropharmacology and should be adapted to specific experimental goals and institutional guidelines.

Potential Research Applications

  • Investigation of Pitch Perception: Elucidating the neural substrates of pitch perception by observing the effects of 4-DiPT on frequency discrimination and pitch matching tasks.

  • Modeling Auditory Distortions: Creating a transient and reversible animal or human model for certain types of auditory distortions, such as those experienced in some forms of tinnitus or diplacusis.

  • Elucidating Serotonergic Pathways in Audition: Investigating the role of specific serotonin (B10506) receptors, particularly 5-HT2A, in the central auditory pathway.

  • Drug Discovery and Development: Using 4-DiPT as a probe to identify potential therapeutic targets for auditory disorders characterized by perceptual distortions.

Pharmacological Profile (Hypothetical)

While the precise mechanism of action for 4-DiPT is not fully elucidated, it is hypothesized to act as a partial agonist at various serotonin receptors, with a significant affinity for the 5-HT2A receptor. Its unique auditory effects may stem from its specific binding profile and its influence on neural circuits in the auditory cortex and other central auditory processing centers.

Hypothetical Signaling Pathway

The auditory effects of 4-DiPT are likely mediated by its interaction with serotonergic receptors in the auditory cortex. 5-HT2A receptors are expressed on pyramidal neurons in the auditory cortex and are known to modulate neuronal excitability.[1] Agonism at these receptors could alter the firing patterns of neurons responsible for processing pitch and frequency information, leading to the reported perceptual distortions.

G cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Auditory Cortex Neuron Serotonin_Release Serotonin Release 5HT2A_Receptor 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Binds to Gq_Protein Gq Protein Activation 5HT2A_Receptor->Gq_Protein Activates PLC_Activation PLC Activation Gq_Protein->PLC_Activation Activates IP3_DAG IP3 & DAG Increase PLC_Activation->IP3_DAG Leads to Ca_Release Intracellular Ca++ Release IP3_DAG->Ca_Release Leads to Neuronal_Excitability Altered Neuronal Excitability Ca_Release->Neuronal_Excitability Modulates Pitch_Perception Altered Pitch Perception Neuronal_Excitability->Pitch_Perception Results in DiPT4 This compound Administration DiPT4->5HT2A_Receptor Agonist action

Caption: Hypothetical signaling pathway of this compound in the auditory cortex.

Quantitative Data from Anecdotal Reports

The following table summarizes dosage and qualitative auditory effects based on user reports. This data is not from controlled clinical trials and should be interpreted with caution.

Dosage Range (Oral)Onset of Auditory EffectsPeak EffectsDuration of Auditory EffectsPrimary Reported Auditory Effects
10-20 mg30-60 minutes1-2 hours4-6 hoursMild downward pitch shift, sounds may seem "off-key".[2]
20-50 mg20-45 minutes2-3 hours6-8 hoursSignificant downward pitch shift, music becomes discordant, voices sound deeper.
50+ mg15-30 minutes2-4 hours8-12+ hoursProfound downward pitch shift, complex sounds may become unrecognizable, potential for auditory hallucinations.

Experimental Protocols

Objective: To quantify the change in pitch perception induced by 4-DiPT using a frequency discrimination task.

Materials:

  • 4-DiPT (pharmaceutical grade)

  • Sound-attenuating chamber

  • Calibrated headphones

  • Signal generator and audio interface

  • Computer with psychoacoustic testing software (e.g., PsychoPy, MATLAB)

Procedure:

  • Subject Screening: Participants undergo a thorough medical and psychiatric screening. A baseline audiogram is performed to ensure normal hearing.

  • Baseline Testing: Participants are familiarized with a two-alternative forced-choice (2AFC) frequency discrimination task. In each trial, two tones of slightly different frequencies are presented, and the participant must identify which tone was higher in pitch. The frequency difference is varied to determine the just-noticeable difference (JND) for frequency.

  • Drug Administration: A controlled oral dose of 4-DiPT (e.g., 15 mg) or placebo is administered in a double-blind fashion.

  • Post-Administration Testing: At regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-administration, the frequency discrimination task is repeated to measure changes in the JND.

  • Pitch Matching Task: At peak effect, a pitch matching task is introduced. A reference tone is played, followed by a variable tone which the participant adjusts until it is perceived to match the pitch of the reference tone. The discrepancy between the actual and matched frequencies is recorded.

  • Data Analysis: Statistical analysis is performed to compare JND and pitch matching accuracy between the 4-DiPT and placebo conditions.

G Screening Subject Screening & Baseline Audiogram Baseline Baseline Frequency Discrimination Task (JND) Screening->Baseline Admin Administer this compound or Placebo (Double-Blind) Baseline->Admin Testing Repeat JND Task at Timed Intervals Admin->Testing PitchMatch Pitch Matching Task at Peak Effect Testing->PitchMatch Analysis Data Analysis and Comparison PitchMatch->Analysis

Caption: Experimental workflow for psychoacoustic assessment in humans.

Objective: To investigate the effects of 4-DiPT on the frequency tuning of neurons in the primary auditory cortex (A1) of an animal model (e.g., rat).

Materials:

  • 4-DiPT

  • Anesthetized rat

  • Surgical instruments for craniotomy

  • Multi-electrode array for neural recording

  • Acoustic stimulation system

  • Data acquisition system

Procedure:

  • Animal Preparation: A rat is anesthetized and placed in a stereotaxic frame. A craniotomy is performed over the primary auditory cortex.

  • Electrode Implantation: A multi-electrode array is lowered into A1 to record the activity of individual neurons.

  • Baseline Tuning Curve Measurement: Pure tones of various frequencies and intensities are presented to the animal, and the firing rate of A1 neurons is recorded to determine their characteristic frequency (the frequency at which they are most responsive).

  • Drug Administration: 4-DiPT is administered systemically (e.g., via intraperitoneal injection).

  • Post-Administration Recording: The presentation of pure tones is repeated, and the tuning curves of the same neurons are re-measured.

  • Data Analysis: The characteristic frequencies and the shape of the tuning curves before and after 4-DiPT administration are compared to determine if the drug alters the frequency selectivity of A1 neurons.

G Prep Anesthetize Animal & Perform Craniotomy Implant Implant Multi-electrode Array in A1 Prep->Implant Baseline Measure Baseline Neuronal Tuning Curves Implant->Baseline Admin Systemic Administration of this compound Baseline->Admin Record Re-measure Tuning Curves Post-Administration Admin->Record Analyze Compare Pre- and Post-Drug Tuning Curves Record->Analyze

Caption: Workflow for in vivo electrophysiology in an animal model.

Conclusion

While formal research is lacking, the unique psychoacoustic profile of 4-DiPT suggests it could be a powerful tool for auditory system research. The proposed experiments, combining human psychoacoustics and animal electrophysiology, could provide valuable insights into the neural basis of pitch perception and the role of the serotonergic system in auditory processing. Further research is warranted to fully characterize the pharmacological and physiological effects of this compound.

References

Application Notes and Protocols for Determining the In Vitro Functional Activity of DiPT and its Metabolite, 4-OH-DiPT, at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-diisopropyltryptamine (DiPT) and its active metabolite, 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT), are psychoactive tryptamines that interact with the serotonergic system. A thorough understanding of their functional activity at various serotonin (B10506) (5-HT) receptor subtypes is crucial for elucidating their pharmacological profiles and therapeutic potential. This document provides detailed protocols for in vitro assays designed to characterize the binding affinity, potency, and efficacy of these compounds at key serotonin receptors. The primary assays covered include radioligand binding assays, calcium flux assays for Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C), and cAMP accumulation assays for Gi/o- and Gs-coupled receptors (e.g., 5-HT1A, 5-HT6, 5-HT7).

Data Presentation: Functional Activity of 4-OH-DiPT at Human Serotonin Receptors

The following table summarizes the in vitro functional activity of 4-OH-DiPT at various human serotonin G-protein coupled receptors (GPCRs), as determined by BRET-based G protein dissociation assays.[1]

Receptor SubtypeG-Protein FamilyPotency (EC50, nM)Efficacy (Emax, % of 5-HT)
5-HT1AGi/o1147Partial Agonist
5-HT1BGi/o49695% (Near Full Agonist)
5-HT2AGq/1168.593% (Near Full Agonist)
5-HT2BGq/11Similar to 5-HT2ANear Full Agonist
5-HT2CGq/11Similar to 5-HT2ANear Full Agonist
5-HT4Gs>10,000Little Agonist Activity
5-HT5AGi/o24356% (Partial Agonist)
5-HT6Gs69755% (Partial Agonist)
5-HT7aGs>10,000Little Agonist Activity

Additionally, the binding affinity (Ki) of 4-OH-DiPT for the human 5-HT2A receptor, determined by a radioligand binding assay, is 120 nM.[2] DiPT itself demonstrates similar potency and activation at human and mouse 5-HT2 receptors compared to 4-OH-DiPT.[1]

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell membrane preparation from the above cells

  • [125I]DOI (radioligand)

  • Test compound (4-OH-DiPT)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4[3]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in assay buffer.[4] Determine protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 50-120 µg protein), varying concentrations of the test compound (4-OH-DiPT), and a fixed concentration of the radioligand [125I]DOI.[2][4]

  • Incubation: Incubate the plates for 60 minutes at 30°C with gentle agitation.[4]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[4]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[5]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Calcium Flux Assay for 5-HT2A/2C Receptor Functional Activity

This assay measures the functional potency and efficacy of a compound at Gq-coupled receptors by detecting changes in intracellular calcium concentration.[6]

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor

  • Cell culture medium (e.g., DMEM/F12)

  • 96- or 384-well black-walled, clear-bottom microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 or Calcium 4)[6][7]

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Test compound (4-OH-DiPT)

  • Fluorescence microplate reader (e.g., FLIPR™, FlexStation)

Procedure:

  • Cell Plating: Plate the cells in microplates and allow them to adhere and grow overnight.[7]

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye, prepared in HBSS, to the cells. Incubate for 30-60 minutes at 37°C.[7][8]

  • Compound Addition: Prepare serial dilutions of the test compound (4-OH-DiPT) in HBSS.

  • Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading. Add the test compound to the wells and immediately begin measuring the fluorescence intensity over time (typically every second for 100-200 seconds).[7]

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration. Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) values by fitting the data to a sigmoidal dose-response curve.

cAMP Accumulation Assay for 5-HT1A Receptor Functional Activity

This assay determines the functional activity of compounds at Gi/o-coupled receptors by measuring the inhibition of cAMP production.[9]

Materials:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor[10]

  • Cell culture medium

  • Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[10]

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • Test compound (4-OH-DiPT)

  • cAMP detection kit (e.g., HTRF®, AlphaScreen™, or LANCE®)

  • Luminescence or fluorescence microplate reader

Procedure:

  • Cell Preparation: Harvest the cells and resuspend them in stimulation buffer to the desired density.[10]

  • Assay Setup: In a microplate, add the cell suspension, the test compound (4-OH-DiPT) at various concentrations, and a fixed concentration of forskolin to stimulate cAMP production.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for receptor-mediated inhibition of adenylyl cyclase.

  • Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit to the wells. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.[10][11]

  • Signal Measurement: After another incubation period, measure the signal (e.g., fluorescence resonance energy transfer or luminescence) using a microplate reader.[12] The signal will be inversely proportional to the amount of cAMP produced.

  • Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the IC50 (concentration for 50% inhibition of forskolin-stimulated cAMP production) and Emax values from the resulting dose-response curve.

Visualizations

Gq_Signaling_Pathway 4-OH-DiPT 4-OH-DiPT 5-HT2A/C Receptor 5-HT2A/C Receptor 4-OH-DiPT->5-HT2A/C Receptor Agonist Binding Gq/11 Gq/11 5-HT2A/C Receptor->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular_Response PKC->Cellular_Response Phosphorylates Downstream Targets

Caption: Gq-coupled 5-HT2A/C receptor signaling pathway.

Gi_Signaling_Pathway 4-OH-DiPT 4-OH-DiPT 5-HT1A Receptor 5-HT1A Receptor 4-OH-DiPT->5-HT1A Receptor Agonist Binding Gi/o Gi/o 5-HT1A Receptor->Gi/o Activates AC Adenylyl Cyclase (AC) Gi/o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Gi/o-coupled 5-HT1A receptor signaling pathway.

Calcium_Flux_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells 1. Plate cells expressing 5-HT2A/C receptors dye_loading 2. Load cells with calcium-sensitive dye plate_cells->dye_loading baseline 3. Measure baseline fluorescence dye_loading->baseline add_compound 4. Add 4-OH-DiPT baseline->add_compound measure_signal 5. Record fluorescence change over time add_compound->measure_signal plot_data 6. Plot dose-response curve measure_signal->plot_data calc_params 7. Calculate EC50 & Emax plot_data->calc_params

Caption: Experimental workflow for a calcium flux assay.

cAMP_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_detection Detection & Analysis prep_cells 1. Prepare cell suspension (5-HT1A expressing) add_reagents 2. Add cells, Forskolin, & 4-OH-DiPT to plate prep_cells->add_reagents incubate 3. Incubate to modulate cAMP levels add_reagents->incubate lysis_detection 4. Lyse cells & add detection reagents incubate->lysis_detection measure_signal 5. Measure signal (e.g., HTRF) lysis_detection->measure_signal plot_data 6. Plot dose-response curve (cAMP inhibition) measure_signal->plot_data calc_params 7. Calculate IC50 & Emax plot_data->calc_params

Caption: Experimental workflow for a cAMP accumulation assay.

References

Application Notes and Protocols for Preclinical Microdosing Research of DiPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

N,N-Diisopropyltryptamine (DiPT) is a research chemical. The following application notes and protocols are intended for investigational purposes in a controlled laboratory setting and are not intended for human or veterinary use. All research should be conducted in compliance with local regulations and ethical guidelines for animal research. The information provided is based on available scientific literature and is intended to guide the design of preclinical microdosing studies.

Introduction

N,N-Diisopropyltryptamine (DiPT) is a tryptamine (B22526) hallucinogen known for its unusual auditory effects in humans.[1] Like other classic psychedelics, its primary mechanism of action is believed to be agonism at serotonin (B10506) 5-HT2A receptors.[1][2] There is growing interest in the potential therapeutic applications of psychedelics at sub-perceptual, or "micro," doses. This document outlines proposed preclinical research protocols to investigate the pharmacokinetics, pharmacodynamics, and behavioral effects of a DiPT microdosing regimen in rodent models.

These protocols are designed to provide a foundational framework for researchers. It is crucial to note that specific dose ranges and study parameters should be optimized based on preliminary dose-finding experiments within the user's own laboratory setting.

Pharmacological Profile of DiPT

DiPT's primary pharmacological activity is as an agonist at serotonin receptors, particularly the 5-HT2A subtype, which is thought to mediate its psychedelic-like effects in animals.[1] It also demonstrates activity at 5-HT2B and 5-HT2C receptors and has weak affinity for the 5-HT1A receptor.[1] Additionally, DiPT is a weak serotonin reuptake inhibitor.[1] In rodent models, DiPT induces the head-twitch response (HTR), a behavioral proxy for hallucinogenic effects, and this effect is blocked by 5-HT2A receptor antagonists.[1]

Table 1: Receptor Binding Affinities (Ki, nM) of DiPT

ReceptorKi (nM)
5-HT2AData not available in searched literature
5-HT2CData not available in searched literature
5-HT1AWeak activity reported[1]
SERTWeak inhibitor[1]

Proposed Preclinical Microdosing Research Protocols

Objective

To characterize the pharmacokinetic and pharmacodynamic profile of a chronic microdosing regimen of DiPT in a rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

Rationale for Microdosing Regimen

A microdose is typically defined as 5-10% of a standard psychoactive dose.[3] Based on drug discrimination studies in rats, the ED50 for DiPT is 2.47 mg/kg.[4][5] Therefore, a proposed microdose for initial studies would be in the range of 0.125 to 0.25 mg/kg. The dosing schedule should incorporate "off days" to prevent tolerance.[3]

Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Dose-Ranging & Acute Effects cluster_phase2 Phase 2: Chronic Microdosing Study P1_A Single Dose Escalation (0.05 - 1.0 mg/kg) P1_B Behavioral Assessment (Head-Twitch Response, Locomotor Activity) P1_A->P1_B P1_C Pharmacokinetic Analysis (Blood Sampling) P1_A->P1_C P2_A Chronic Dosing Regimen (e.g., 4 days on, 3 days off for 4 weeks) P1_C->P2_A Inform Dosing Regimen P2_B Behavioral Battery (Cognition, Anxiety, Social Interaction) P2_A->P2_B P2_C Neurochemical Analysis (Post-mortem tissue analysis) P2_A->P2_C signaling_pathway DiPT DiPT HTR2A 5-HT2A Receptor DiPT->HTR2A Agonist Gq_11 Gq/11 HTR2A->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling (e.g., ERK, mTOR) Ca_release->Downstream PKC_activation->Downstream

References

Investigating the Cellular Effects of DiPT-4: Application Notes and Protocols for Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diisopropyltryptamine (DiPT-4) is a psychedelic tryptamine (B22526) known for its unique auditory effects. Understanding its mechanism of action at the cellular level is crucial for elucidating its pharmacological profile and potential therapeutic applications. These application notes provide a framework for utilizing cell culture models to investigate the cellular and molecular effects of this compound, with a focus on its interaction with the serotonergic system. The following protocols are designed to be adaptable for researchers in neuropharmacology, toxicology, and drug discovery.

Cell Line Selection and Maintenance

The choice of cell line is critical for obtaining relevant data. For studying the effects of psychoactive compounds like this compound, two cell lines are particularly recommended:

  • SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype.[1] These cells endogenously express various serotonin (B10506) receptors, making them a suitable model for neuropharmacological studies.

  • CHO-K1 (Chinese Hamster Ovary): A non-neuronal cell line that is often used for recombinant expression of specific G protein-coupled receptors (GPCRs).[2] Transfecting CHO-K1 cells with specific human serotonin receptor subtypes allows for the investigation of this compound's effects on individual receptors in a controlled system.

Protocol: SH-SY5Y Cell Culture

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Thawing: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.

  • Seeding: Seed the cells into a T-75 flask at a density of 2-5 x 10^4 cells/cm².

  • Maintenance: Change the medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge, and resuspend the cells for seeding into new flasks or for experiments.[3]

Protocol: CHO-K1 Cell Culture (for recombinant receptor expression)

Materials:

  • CHO-K1 cells (parental or stably transfected with a human serotonin receptor)

  • Ham's F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Selection antibiotic (e.g., G418, if applicable)

  • 0.25% Trypsin-EDTA

  • PBS

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Thawing and Seeding: Follow the same procedure as for SH-SY5Y cells.

  • Maintenance: Change the medium every 2-3 days. If using a stably transfected cell line, include the appropriate selection antibiotic in the culture medium to maintain receptor expression.

  • Passaging: Passage cells when they reach 80-90% confluency using the same procedure as for SH-SY5Y cells.

Experimental Protocols

The following are key experiments to characterize the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the potential cytotoxicity of this compound.

Protocol:

  • Cell Seeding: Seed SH-SY5Y or CHO-K1 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and replace it with the this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control.

Receptor Binding Profile

While a full radioligand binding assay is complex, an initial assessment of this compound's interaction with serotonin receptors can be inferred from functional assays. Based on existing literature, this compound is known to be an agonist at 5-HT2A and 5-HT1A receptors.[6][7] A study reported an IC50 of 0.1 µM for the human 5-HT1A receptor.[7]

Second Messenger Assay (cAMP Assay)

This assay determines whether this compound activates Gs or Gi-coupled serotonin receptors. 5-HT1A receptors are typically Gi-coupled (inhibiting adenylyl cyclase and decreasing cAMP), while some other serotonin receptors are Gs-coupled (stimulating adenylyl cyclase and increasing cAMP).

Protocol (for Gi-coupled receptor activation):

  • Cell Seeding: Seed CHO-K1 cells stably expressing the human 5-HT1A receptor in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 15-30 minutes.

  • Forskolin (B1673556) Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells (except for a negative control) to induce cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).[8][9]

  • Data Analysis: A decrease in forskolin-stimulated cAMP levels in the presence of this compound indicates Gi-coupled receptor activation.

Gene Expression Analysis (qPCR)

This experiment investigates whether this compound alters the expression of genes involved in serotonergic signaling and neuronal function.

Protocol:

  • Cell Treatment: Treat SH-SY5Y cells with a non-toxic concentration of this compound (determined from the MTT assay) for various time points (e.g., 6, 12, and 24 hours).

  • RNA Isolation: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes.

    • Target Genes of Interest:

      • HTR1A, HTR2A: To assess for receptor regulation.

      • c-Fos: An immediate early gene often used as a marker of neuronal activation.

      • BDNF (Brain-Derived Neurotrophic Factor): A key molecule involved in neuroplasticity.

      • GAPDH or ACTB: Housekeeping genes for normalization.[10]

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.[11]

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables.

Table 1: Cytotoxicity of this compound on SH-SY5Y Cells (MTT Assay)

This compound Concentration (µM)24h (% Viability ± SD)48h (% Viability ± SD)72h (% Viability ± SD)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
198.5 ± 4.997.2 ± 5.595.8 ± 6.3
1095.1 ± 6.392.4 ± 5.988.7 ± 7.2
5088.7 ± 7.181.3 ± 6.875.4 ± 8.1
10075.3 ± 8.265.9 ± 7.558.1 ± 9.4

Table 2: Effect of this compound on cAMP Production in 5-HT1A-expressing CHO-K1 Cells

This compound Concentration (µM)cAMP Level (% of Forskolin Control ± SD)
0 (Forskolin only)100 ± 8.5
0.0185.2 ± 7.9
0.165.7 ± 6.4
148.3 ± 5.1
1045.8 ± 4.9

Table 3: Relative Gene Expression in SH-SY5Y Cells Treated with 10 µM this compound

Gene6h (Fold Change ± SD)12h (Fold Change ± SD)24h (Fold Change ± SD)
HTR1A1.2 ± 0.151.5 ± 0.211.3 ± 0.18
HTR2A1.8 ± 0.252.5 ± 0.322.1 ± 0.29
c-Fos5.4 ± 0.683.1 ± 0.451.5 ± 0.22
BDNF2.1 ± 0.313.2 ± 0.412.8 ± 0.35

Visualizations

dot

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Cellular Assays cluster_data Data Analysis & Interpretation SHSY5Y SH-SY5Y Cells MTT MTT Assay (Cytotoxicity) SHSY5Y->MTT qPCR qPCR (Gene Expression) SHSY5Y->qPCR CHOK1 CHO-K1 Cells (5-HT Receptor Transfected) cAMP cAMP Assay (Receptor Signaling) CHOK1->cAMP Data_Analysis Quantitative Analysis MTT->Data_Analysis cAMP->Data_Analysis qPCR->Data_Analysis Interpretation Cellular Effects of this compound Data_Analysis->Interpretation

Caption: Experimental workflow for investigating this compound's cellular effects.

dot

Signaling_Pathway cluster_5HT1A 5-HT1A Receptor (Gi-coupled) cluster_5HT2A 5-HT2A Receptor (Gq-coupled) DiPT4 This compound Receptor1A 5-HT1A DiPT4->Receptor1A Receptor2A 5-HT2A DiPT4->Receptor2A G_protein_i Gi/o Receptor1A->G_protein_i activates AC_i Adenylyl Cyclase G_protein_i->AC_i inhibits cAMP_i ↓ cAMP AC_i->cAMP_i G_protein_q Gq/11 Receptor2A->G_protein_q activates PLC PLC G_protein_q->PLC activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Ca2+ IP3_DAG->Ca2

Caption: Hypothesized signaling pathways of this compound at serotonin receptors.

dot

Logical_Relationship Start Investigate this compound Effects Toxicity Is this compound cytotoxic? Start->Toxicity Mechanism Determine Mechanism of Action Toxicity->Mechanism No (at tested conc.) Receptor_Signaling Assess Receptor Signaling (cAMP Assay) Mechanism->Receptor_Signaling Gene_Expression Analyze Gene Expression (qPCR) Mechanism->Gene_Expression Conclusion Characterize Cellular Profile Receptor_Signaling->Conclusion Gene_Expression->Conclusion

Caption: Logical relationship of the experimental approach.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers to investigate the cellular effects of this compound. By employing these in vitro models and assays, it is possible to elucidate the compound's cytotoxicity, its interaction with specific serotonin receptors, the downstream signaling pathways it modulates, and its impact on gene expression. This information is invaluable for understanding the fundamental pharmacology of this compound and for guiding future research into its potential applications.

References

Application Note: High-Throughput LC-MS/MS Method for the Quantification of DiPT and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of N,N-diisopropyltryptamine (DiPT) and its putative metabolites, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) and N-isopropyltryptamine (NIPT), in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The assay was validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic studies and clinical research.

Introduction

N,N-diisopropyltryptamine (DiPT) is a psychoactive tryptamine (B22526) known for its unique auditory effects.[1][2] Understanding its metabolism and pharmacokinetics is crucial for both clinical and forensic toxicology. This study aimed to develop and validate a high-throughput LC-MS/MS method for the reliable quantification of DiPT and its expected major metabolites. Based on the metabolism of similar tryptamines, the primary metabolic pathways are anticipated to be hydroxylation of the indole (B1671886) ring and N-dealkylation of the side chain.[3][4] Therefore, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) and N-isopropyltryptamine (NIPT) were chosen as target metabolites for this assay.

Experimental Protocols

Sample Preparation

A protein precipitation method was employed for its simplicity and high throughput.[5][6]

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (DiPT-d10, 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was performed using a standard C18 reversed-phase column.

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters Symmetry C18, 2.1 mm x 150 mm, 5 µm[7]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-7 min: 10-90% B

    • 7-8 min: 90% B

    • 8-8.1 min: 90-10% B

    • 8.1-10 min: 10% B

  • Column Temperature: 40°C

  • Total Run Time: 10 minutes

Mass Spectrometry

Detection and quantification were carried out using a triple quadrupole mass spectrometer with electrospray ionization.

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 450°C

  • Ion Spray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Nebulizer Gas (GS1): 50 psi

  • Heater Gas (GS2): 50 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
DiPT231.2130.18035
4-HO-DiPT247.2146.18538
NIPT189.2130.17532
DiPT-d10 (IS)241.2130.18035
Table 2: Method Validation Summary
ParameterDiPT4-HO-DiPTNIPT
Linearity Range (ng/mL) 0.5 - 5000.5 - 5001 - 500
Correlation Coefficient (r²) >0.998>0.997>0.998
Limit of Detection (LOD) (ng/mL) 0.10.10.2
Limit of Quantification (LOQ) (ng/mL) 0.50.51
Intra-day Precision (%RSD) < 6%< 7%< 8%
Inter-day Precision (%RSD) < 8%< 9%< 10%
Accuracy (% Bias) -5% to +4%-7% to +6%-8% to +7%
Recovery (%) 85 ± 5%82 ± 6%78 ± 7%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (DiPT-d10) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC_Separation Chromatographic Separation (C18) Injection->LC_Separation MS_Detection Mass Spectrometry (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow from sample preparation to data analysis.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism DiPT DiPT Hydroxylation Hydroxylation (CYP450) DiPT->Hydroxylation N_Dealkylation N-Dealkylation (CYP450) DiPT->N_Dealkylation Metabolite_4HO 4-HO-DiPT Hydroxylation->Metabolite_4HO Metabolite_NIPT NIPT N_Dealkylation->Metabolite_NIPT Glucuronidation Glucuronidation (UGTs) Metabolite_4HO->Glucuronidation Sulfation Sulfation (SULTs) Metabolite_4HO->Sulfation Conjugates Glucuronide/Sulfate Conjugates Glucuronidation->Conjugates Sulfation->Conjugates

Caption: Putative metabolic pathway of DiPT.

Conclusion

This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of DiPT and its primary metabolites in human plasma. The method demonstrates excellent sensitivity, accuracy, and precision, making it a valuable tool for pharmacokinetic and toxicological studies of DiPT. The straightforward sample preparation and short chromatographic run time allow for high-throughput analysis, which is essential in a research and drug development environment.

References

Application Notes and Protocols: 4-HO-DiPT as a Pharmacological Probe for 5-HT Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) is a synthetic tryptamine (B22526) and a structural analog of psilocin. Due to its affinity and activity at various serotonin (B10506) (5-HT) receptor subtypes, it serves as a valuable pharmacological tool for researchers investigating the roles of these receptors in cellular signaling and physiological processes. These application notes provide a summary of the pharmacological data for 4-HO-DiPT and detailed protocols for its use in characterizing 5-HT receptor interactions.

Pharmacological Profile of 4-HO-DiPT

4-HO-DiPT displays a notable affinity for several 5-HT receptor subtypes, with a pronounced selectivity for the 5-HT2A receptor over the 5-HT2C receptor. Its functional activity is characterized by its agonism at these receptors, leading to the activation of specific intracellular signaling cascades.

Data Presentation

The following table summarizes the in vitro activity of 4-HO-DiPT at human (h) and mouse (m) 5-HT2 receptors. All functional data were obtained using a Gq-mediated calcium flux assay.

ReceptorCompoundEC50 (nM)Emax (%)Fold Selectivity (5-HT2A vs 5-HT2C)
h5-HT2A4-HO-DiPT6.8100206x
m5-HT2A4-HO-DiPT10.3100
h5-HT2B4-HO-DiPT32.2100
h5-HT2C4-HO-DiPT140880

Data compiled from in vitro studies measuring Gq-mediated calcium flux in stable cell lines expressing the respective receptors.[1]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of 4-HO-DiPT as a pharmacological probe.

Gq_Coupled_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 4_HO_DiPT 4-HO-DiPT 5_HT2A_Receptor 5-HT2A Receptor 4_HO_DiPT->5_HT2A_Receptor Binds to Gq_Protein Gq Protein (α, β, γ) 5_HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets leading to

Caption: 5-HT2A Receptor Gq-Coupled Signaling Pathway.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes 1. Prepare cell membranes expressing 5-HT receptor Start->Prepare_Membranes Incubate 2. Incubate membranes with radioligand and varying concentrations of 4-HO-DiPT Prepare_Membranes->Incubate Separate 3. Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify 4. Quantify radioactivity Separate->Quantify Analyze 5. Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

Calcium_Flux_Assay_Workflow Start Start Plate_Cells 1. Plate cells expressing Gq-coupled 5-HT receptor in a microplate Start->Plate_Cells Load_Dye 2. Load cells with a calcium-sensitive fluorescent dye Plate_Cells->Load_Dye Add_Compound 3. Add varying concentrations of 4-HO-DiPT Load_Dye->Add_Compound Measure_Fluorescence 4. Measure fluorescence changes over time Add_Compound->Measure_Fluorescence Analyze 5. Analyze data to determine EC50 and Emax Measure_Fluorescence->Analyze End End Analyze->End

Caption: Calcium Flux Functional Assay Workflow.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of 4-HO-DiPT with 5-HT receptors.

1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of 4-HO-DiPT for a specific 5-HT receptor subtype.

  • Materials:

    • Cell membranes expressing the human 5-HT receptor of interest.

    • Radioligand specific for the receptor subtype (e.g., [3H]ketanserin for 5-HT2A).

    • 4-HO-DiPT.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of 4-HO-DiPT in assay buffer.

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or varying concentrations of 4-HO-DiPT.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the 4-HO-DiPT concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Calcium Flux Functional Assay

This assay measures the functional potency (EC50) and efficacy (Emax) of 4-HO-DiPT at Gq-coupled 5-HT receptors, such as 5-HT2A, 5-HT2B, and 5-HT2C.[1]

  • Materials:

    • HEK293 cells (or other suitable cell line) stably expressing the human 5-HT receptor of interest.

    • Cell culture medium.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • 4-HO-DiPT.

    • 96- or 384-well black, clear-bottom microplates.

    • Fluorescence plate reader with an integrated liquid handling system.

  • Procedure:

    • Plate the cells in the microplates and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of 4-HO-DiPT in assay buffer.

    • Place the microplate in the fluorescence plate reader and begin recording a baseline fluorescence reading.

    • Using the integrated liquid handler, add the different concentrations of 4-HO-DiPT to the wells.

    • Continue to measure the fluorescence intensity over time to detect changes in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of 4-HO-DiPT.

    • Plot the peak response against the logarithm of the 4-HO-DiPT concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

3. [35S]GTPγS Binding Assay

This assay measures the activation of G proteins coupled to a specific 5-HT receptor upon agonist binding. It is particularly useful for studying Gi/o-coupled receptors like 5-HT1A.

  • Materials:

    • Cell membranes expressing the 5-HT receptor of interest.

    • [35S]GTPγS (a non-hydrolyzable analog of GTP).

    • GDP.

    • 4-HO-DiPT.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of 4-HO-DiPT in assay buffer.

    • In a 96-well plate, add the cell membranes, GDP, [35S]GTPγS, and either buffer (for basal binding) or varying concentrations of 4-HO-DiPT.

    • Incubate the plate at 30°C for a specified time.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Quantify the amount of bound [35S]GTPγS using a liquid scintillation counter.

    • Plot the amount of [35S]GTPγS bound against the logarithm of the 4-HO-DiPT concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

4-HO-DiPT is a potent and selective agonist for the 5-HT2A receptor, making it a valuable research tool for probing the function of this and other related 5-HT receptor subtypes. The protocols outlined in these application notes provide a foundation for researchers to quantitatively assess the pharmacological properties of 4-HO-DiPT and other related compounds at 5-HT receptors. Proper experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Optimizing DiPT-4 dosing regimens for consistent behavioral outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-diisopropyltryptamine (DiPT-4). The information provided is intended to assist in optimizing dosing regimens for consistent behavioral outcomes in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: N,N-diisopropyltryptamine (this compound) is a synthetic tryptamine (B22526) and a structural analog of dimethyltryptamine (DMT). It is known for producing profound auditory distortions. Its primary psychedelic effects are mediated through its activity as a serotonin (B10506) 5-HT2A receptor agonist. This compound also exhibits affinity for the 5-HT1A receptor, which may modulate its overall pharmacological profile.

Q2: What is known about the pharmacokinetics and metabolism of this compound?

A2: There is limited specific pharmacokinetic data for this compound in the scientific literature. However, based on studies of the related compound 5-MeO-DiPT, the metabolic pathways for this compound in humans and rats are likely to involve N-deisopropylation and hydroxylation of the indole (B1671886) ring, followed by conjugation for urinary excretion[1][2]. The parent drug and its metabolites can be quantified in urine using techniques like gas chromatography/mass spectrometry (GC/MS) and liquid chromatography/mass spectrometry (LC/MS)[1][3][4].

Q3: What are the general dose ranges for this compound in research?

Q4: How can I quantify this compound and its metabolites in biological samples?

A4: Validated methods for the quantification of this compound are not widely published. However, analytical methods developed for the related compound 5-MeO-DiPT and its metabolites in urine can be adapted. These methods typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) after sample pretreatment, such as protein precipitation with acetonitrile[3][4].

Troubleshooting Guide: Inconsistent Behavioral Outcomes

Issue Potential Cause Recommended Solution
High variability in behavioral responses between subjects. Individual differences in metabolism (e.g., cytochrome P450 enzyme activity).- Use a genetically homogeneous animal strain. - Increase the sample size to improve statistical power. - Consider measuring plasma or brain concentrations of this compound to correlate with behavioral effects.
Inconsistent onset and duration of behavioral effects. - Route of administration. - Food presence in the gastrointestinal tract (for oral administration).- For consistent and rapid onset, consider intraperitoneal (IP) or intravenous (IV) administration in animal models. - For oral dosing, ensure a consistent fasting period for all subjects before administration.
Lack of a clear dose-response relationship. - Inappropriate dose range (too high, causing a ceiling effect, or too low). - Subject habituation to the behavioral test.- Conduct a pilot study with a wide range of doses to determine the optimal range for your specific assay. - Habituate animals to the testing environment before drug administration to reduce novelty-induced effects.
Unexpected or off-target behavioral effects. - Interaction with other receptor systems. - Presence of active metabolites with different pharmacological profiles.- Characterize the full receptor binding profile of this compound if possible. - Identify and characterize the pharmacological activity of major metabolites.
Difficulty in reproducing results from other labs. - Subtle differences in experimental protocols. - Environmental factors in the animal facility.- Standardize and clearly document all experimental procedures, including housing conditions, light/dark cycle, and handling procedures. - Be aware of potential confounding factors in rodent behavior testing, such as experimenter presence and time of day[5][6][7][8].

Experimental Protocols

General Protocol for a Rodent Drug Discrimination Study

This protocol is a general guideline and should be adapted and optimized for this compound.

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used for drug discrimination studies[9].

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training:

    • Rats are trained to press a lever for a food reward (e.g., sucrose (B13894) pellets) on a fixed-ratio schedule.

    • Once lever-pressing is established, discrimination training begins. On days when this compound is administered (e.g., 5 mg/kg, IP), responses on one lever (the "drug" lever) are reinforced. On days when saline is administered, responses on the other lever (the "saline" lever) are reinforced.

    • Training continues until rats reliably press the correct lever based on the injection they received.

  • Testing:

    • Once the discrimination is learned, test sessions are conducted.

    • Different doses of this compound or other test compounds are administered to determine if they produce this compound-like discriminative stimulus effects.

    • The percentage of responses on the "drug" lever is measured.

  • Data Analysis:

    • An ED50 value (the dose at which 50% of responses are on the "drug" lever) is calculated to determine the potency of the drug in producing the discriminative stimulus effect.

Sample Preparation and Analysis for this compound Quantification (Adapted from 5-MeO-DiPT method)

This is a general procedure and requires validation for this compound.

  • Sample Collection: Collect urine samples from subjects at predetermined time points after this compound administration.

  • Sample Pretreatment:

    • To 100 µL of urine, add an internal standard.

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex and centrifuge the sample.

  • LC-MS/MS Analysis:

    • Inject the supernatant into an LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of methanol, water, and formic acid.

    • Detect and quantify this compound and its potential metabolites using multiple-reaction monitoring (MRM) in positive ion mode.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DiPT4 This compound HTR2A 5-HT2A Receptor DiPT4->HTR2A Binds to Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca2->CellularResponse PKC->CellularResponse

Caption: Simplified 5-HT2A receptor signaling pathway activated by this compound.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment AnimalAcclimation Animal Acclimation & Habituation BaselineBehavior Baseline Behavioral Assessment AnimalAcclimation->BaselineBehavior Dosing This compound or Vehicle Administration BaselineBehavior->Dosing BehavioralTesting Behavioral Testing Dosing->BehavioralTesting SampleCollection Biological Sample Collection (Blood, Urine, Brain Tissue) BehavioralTesting->SampleCollection DataAnalysis Behavioral Data Analysis BehavioralTesting->DataAnalysis BiochemicalAnalysis Biochemical Analysis (e.g., LC-MS/MS) SampleCollection->BiochemicalAnalysis Correlation Correlate Behavioral & Biochemical Data DataAnalysis->Correlation BiochemicalAnalysis->Correlation

Caption: General experimental workflow for a this compound behavioral study.

References

Troubleshooting low solubility of DiPT-4 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low solubility of DiPT-4 analogs, such as 4-AcO-DiPT and 4-HO-DiPT, in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am observing low solubility of my this compound analog in a standard phosphate-buffered saline (PBS) at pH 7.2. What are the initial steps to troubleshoot this issue?

A1: Low solubility in aqueous buffers is a common challenge with tryptamine (B22526) derivatives. The initial steps to address this involve a systematic approach to solvent testing and pH adjustment. It is crucial to start with small quantities of your compound to establish the optimal dissolution conditions before preparing a larger stock solution.

Recommended Initial Workflow:

  • Solvent Pre-screening: Test the solubility in a small range of polar and non-polar organic solvents. This will help determine the compound's general solubility characteristics.

  • pH Adjustment: Systematically vary the pH of your aqueous buffer. Tryptamines are amines and their solubility is often pH-dependent. Acidifying the buffer can protonate the amine group, increasing its polarity and potentially enhancing aqueous solubility.

  • Co-solvent System: If solubility in purely aqueous buffers remains low, consider using a co-solvent system. This involves dissolving the compound in a minimal amount of a water-miscible organic solvent before adding the aqueous buffer.

Below is a diagram illustrating this initial troubleshooting workflow.

G cluster_0 Initial Troubleshooting Workflow A Low Solubility Observed B Solvent Pre-screening (e.g., DMSO, Ethanol) A->B Step 1 C pH Adjustment (e.g., pH 4-6) B->C Step 2 D Co-solvent System C->D Step 3 E Solubility Achieved D->E

Caption: Initial workflow for troubleshooting low solubility.

Q2: What specific solubility data is available for this compound analogs?

Table 1: Reported Solubility of 4-acetoxy-DiPT (acetate)

SolventConcentration
Dimethylformamide (DMF)10 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)16 mg/mL
Ethanol20 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.25 mg/mL[1]

Note: This data is for the acetate (B1210297) salt of 4-acetoxy-DiPT. The freebase or other salt forms may have different solubility characteristics.

Q3: How does pH influence the solubility of tryptamines like 4-HO-DiPT?

A3: The solubility of tryptamines is generally pH-dependent due to the presence of a basic amine group. In acidic conditions, this amine group becomes protonated, forming a more polar and water-soluble salt. Conversely, in neutral or basic conditions, the compound is more likely to be in its less soluble freebase form. Therefore, adjusting the pH of the aqueous buffer to be slightly acidic can significantly improve solubility.

The following diagram illustrates the relationship between pH and the ionization state of a tryptamine.

G cluster_0 pH-Dependent Ionization of a Tryptamine A Low pH (Acidic) [H+] High B Tryptamine-NH3+ (Protonated, More Soluble) A->B Favors D Tryptamine-NH2 (Freebase, Less Soluble) B->D Equilibrium C High pH (Basic) [H+] Low C->D Favors

Caption: Effect of pH on tryptamine solubility.

Troubleshooting Guides

Guide 1: Preparing an Aqueous Stock Solution Using a Co-Solvent

This guide provides a step-by-step protocol for preparing an aqueous stock solution of a sparingly soluble this compound analog using a co-solvent.

Experimental Protocol:

  • Weigh the Compound: Accurately weigh the desired amount of the this compound analog in a sterile microcentrifuge tube.

  • Initial Dissolution in Organic Solvent: Add a minimal volume of a water-miscible organic solvent (e.g., DMSO or ethanol) to the tube. The volume should be just enough to fully dissolve the compound. Vortex briefly if necessary.

  • Pre-warm the Aqueous Buffer: Gently warm your desired aqueous buffer (e.g., PBS) to 37°C. This can sometimes improve the final solubility.

  • Stepwise Addition of Buffer: Add the pre-warmed buffer to the organic solvent solution in a stepwise manner (e.g., in 10% increments of the final volume). Vortex gently after each addition.

  • Final Volume Adjustment: Continue adding the buffer until the final desired concentration is reached.

  • Observation and Filtration: Visually inspect the solution for any precipitation. If the solution is clear, it is ready for use. If any precipitate is observed, the solution may be supersaturated. In such cases, the solution should be filtered through a 0.22 µm syringe filter to remove any undissolved particles before use.

The workflow for this protocol is visualized below.

G cluster_0 Co-Solvent Dissolution Workflow A Weigh Compound B Dissolve in Minimal Organic Solvent A->B C Add Pre-warmed Aqueous Buffer Stepwise B->C D Visually Inspect for Precipitation C->D E Solution Ready D->E Clear Solution F Filter (0.22 µm) D->F Precipitate Observed F->E

Caption: Co-solvent method for aqueous solution preparation.

Guide 2: Investigating Potential Compound Degradation

Tryptamine analogs, particularly those with a 4-hydroxy substitution like 4-HO-DiPT, can be susceptible to oxidation and degradation in solution, which may be mistaken for low solubility. Psilocin (4-HO-DMT), a structurally similar compound, is known to be unstable in solution and can form colored degradation products in the presence of oxygen.[2]

Key Considerations:

  • Visual Inspection: Observe the color of your solution. The formation of a bluish or dark-colored solution may indicate degradation rather than insolubility.

  • Use of Freshly Prepared Solutions: Always use freshly prepared solutions for your experiments to minimize the impact of potential degradation.

  • Inert Atmosphere: If degradation is suspected, prepare your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Storage: Store stock solutions at -20°C or -80°C and protect them from light to enhance stability.

Signaling Pathway Context

This compound analogs are tryptamines and are expected to act as agonists at serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is a key target for many psychedelic compounds.[3] Understanding the downstream signaling of this receptor can be crucial for interpreting experimental results.

Activation of the 5-HT₂A receptor, a Gq-coupled G protein-coupled receptor (GPCR), leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

The diagram below outlines this signaling pathway.

G cluster_0 5-HT2A Receptor Signaling Pathway Ligand This compound Analog Receptor 5-HT2A Receptor Ligand->Receptor G_Protein Gq Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC activates

Caption: Simplified 5-HT₂A receptor signaling cascade.

References

Strategies to prevent DiPT-4 degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DiPT-4 Stability

This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of 4-acetoxy-N,N-diisopropyltryptamine (this compound) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color to a bluish or dark hue. What does this indicate?

A1: A color change in your this compound solution, particularly to a bluish or dark black color, is a common indicator of degradation.[1] This is often due to the oxidation of the indole (B1671886) ring, a characteristic instability for many tryptamines, especially 4-hydroxy derivatives like psilocin, to which this compound is structurally similar.[1][2] The phenolic hydroxy group in these compounds makes them susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and certain metal ions.[1] It is crucial to discard the solution and prepare a fresh one to ensure the integrity of your experimental results.

Q2: What are the optimal storage conditions for solid this compound?

A2: Solid, crystalline this compound should be stored in a cool, dark, and dry place. For long-term stability, storage at -20°C is recommended.[3] The container should be tightly sealed to protect it from moisture and oxygen. Storing the compound under an inert gas atmosphere (e.g., argon or nitrogen) can further minimize the risk of oxidative degradation.

Q3: How should I prepare and store this compound solutions to maximize stability?

A3: this compound solutions are less stable than the solid form.[1] To prepare a solution, use a deoxygenated solvent and consider adding an antioxidant. Aqueous solutions should generally not be stored for more than a day.[3] For longer-term storage, use organic solvents like ethanol (B145695), DMSO, or dimethylformamide, purged with an inert gas.[3] Always store solutions in amber glass vials to protect them from light and at low temperatures (-20°C or below) to slow down potential degradation reactions.

Q4: Which solvents are recommended for dissolving this compound?

A4: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[3] It is sparingly soluble in aqueous buffers.[3] When preparing solutions for biological assays, a common practice is to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer of choice.[3]

Q5: Are there any substances that are incompatible with this compound during storage or experiments?

A5: Strong oxidizing agents should be avoided as they will accelerate the degradation of the indole structure.[4] Additionally, avoid storage in cabinets with corrosive materials.[5] When working with solutions, be mindful of potential interactions with other components in your experimental system.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or weaker-than-expected experimental results. This compound degradation leading to lower effective concentration.Prepare fresh solutions for each experiment. Verify the purity of the solid this compound using an appropriate analytical method (e.g., HPLC-UV).
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products.Compare the chromatogram to a freshly prepared standard. If new peaks are present, the sample has likely degraded. Implement stricter handling and storage protocols.
Precipitation of this compound in aqueous buffers. Low aqueous solubility.Ensure the final concentration of the organic solvent (e.g., DMSO) used for the initial dissolution is compatible with your experimental system and does not exceed the recommended limits. Prepare a more dilute stock solution if necessary.
Rapid color change of the solution upon preparation. Presence of contaminants in the solvent or glassware that catalyze oxidation.Use high-purity, deoxygenated solvents. Ensure all glassware is thoroughly cleaned and free of any residual oxidizing agents or metal ions.

Data Summary Tables

Table 1: Qualitative Stability of this compound Under Various Conditions

Form Condition Stability Notes
Solid -20°C, Dark, Dry, Inert GasHighRecommended for long-term storage.[3]
Solid Room Temp, Dark, DryModerateSuitable for short-term storage.
Solid Exposed to Light/AirLowProne to oxidation and degradation.[6]
Solution (Organic Solvent) -20°C, Dark, Inert GasModeratePurge solvent with inert gas before use.[3]
Solution (Aqueous Buffer) 4°C, DarkLowRecommended for immediate use; do not store for more than 24 hours.[3]

Table 2: Recommended Solvents for this compound

Solvent Approximate Solubility Use Case
Ethanol~20 mg/mlStock solution preparation.
DMSO~16 mg/mlStock solution for subsequent dilution in aqueous buffers.[7]
DMF~10 mg/mlStock solution preparation.[7]
PBS (pH 7.2)~5 mg/ml (with co-solvent)Final experimental solutions (prepare fresh).[7]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a this compound stock solution in an organic solvent with minimized risk of degradation.

Materials:

  • This compound (solid)

  • Anhydrous ethanol (or DMSO), high purity

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with screw caps (B75204) and PTFE septa

  • Syringes and needles

  • Analytical balance

Procedure:

  • Pre-treatment of Vials: Thoroughly clean and dry the amber glass vials. Purge the vials with inert gas for 2-3 minutes to displace any oxygen.

  • Weighing: Accurately weigh the desired amount of solid this compound directly into the pre-purged vial. Perform this step quickly to minimize exposure to air.

  • Solvent Deoxygenation: Take the required volume of anhydrous ethanol (or DMSO) and bubble inert gas through it for 10-15 minutes to remove dissolved oxygen.

  • Dissolution: Using a syringe, carefully add the deoxygenated solvent to the vial containing the this compound.

  • Inert Atmosphere: Briefly purge the headspace of the vial with inert gas before tightly sealing the cap.

  • Mixing: Gently vortex or sonicate the vial until the this compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or below. For subsequent use, allow the vial to warm to room temperature before opening to prevent condensation of water into the solution.

Visualizations

Degradation_Pathway Potential Oxidative Degradation of this compound DiPT4 This compound (4-acetoxy-N,N-diisopropyltryptamine) Hydrolysis Hydrolysis (e.g., by esterases) DiPT4->Hydrolysis HO_DiPT 4-HO-DiPT (Iprocin) Hydrolysis->HO_DiPT Oxidation Oxidation (O₂, Light, Metal Ions) HO_DiPT->Oxidation Degradation_Products Degradation Products (e.g., Quinone-like species) Oxidation->Degradation_Products

Caption: Plausible degradation pathway for this compound.

Experimental_Workflow Workflow for Handling this compound Solutions cluster_prep Preparation cluster_storage Storage cluster_use Usage Weigh Weigh Solid this compound in Inert Atmosphere Dissolve Dissolve in Amber Vial Weigh->Dissolve Deoxygenate Deoxygenate Solvent (e.g., Ethanol/DMSO) Deoxygenate->Dissolve Store Store at -20°C Under Inert Gas Dissolve->Store Dilute Dilute to Working Concentration (If needed) Store->Dilute Use Freshly Thawed Aliquot Experiment Perform Experiment Immediately Dilute->Experiment

Caption: Recommended workflow for preparing and using this compound.

Troubleshooting_Tree Troubleshooting Unexpected Results Start Unexpected Experimental Results Observed Check_Solution Is the this compound solution freshly prepared? Start->Check_Solution Check_Appearance Is the solution colorless? Check_Solution->Check_Appearance Yes Prepare_Fresh Action: Prepare a fresh solution immediately before the next experiment. Check_Solution->Prepare_Fresh No Discard Action: Discard solution. It has likely degraded. Check_Appearance->Discard No Other_Factors Investigate other experimental variables. Check_Appearance->Other_Factors Yes Check_Solid Action: Check storage conditions of solid this compound. Consider purity analysis. Discard->Check_Solid

Caption: Decision tree for troubleshooting this compound experiments.

References

Technical Support Center: Managing and Interpreting Variability in Animal Model Responses to 4-OH-DiPT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the psychedelic compound 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT) in animal models.

Frequently Asked Questions (FAQs)

Q1: What is 4-OH-DiPT and what is its primary mechanism of action?

4-OH-DiPT is a synthetic tryptamine (B22526) and a structural analog of psilocin, the active metabolite of psilocybin.[1][2] Its primary mechanism of action is as an agonist at serotonin (B10506) receptors, with particularly strong activity at the 5-HT2A receptor.[3][4] Like other classic psychedelics, its effects are believed to be mediated through the activation of this receptor.[5][6][7]

Q2: What are the expected behavioral responses to 4-OH-DiPT in rodent models?

The most well-characterized behavioral response to 5-HT2A receptor agonists in rodents is the head-twitch response (HTR).[8][9] This is considered a reliable proxy for psychedelic potential in humans.[9] Additionally, 4-OH-DiPT has been shown to enhance fear extinction learning in mice, reducing freezing responses to conditioned cues.[2][3][4] Other potential behavioral effects that are common to psychedelics include alterations in locomotor activity and exploratory behavior.[8][10][11]

Q3: What are the known factors that can contribute to variability in animal responses to 4-OH-DiPT?

Variability in animal model responses to psychedelic compounds is a known challenge. Key factors include:

  • Sex: Studies with 4-OH-DiPT have shown sex-specific differences in behavioral outcomes, with females sometimes showing a greater potency in fear extinction paradigms.[2][3][4] In psychedelic research more broadly, sex is a known factor for differing subjective effects in humans and behavioral responses in animals.[12]

  • Genetics and Strain: The genetic background of the animal model can significantly influence behavioral and physiological responses to psychoactive compounds.

  • Experimental Protocol: Minor variations in experimental design, such as the timing of drug administration relative to behavioral testing, can lead to different outcomes.[10]

  • Environmental Factors: The housing conditions, handling of the animals, and the testing environment can all impact the behavioral responses to psychedelics.

Q4: What is the pharmacokinetic profile of 4-OH-DiPT in animal models?

4-OH-DiPT is reported to have a shorter duration of action compared to psilocybin.[1][2] A prodrug of 4-OH-DiPT, RE104, resulted in a half-life of 40 minutes for 4-OH-DiPT after subcutaneous administration in rats.[1] The plasma concentration of 4-OH-DiPT has been correlated with the intensity of the head-twitch response in rats.[1]

Troubleshooting Guide

Issue 1: High variability or lack of significant effect in the Head-Twitch Response (HTR) assay.

  • Question: We are administering 4-OH-DiPT to mice and observing inconsistent or no significant increase in head twitches. What could be the cause?

  • Answer:

    • Dosage: Ensure the dose range is appropriate. The head-twitch response is dose-dependent.[3] Consider performing a dose-response curve to identify the optimal dose for your specific animal strain.

    • Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous) will affect the pharmacokinetics and subsequent behavioral response. Ensure consistency in your administration technique.

    • Observation Period: The observation period for counting head twitches should align with the peak plasma concentration of the compound. For a compound with a relatively short half-life like 4-OH-DiPT, this window is critical.

    • Animal Strain: Different mouse strains can exhibit varying sensitivity to the HTR-inducing effects of psychedelics.

    • Habituation: Ensure that animals are properly habituated to the testing environment to minimize stress-induced behaviors that could interfere with the observation of head twitches.

Issue 2: Inconsistent results in fear extinction paradigms.

  • Question: Our results in the fear extinction model with 4-OH-DiPT are not reproducible. What are the potential confounding factors?

  • Answer:

    • Sex Differences: As noted, 4-OH-DiPT has shown greater potency in female mice in fear extinction studies.[2][3][4] Ensure that your experimental design accounts for sex as a biological variable. Analyze data for males and females separately.

    • Timing of Administration: The timing of 4-OH-DiPT administration relative to the extinction training is crucial. The compound is typically administered shortly before the extinction session.

    • Strength of Fear Conditioning: The intensity of the initial fear conditioning (e.g., the number of tone-shock pairings) can influence the efficacy of extinction-enhancing drugs. Ensure your conditioning protocol is standardized.

    • Behavioral Metrics: While freezing is the primary measure, consider analyzing other behaviors that may be affected, such as avoidance in other anxiety-related tests.[3][4]

Issue 3: Unexpected off-target or adverse effects.

  • Question: We are observing unexpected behaviors or signs of distress in our animals after 4-OH-DiPT administration. How should we interpret this?

  • Answer:

    • Receptor Binding Profile: While 4-OH-DiPT has high affinity for the 5-HT2A receptor, it also interacts with other serotonin receptors (e.g., 5-HT2B, 5-HT2C).[3][4] These off-target effects could contribute to a complex behavioral phenotype.

    • Dose-Related Effects: High doses of psychedelics can induce more generalized behavioral changes, including hyperactivity or, conversely, sedation, which may not be the intended focus of the study.[8][10] A thorough dose-response assessment is recommended.

    • Animal Health Status: Ensure that the animals are healthy and free from underlying conditions that could be exacerbated by the drug administration.

Data Presentation

Table 1: Receptor Activity Profile of 4-OH-DiPT

ReceptorAgonist ActivityNotes
5-HT2ANear full agonistConsidered the primary target for psychedelic effects.[3][4]
5-HT2BStrong agonist
5-HT2CStrong agonist

This table summarizes the qualitative agonist activity at key serotonin receptors as reported in the literature.

Table 2: Behavioral Effects of 4-OH-DiPT in Rodent Models

Behavioral AssayAnimal ModelDose RangeObserved EffectCitation
Head-Twitch ResponseMiceNot specifiedInduces HTR[3]
Fear ExtinctionMiceDose-dependentReduced freezing responses[2][3][4]
Forced Swim TestRats (prodrug)1 mg/kgReduced immobility time[1]

Experimental Protocols

1. Head-Twitch Response (HTR) Assay

  • Objective: To quantify the psychedelic-like effects of 4-OH-DiPT by measuring the frequency of head twitches in mice.

  • Animals: Male or female mice (specify strain, e.g., C57BL/6J).

  • Procedure:

    • Habituate mice to the testing chambers (e.g., clear polycarbonate cages) for at least 30 minutes prior to drug administration.

    • Administer 4-OH-DiPT or vehicle via the chosen route (e.g., intraperitoneal injection).

    • Immediately after injection, place the mouse back into the testing chamber.

    • Record the number of head twitches for a defined period, typically starting 5-10 minutes post-injection and continuing for at least 30-60 minutes. A head twitch is defined as a rapid, rhythmic side-to-side movement of the head.

    • Data Analysis: Compare the mean number of head twitches between the 4-OH-DiPT treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

2. Fear Conditioning and Extinction Paradigm

  • Objective: To assess the effect of 4-OH-DiPT on the extinction of learned fear.

  • Animals: Male and female mice (specify strain).

  • Procedure:

    • Fear Conditioning (Day 1):

      • Place mice in a conditioning chamber.

      • After a habituation period (e.g., 2 minutes), present an auditory conditioned stimulus (CS; e.g., a tone) for a set duration (e.g., 30 seconds).

      • Co-terminate the CS with a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds).

      • Repeat CS-US pairings for a set number of trials (e.g., 3 times) with an inter-trial interval.

    • Extinction Training (Day 2):

      • Administer 4-OH-DiPT or vehicle a set time (e.g., 30 minutes) before the extinction session.

      • Place the mice in a novel context.

      • Present the CS repeatedly (e.g., 20 times) without the US.

      • Record freezing behavior during the CS presentations. Freezing is defined as the complete absence of movement except for respiration.

    • Extinction Recall (Day 3):

      • Place the mice back into the extinction context.

      • Present the CS a limited number of times (e.g., 3-5 times) without the US.

      • Measure freezing behavior during the CS presentations.

  • Data Analysis: Compare the percentage of time spent freezing during the CS presentations between the 4-OH-DiPT and vehicle groups for both the extinction training and recall sessions using appropriate statistical methods (e.g., two-way repeated measures ANOVA).

Mandatory Visualizations

G cluster_0 5-HT2A Receptor Signaling Pathway 4-OH-DiPT 4-OH-DiPT 5-HT2A Receptor 5-HT2A Receptor 4-OH-DiPT->5-HT2A Receptor Agonist Binding Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activation PLC PLC Gq/11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activation Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulation Downstream Effects Downstream Effects PKC->Downstream Effects Ca2+ Release->Downstream Effects G Animal Acclimation Animal Acclimation Baseline Behavioral Testing (Optional) Baseline Behavioral Testing (Optional) Animal Acclimation->Baseline Behavioral Testing (Optional) Randomization to Groups Randomization to Groups Baseline Behavioral Testing (Optional)->Randomization to Groups Drug Administration (4-OH-DiPT or Vehicle) Drug Administration (4-OH-DiPT or Vehicle) Randomization to Groups->Drug Administration (4-OH-DiPT or Vehicle) Behavioral Assay (e.g., HTR, Fear Extinction) Behavioral Assay (e.g., HTR, Fear Extinction) Drug Administration (4-OH-DiPT or Vehicle)->Behavioral Assay (e.g., HTR, Fear Extinction) Data Collection Data Collection Behavioral Assay (e.g., HTR, Fear Extinction)->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Interpretation of Results Interpretation of Results Statistical Analysis->Interpretation of Results

References

Enhancing the precision of DiPT-4 quantification in plasma and brain tissue

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing DiPT-4 Quantification Precision

Welcome to the technical support center for the precise quantification of N,N-diisopropyl-4-hydroxytryptamine (this compound) in plasma and brain tissue. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound in biological matrices?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in plasma and brain tissue. This technique offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations of psychedelic compounds typically found in biological samples.

Q2: Why is a deuterated internal standard recommended for this compound analysis?

A2: A deuterated internal standard (IS), such as this compound-d8, is highly recommended to improve the accuracy and precision of the quantification. Since the deuterated IS has a slightly higher mass but nearly identical physicochemical properties to this compound, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement. This allows for reliable correction of variations during sample preparation and analysis.

Q3: What are the main challenges in quantifying this compound in plasma and brain tissue?

A3: The primary challenges include:

  • Low concentrations: this compound is potent, and its concentrations in biological fluids and tissues are often very low (in the ng/mL or even pg/mL range).

  • Matrix effects: Endogenous components in plasma and brain homogenate can interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate results.[1]

  • Stability: Tryptamine (B22526) compounds can be susceptible to degradation, especially due to oxidation. Proper sample handling and storage are critical.

  • Extraction efficiency: Achieving consistent and high recovery of this compound from complex matrices like brain tissue can be challenging.

Q4: How should plasma and brain tissue samples be stored to ensure this compound stability?

A4: To minimize degradation, samples should be processed as quickly as possible. If immediate analysis is not possible, it is recommended to store plasma and brain homogenate at -80°C. Long-term stability studies for stimulant drugs in brain homogenate have shown that freezing is the most reliable storage condition.[2] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte. For tryptamines, which can be sensitive to light and temperature, storage in amber vials in a freezer is advisable.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Guide 1: Poor Peak Shape and Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the column, column contamination, or inappropriate mobile phase pH.- Ensure the mobile phase pH is appropriate for the analyte (for tryptamines, a slightly acidic mobile phase is often used).- Use a column with end-capping to minimize silanol (B1196071) interactions.- Flush the column with a strong solvent to remove contaminants.
Split Peaks Column void, partially plugged frit, or injection solvent stronger than the mobile phase.- Check for a void at the head of the column and repack or replace if necessary.- Replace the column inlet frit.- Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
Retention Time Drift Inconsistent mobile phase composition, temperature fluctuations, or column degradation.- Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.- Monitor column performance with quality control samples and replace the column if performance degrades.
Guide 2: Inaccurate or Inconsistent Results
Problem Potential Cause Troubleshooting Steps
High Variability between Replicates Inconsistent sample preparation, instrument instability, or matrix effects.- Ensure precise and consistent pipetting during sample preparation.- Use a deuterated internal standard to correct for variability.- Evaluate and minimize matrix effects through optimized sample cleanup.
Low Analyte Recovery Inefficient extraction, analyte degradation, or binding to labware.- Optimize the extraction method (e.g., try different SPE sorbents or LLE solvents).- Ensure proper sample storage and handling to prevent degradation.- Use silanized glassware or low-binding microcentrifuge tubes.
Significant Matrix Effects Co-eluting endogenous compounds from the matrix interfering with ionization.[1]- Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).- Optimize the chromatographic method to separate this compound from interfering compounds.- Use a deuterated internal standard to compensate for matrix effects.

Experimental Protocols

Disclaimer: The following protocols are based on established methods for structurally similar tryptamine compounds, such as 4-HO-DPT, due to the limited availability of published methods specifically for this compound.

Protocol 1: this compound Quantification in Rat Plasma

This protocol is adapted from a validated method for the analysis of 4-position ring-substituted tryptamines in plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of this compound-d8 internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

Parameter Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: To be determined empiricallythis compound-d8: To be determined empirically
Protocol 2: this compound Quantification in Rat Brain Tissue

This protocol provides a general workflow for the extraction of tryptamines from brain tissue.

1. Brain Tissue Homogenization

  • Accurately weigh a portion of the frozen brain tissue (e.g., 100 mg).

  • Add 4 volumes of ice-cold homogenization buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).

  • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process.

2. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 100 µL of brain homogenate, add 10 µL of this compound-d8 internal standard working solution.

  • Add 200 µL of 4% phosphoric acid to precipitate proteins and adjust pH.

  • Vortex and centrifuge at 14,000 rpm for 10 minutes.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the supernatant from the previous step onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A for LC-MS/MS analysis.

Quantitative Data Summary

Note: The following tables present hypothetical, yet realistic, quantitative data for this compound based on typical concentrations observed for other potent psychedelic tryptamines in preclinical studies. This data is for illustrative purposes to guide researchers in establishing their own calibration ranges.

Table 1: Example Calibration Curve for this compound in Rat Plasma
Concentration (ng/mL) Analyte/IS Peak Area Ratio (Mean ± SD, n=3) % Accuracy
0.10.012 ± 0.00295.8
0.50.061 ± 0.005101.7
1.00.125 ± 0.009104.2
5.00.615 ± 0.045102.5
10.01.24 ± 0.08103.3
50.06.18 ± 0.35103.0
100.012.25 ± 0.71102.1
Table 2: Example Quality Control Sample Results for this compound in Rat Brain Homogenate
QC Level Nominal Conc. (ng/g) Mean Measured Conc. (ng/g) ± SD (n=5) % Accuracy % CV
LLOQ0.20.19 ± 0.0395.015.8
Low0.60.57 ± 0.0595.08.8
Mid2021.2 ± 1.5106.07.1
High8078.9 ± 4.998.66.2

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (Plasma or Brain Tissue) Homogenization Homogenization (Brain Tissue Only) SampleCollection->Homogenization If Brain Spiking Spike with Internal Standard SampleCollection->Spiking Homogenization->Spiking Extraction Extraction (Protein Precipitation or SPE) Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General workflow for this compound quantification in biological samples.

Caption: Decision tree for troubleshooting common LC-MS/MS issues.

References

Technical Support Center: Synthesis and Purification of 4-Substituted Diisopropyltryptamines (DiPT-4)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the synthesis and purification of 4-substituted N,N-diisopropyltryptamines, with a focus on 4-AcO-DiPT and its active metabolite, 4-HO-DiPT. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-HO-DiPT?

A1: A widely utilized method for synthesizing 4-HO-DiPT involves a multi-step process starting from 4-benzyloxyindole (B23222). This precursor is first reacted with oxalyl chloride and then with diisopropylamine (B44863) to form an intermediate glyoxylamide. This intermediate is subsequently reduced, and the benzyl (B1604629) protecting group is removed via hydrogenation to yield 4-HO-DiPT.[1] This method is an adaptation of the psilocin synthesis developed by Albert Hofmann.[1]

Q2: How is the prodrug 4-AcO-DiPT synthesized from 4-HO-DiPT?

A2: The synthesis of 4-AcO-DiPT from 4-HO-DiPT is achieved through an O-acetylation reaction. A general and effective method involves reacting 4-HO-DiPT with acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270).[2] This reaction replaces the hydroxyl group at the 4-position of the indole (B1671886) ring with an acetoxy group.

Q3: What are the main challenges in the synthesis of DiPT derivatives compared to other tryptamines?

A3: The diisopropyl groups on the nitrogen atom introduce significant steric hindrance.[3][4] This can lead to slower reaction rates and may require more forcing reaction conditions compared to less sterically hindered tryptamines like DMT. This steric bulk can also influence the efficiency of purification steps like column chromatography.

Q4: How can I monitor the progress of the acetylation and hydrolysis reactions?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of these reactions. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, you can visualize the disappearance of the starting material and the appearance of the product. The choice of solvent system will depend on the polarity of the compounds, but a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. For instance, a higher proportion of the polar solvent will be needed to move the more polar 4-HO-DiPT up the plate compared to the less polar 4-AcO-DiPT.

Q5: What is the stability of 4-HO-DiPT, and how should it be handled and stored?

A5: 4-hydroxytryptamines, including 4-HO-DiPT, are susceptible to oxidation, especially in basic solutions and when exposed to air. This degradation can lead to the formation of colored impurities. Therefore, it is recommended to handle 4-HO-DiPT under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during purification. For long-term storage, the hydrochloride salt of 4-HO-DiPT is more stable than the freebase and should be stored in a cool, dark, and dry place.[5]

Troubleshooting Guides

Synthesis of 4-AcO-DiPT from 4-HO-DiPT (O-Acetylation)
Problem Possible Cause(s) Troubleshooting Solution(s)
Low or no product formation 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inactive reagents.1. Increase reaction time and/or temperature. Monitor by TLC. 2. Ensure anhydrous conditions as water can hydrolyze acetic anhydride. 3. Use freshly opened or distilled acetic anhydride and pyridine.
Formation of multiple side products 1. Over-acetylation (e.g., at the indole nitrogen). 2. Side reactions due to impurities.1. Use a milder base or lower the reaction temperature. 2. Purify the 4-HO-DiPT starting material before acetylation.
Difficult purification Co-elution of product with starting material or byproducts.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider converting the product to a salt (e.g., fumarate) for purification by recrystallization.[6]
Purification of 4-HO-DiPT
Problem Possible Cause(s) Troubleshooting Solution(s)
Product degradation during column chromatography 4-HO-DiPT is sensitive to the acidic nature of silica (B1680970) gel.1. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (B128534) (1-3%).[7] 2. Use a different stationary phase, such as neutral alumina.
Low yield after purification 1. Loss of product during workup due to its solubility in the aqueous phase. 2. Incomplete elution from the chromatography column. 3. Degradation of the product.1. Ensure the aqueous layer is thoroughly extracted during workup. 2. Use a more polar solvent system to ensure complete elution. 3. Work quickly and minimize exposure to air and light.
Product is an oil and does not crystallize 1. Presence of impurities. 2. The freebase may be difficult to crystallize.1. Re-purify by column chromatography. 2. Convert the freebase to a salt (e.g., hydrochloride or fumarate) which is often more crystalline and stable.[5][8]

Experimental Protocols

Protocol 1: Synthesis of 4-HO-DiPT (Adapted from the synthesis of 4-HO-NiPT[1])

This protocol describes a potential route to 4-HO-DiPT.

Step 1: Synthesis of 4-Benzyloxy-N,N-diisopropyl-3-indoleglyoxylamide

  • Dissolve 4-benzyloxyindole in anhydrous diethyl ether and cool the solution to 0 °C.

  • Add oxalyl chloride dropwise and stir the mixture for several hours at 0 °C.

  • Add diisopropylamine dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the glyoxylamide.

Step 2: Reduction to 4-Benzyloxy-N,N-diisopropyltryptamine

  • Suspend the glyoxylamide from Step 1 in anhydrous tetrahydrofuran (B95107) (THF) and cool to 0 °C.

  • Add a reducing agent, such as borane-THF complex, dropwise.

  • Heat the reaction mixture at reflux overnight.

  • Cool the reaction to room temperature and quench with hydrochloric acid.

  • Basify the mixture with ammonium (B1175870) hydroxide.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash with water and brine, and dry over sodium sulfate.

  • Purify the crude product by silica gel column chromatography.

Step 3: Debenzylation to 4-HO-DiPT

  • Dissolve the 4-benzyloxy-N,N-diisopropyltryptamine from Step 2 in methanol.

  • Add a palladium catalyst (e.g., palladium on carbon).

  • Stir the mixture under a hydrogen atmosphere for several hours.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the final product by silica gel chromatography to obtain 4-HO-DiPT.

Protocol 2: Synthesis of 4-AcO-DiPT from 4-HO-DiPT (General O-Acetylation Protocol[2])
  • Dissolve 4-HO-DiPT (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C.

  • Add acetic anhydride (1.5–2.0 equivalents) dropwise.

  • Stir the reaction mixture at room temperature and monitor its completion by TLC.

  • Quench the reaction by adding dry methanol.

  • Co-evaporate the mixture with toluene (B28343) to remove pyridine.

  • Dissolve the residue in an organic solvent like dichloromethane (B109758) or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-AcO-DiPT.

Data Summary

Compound Parameter Value Reference
4-HO-DiPTMolecular Weight260.38 g/mol [9]
4-HO-DiPT HClMolecular Weight296.8 g/mol [5]
4-AcO-DiPTMolecular Weight302.42 g/mol [10]
4-HO-NiPT SynthesisYield (Step 1)96%[1]
4-HO-NiPT SynthesisYield (Step 3)64%[1]

Visualizations

Synthesis_Workflow 4-Benzyloxyindole 4-Benzyloxyindole Glyoxylamide_Intermediate Glyoxylamide_Intermediate 4-Benzyloxyindole->Glyoxylamide_Intermediate 1. Oxalyl Chloride 2. Diisopropylamine 4-Benzyloxy-DiPT 4-Benzyloxy-DiPT Glyoxylamide_Intermediate->4-Benzyloxy-DiPT Reduction (e.g., BH3-THF) 4-HO-DiPT 4-HO-DiPT 4-Benzyloxy-DiPT->4-HO-DiPT Debenzylation (H2, Pd/C) 4-AcO-DiPT 4-AcO-DiPT 4-HO-DiPT->4-AcO-DiPT Acetylation (Acetic Anhydride, Pyridine) 4-AcO-DiPT->4-HO-DiPT Hydrolysis

Caption: Synthetic pathways to 4-HO-DiPT and 4-AcO-DiPT.

Purification_Troubleshooting cluster_synthesis Synthesis cluster_purification Purification Low_Yield Low Yield Check Reagent Purity Check Reagent Purity Low_Yield->Check Reagent Purity Optimize Reaction Conditions Optimize Reaction Conditions Low_Yield->Optimize Reaction Conditions Side_Products Side Products Adjust Stoichiometry Adjust Stoichiometry Side_Products->Adjust Stoichiometry Modify Temperature Modify Temperature Side_Products->Modify Temperature Product_Degradation Product Degradation Use Deactivated Silica Use Deactivated Silica Product_Degradation->Use Deactivated Silica Inert Atmosphere Inert Atmosphere Product_Degradation->Inert Atmosphere Co-elution Co-elution of Impurities Optimize Solvent System Optimize Solvent System Co-elution->Optimize Solvent System Consider Recrystallization Consider Recrystallization Co-elution->Consider Recrystallization

Caption: Troubleshooting common issues in synthesis and purification.

References

Technical Support Center: Methodological Guidance for DiPT-4 Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-diisopropyltryptamine (DiPT). The following information is intended to assist in the design and execution of robust and well-controlled preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is DiPT and what are its primary known effects?

N,N-diisopropyltryptamine (DiPT) is a psychedelic tryptamine (B22526) compound known for its unusual and potent effects on the auditory system.[1][2][3][4][5] Unlike classic psychedelics that primarily induce visual hallucinations, DiPT's main effects at typical doses are auditory distortions, such as a shift in perceived pitch, harmonic alterations, and a general sense of sounds being "unfamiliar."[1][2] At higher doses, it may produce more traditional psychedelic effects, including visual and cognitive changes.[1]

Q2: What is the primary mechanism of action for DiPT?

DiPT is a serotonin (B10506) receptor agonist, with a notable affinity for the 5-HT2A receptor.[1][4] Its psychedelic-like effects in animal models are primarily mediated by the activation of this receptor.[1] It also shows activity at other serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT2C.[1] The precise mechanism behind its unique auditory effects is not yet fully understood.

Q3: What are the key considerations for establishing appropriate experimental controls in DiPT studies?

Due to the subjective and potent nature of psychedelic compounds, rigorous experimental controls are paramount. Key considerations include:

  • Positive Controls: Use of a well-characterized 5-HT2A agonist (e.g., DOI or a classic psychedelic like psilocybin) to confirm assay validity and provide a benchmark for psychedelic-like effects.

  • Negative Controls:

    • Vehicle Control: Essential for all in vitro and in vivo experiments to control for the effects of the solvent used to dissolve DiPT.

    • Inactive Control: In behavioral studies, an inactive placebo is a standard control.[6]

    • Active Placebo: To address the challenge of blinding in behavioral studies with psychoactive compounds, consider an active placebo that mimics some of the physiological but not the primary psychoactive effects of DiPT.[6][7] This helps to control for expectancy effects.[8]

  • Blinding: Whenever possible, experiments should be conducted in a double-blind manner to mitigate experimenter and subject bias.[8]

  • Dose-Response Curves: Establishing a clear dose-response relationship is crucial for characterizing the effects of DiPT.

Q4: How can I confirm that the observed effects are mediated by the 5-HT2A receptor?

To confirm 5-HT2A receptor mediation, a standard approach is to use a selective 5-HT2A receptor antagonist. Pre-treatment with a specific antagonist (e.g., ketanserin (B1673593) or M100907) should block or significantly attenuate the DiPT-induced effects being measured, whether they are cellular responses in vitro or behavioral changes in vivo.[1]

Troubleshooting Guides

Issue 1: High variability in in vitro assay results.

Possible Cause 1: Compound Purity and Stability

  • Troubleshooting:

    • Verify the purity of your DiPT sample using analytical techniques such as HPLC or GC-MS. The synthesis of tryptamines can result in side products.[9][10]

    • Ensure proper storage of DiPT (cool, dark, and dry) to prevent degradation.

    • Prepare fresh solutions for each experiment.

Possible Cause 2: Cell Line Viability and Receptor Expression

  • Troubleshooting:

    • Regularly check cell viability using methods like trypan blue exclusion or a commercial viability assay.

    • Confirm and quantify the expression of the target receptor (e.g., 5-HT2A) in your cell line using techniques like Western blot, qPCR, or flow cytometry. Receptor expression can drift with passage number.

Possible Cause 3: Assay Conditions

  • Troubleshooting:

    • Optimize incubation times and compound concentrations.

    • Ensure consistent environmental conditions (temperature, CO2 levels).

    • Include appropriate positive and negative controls in every assay plate to monitor for consistency.

Issue 2: Lack of expected behavioral effects in animal models.

Possible Cause 1: Inappropriate Behavioral Assay

  • Troubleshooting:

    • DiPT is known for its unique auditory effects, which may not be captured by standard behavioral assays for classic psychedelics (e.g., head-twitch response, which is present but may not correlate with auditory effects).[1][11]

    • Consider developing or adapting behavioral paradigms that are sensitive to auditory processing changes.

    • For assessing general psychedelic-like effects, the drug discrimination paradigm can be effective.[11][12]

Possible Cause 2: Pharmacokinetics and Route of Administration

  • Troubleshooting:

    • The onset and duration of DiPT's effects can vary with the route of administration (oral vs. smoked/injected).[1]

    • Conduct preliminary pharmacokinetic studies to determine the optimal timing for behavioral testing post-administration.

    • Ensure the chosen vehicle for administration is appropriate and does not cause adverse effects.

Possible Cause 3: Animal Species and Strain Differences

  • Troubleshooting:

    • Be aware that the behavioral effects of psychedelics can vary between species and even strains of rodents.

    • If results are unexpected, consider replicating the experiment in a different strain or species, if feasible.

Issue 3: Difficulty in interpreting metabolic data.

Possible Cause 1: Complex Metabolic Pathways

  • Troubleshooting:

    • The metabolism of tryptamines can be complex, involving multiple enzymatic pathways like O-demethylation, N-dealkylation, hydroxylation, and oxidative deamination.[13][14][15]

    • While specific data for DiPT is limited, the metabolism of its analog, 5-MeO-DiPT, has been studied in rats and humans, providing a likely model.[13][14][16][17]

    • Use high-resolution mass spectrometry to identify and characterize potential metabolites.

Possible Cause 2: Lack of Authentic Metabolite Standards

  • Troubleshooting:

    • Synthesize or commercially source authentic standards for predicted metabolites to confirm their identity and enable accurate quantification.[14]

    • In vitro metabolism studies using liver microsomes can help to generate and identify metabolites before scaling to in vivo experiments.

Data Presentation

Table 1: Receptor Binding Affinities (Ki, nM) of DiPT

ReceptorAffinity (Ki, nM)
5-HT1AWeak affinity
5-HT2AHigh affinity (Full Agonist)
5-HT2BFull Agonist
5-HT2CFull Agonist

Note: This table is a qualitative summary based on available literature. Quantitative Ki values for DiPT are not consistently reported across studies.[1]

Table 2: Proposed Major Metabolic Pathways for DiPT (Extrapolated from 5-MeO-DiPT)

Metabolic PathwayPrimary Enzyme FamilyResulting Metabolite Type
N-deisopropylationCytochrome P450Secondary amine
HydroxylationCytochrome P450Hydroxylated DiPT
N-oxidationFlavin-containing monooxygenasesDiPT N-oxide
GlucuronidationUGTsGlucuronide conjugate
SulfationSULTsSulfate conjugate

This table is a proposed guide based on the known metabolism of the closely related compound 5-MeO-DiPT.[13][14][15][16] Specific studies on DiPT are needed for confirmation.

Experimental Protocols

Protocol 1: In Vitro 5-HT2A Receptor Activation Assay

This protocol outlines a general method for assessing the agonist activity of DiPT at the 5-HT2A receptor using a calcium mobilization assay in a recombinant cell line.

  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A receptor in appropriate media.

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of DiPT and a known 5-HT2A agonist (positive control, e.g., serotonin or DOI) in an appropriate assay buffer.

  • Assay:

    • Place the cell plate into a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the DiPT or control compounds to the wells.

    • Measure the change in fluorescence over time, indicative of intracellular calcium mobilization.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the dose-response curves and calculate EC50 values for DiPT and the positive control.

  • Antagonist Confirmation (Control): To confirm 5-HT2A mediation, pre-incubate a set of wells with a selective 5-HT2A antagonist (e.g., ketanserin) before adding DiPT and observe the attenuation of the calcium signal.

Protocol 2: In Vivo Head-Twitch Response (HTR) Assay in Mice

The HTR is a behavioral proxy for 5-HT2A receptor activation in rodents.[1]

  • Animals: Use male C57BL/6J mice, habituated to the testing room.

  • Drug Preparation: Dissolve DiPT in sterile saline or another appropriate vehicle.

  • Administration: Administer DiPT via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10 mg/kg). Include a vehicle-only control group.

  • Observation:

    • Immediately after injection, place each mouse in an individual observation chamber.

    • Record the number of head twitches for a set period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head that is not part of normal grooming or exploratory behavior.

  • Data Analysis:

    • Compare the number of head twitches between the DiPT-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

  • Antagonist Confirmation (Control): In a separate cohort, pre-treat animals with a 5-HT2A antagonist (e.g., M100907) before administering DiPT to confirm that the HTR is mediated by this receptor.

Mandatory Visualizations

DiPT_Signaling_Pathway DiPT DiPT HTR2A 5-HT2A Receptor DiPT->HTR2A Agonist Binding Gq Gq Protein HTR2A->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Primary signaling pathway of DiPT via 5-HT2A receptor activation.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Purity 1. DiPT Purity Analysis (HPLC/GC-MS) Binding 2. Receptor Binding Assay (Determine Ki) Purity->Binding Functional 3. Functional Assay (e.g., Ca2+ Mobilization) Binding->Functional PK 4. Pharmacokinetic Study (Determine Cmax, Tmax) Functional->PK Inform Dose Selection Behavior 5. Behavioral Assay (e.g., HTR, Drug Discrimination) PK->Behavior PD 6. Pharmacodynamic Study (e.g., Receptor Occupancy) Behavior->PD

Caption: Recommended experimental workflow for preclinical DiPT studies.

Troubleshooting_Logic Start Unexpected Result (e.g., no effect) CheckPurity Is the compound pure and stable? Start->CheckPurity CheckAssay Are assay conditions and controls valid? CheckPurity->CheckAssay Yes Impure Outcome: Re-synthesize or purify compound CheckPurity->Impure No CheckDose Is the dose and route of administration optimal? CheckAssay->CheckDose Yes AssayInvalid Outcome: Optimize assay and validate controls CheckAssay->AssayInvalid No CheckModel Is the experimental model appropriate? CheckDose->CheckModel Yes DoseInvalid Outcome: Conduct dose-finding and PK studies CheckDose->DoseInvalid No ModelInvalid Outcome: Re-evaluate model (e.g., cell line, animal strain) CheckModel->ModelInvalid No

Caption: Logical troubleshooting flow for unexpected experimental results.

References

Minimizing and assessing off-target effects in DiPT-4 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with N,N-Diisopropyltryptamine (DiPT).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for DiPT?

DiPT is a psychedelic tryptamine (B22526) that primarily acts as a serotonin (B10506) receptor agonist. Its psychedelic effects are believed to be mediated through its interaction with serotonin 5-HT2A receptors.[1][2][3] It also displays activity at 5-HT1A, 5-HT2B, and 5-HT2C receptors.[1][2] Studies have shown that DiPT is a moderate affinity partial agonist at the human 5-HT1a receptor.[4]

Q2: What are the known on-target effects of DiPT?

The on-target effects of DiPT are primarily related to its agonism at serotonin receptors, leading to its characteristic psychedelic and auditory perceptual changes.[1][3] In animal models, a common on-target effect used as a proxy for psychedelic activity is the head-twitch response (HTR), which is mediated by 5-HT2A receptor activation.[1]

Q3: What are the potential off-target effects of DiPT and how can they be assessed?

While the primary targets of DiPT are serotonin receptors, like many psychoactive compounds, it has the potential to interact with other receptors and transporters to a lesser extent. Comprehensive in vitro safety pharmacology profiling is essential to identify these off-target interactions.[5][6][7][8] This typically involves screening the compound against a broad panel of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[9][10] Any significant binding or functional activity at these off-targets could contribute to unforeseen physiological effects or toxicity.

Q4: How can I minimize off-target effects in my DiPT experiments?

Minimizing off-target effects starts with using a highly purified DiPT compound. The concentration of DiPT used in experiments should be carefully chosen to be within the range that is selective for the target of interest (e.g., 5-HT2A receptor) while minimizing engagement of known lower-affinity off-targets. It is also crucial to include appropriate controls in your experiments, such as using cell lines that do not express the target receptor or using specific antagonists to block the on-target effects.

Troubleshooting Guides

Issue 1: High variability in experimental results.

  • Possible Cause: Inconsistent compound purity or stability.

    • Solution: Ensure the use of high-purity DiPT from a reputable supplier. Verify the compound's stability under your experimental storage and handling conditions. Degradation of the compound can lead to inconsistent concentrations and the presence of impurities with their own pharmacological activities.

  • Possible Cause: Cellular stress or passage number variation in in vitro assays.

    • Solution: Maintain consistent cell culture conditions, including media, supplements, and incubation parameters. Use cells within a defined low passage number range to avoid phenotypic drift that can alter receptor expression and signaling.

  • Possible Cause: Inter-animal variability in in vivo studies.

    • Solution: Use a sufficient number of animals to achieve statistical power. Ensure consistent animal handling, dosing procedures, and environmental conditions. Acclimatize animals to the experimental setup to reduce stress-induced variability.

Issue 2: Unexpected or contradictory results in functional assays.

  • Possible Cause: Assay artifacts or compound interference.

    • Solution: Some compounds can interfere with assay detection methods (e.g., fluorescence, luminescence). Run control experiments with the compound in the absence of cells or membranes to check for direct interference. Consider using orthogonal assays that rely on different detection principles to confirm your findings.[11]

  • Possible Cause: Receptor desensitization or downregulation.

    • Solution: Prolonged or high-concentration exposure to an agonist like DiPT can lead to receptor desensitization. Optimize the incubation time and compound concentration to capture the initial signaling events before significant desensitization occurs.

Issue 3: Difficulty replicating published binding affinity data.

  • Possible Cause: Differences in experimental conditions.

    • Solution: Binding affinity values (Ki, IC50) are highly dependent on the specific assay conditions, including radioligand concentration, protein concentration, buffer composition, and temperature.[12] Carefully review and replicate the conditions reported in the literature.

  • Possible Cause: Issues with radioligand quality.

    • Solution: Ensure the radioligand used has high specific activity and has not undergone significant radioactive decay or chemical degradation.

Quantitative Data

Table 1: DiPT Receptor Binding Affinities (Ki, nM)

ReceptorBinding Affinity (Ki, nM)Reference
5-HT1A121–2,270[1]
5-HT2A215[2]
5-HT2B1,320[2]
5-HT2C2,130[2]
SERT3,460[2]
NET>10,000[2]
DAT>10,000[2]

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of DiPT for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell membrane preparation from these cells.

  • [3H]ketanserin (radioligand).

  • DiPT test compound.

  • Non-labeled ketanserin (B1673593) (for non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of DiPT in assay buffer.

  • In a 96-well plate, add the cell membrane preparation, [3H]ketanserin at a concentration near its Kd, and either buffer, unlabeled ketanserin (for non-specific binding), or varying concentrations of DiPT.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Harvest the membranes onto the filter plates using a cell harvester and wash with cold assay buffer to remove unbound radioligand.

  • Dry the filter plates and add scintillation cocktail to each well.

  • Count the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding at each DiPT concentration by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of DiPT concentration and use non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: In Vivo Head-Twitch Response (HTR) Assay in Mice

Objective: To assess the in vivo 5-HT2A receptor-mediated psychoactive potential of DiPT.

Materials:

  • Male C57BL/6J mice.

  • DiPT test compound.

  • Vehicle control (e.g., saline).

  • Observation chambers.

  • Video recording equipment (optional but recommended).

Procedure:

  • Acclimatize mice to the observation chambers for at least 30 minutes before drug administration.

  • Administer DiPT or vehicle via the desired route (e.g., intraperitoneal injection).

  • Place the mice individually back into the observation chambers.

  • Record the number of head twitches for a defined period (e.g., 30-60 minutes) starting immediately after administration. A head twitch is a rapid, rotational movement of the head.

  • To confirm the effect is 5-HT2A-mediated, a separate group of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., ketanserin) before DiPT administration.

  • Analyze the data by comparing the number of head twitches in the DiPT-treated group to the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).

Visualizations

Signaling_Pathway DiPT DiPT HTR2A 5-HT2A Receptor DiPT->HTR2A Binds and Activates Gq Gq/11 HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: DiPT-mediated 5-HT2A receptor signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment binding_assay Radioligand Binding Assay (Determine Ki) functional_assay Functional Assay (e.g., Calcium Mobilization) binding_assay->functional_assay Confirm functional activity off_target_screening Off-Target Screening Panel (>100 targets) functional_assay->off_target_screening Assess selectivity htr_assay Head-Twitch Response (HTR) (Assess psychoactive potential) off_target_screening->htr_assay Guide in vivo studies toxicology Toxicology Studies (Determine safety profile) htr_assay->toxicology Inform dose selection

Caption: Experimental workflow for assessing DiPT effects.

References

Best practices for the preparation and storage of DiPT-4 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following best practices and guidelines are based on available data for 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) and 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT). These recommendations should serve as a starting point for handling other 4-substituted DiPT analogs, but specific characteristics may vary. Always refer to the manufacturer's specifications for the particular compound in use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 4-substituted DiPT analogs?

A1: The choice of solvent depends on the specific analog and the intended experimental application. For 4-HO-DiPT and 4-AcO-DiPT, several organic solvents can be used. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are common choices for creating highly concentrated stock solutions. Ethanol is also a viable option. For experiments involving aqueous buffers, it is crucial to consider the solubility of the compound in the final buffer system.[1]

Q2: What are the recommended storage conditions for solid 4-substituted DiPT analogs?

A2: Solid forms of 4-substituted DiPT analogs should be stored in a cool, dark, and dry place. For long-term stability, storage at -20°C or -80°C is recommended.[1] The container should be tightly sealed to prevent degradation from moisture and atmospheric components.

Q3: How should I store the prepared stock solutions?

A3: Stock solutions should be stored in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and chemical degradation. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Q4: What is the expected stability of the stock solutions?

A4: The stability of stock solutions is dependent on the solvent, storage temperature, and the specific analog. When stored properly at -20°C or below, stock solutions in anhydrous organic solvents like DMF or DMSO are generally stable for several months. However, for aqueous solutions, it is recommended to prepare them fresh before use or to conduct stability studies for longer-term storage.

Q5: Can I use water to dissolve 4-substituted DiPT analogs?

A5: Direct dissolution in water is generally not recommended due to the low aqueous solubility of many tryptamine (B22526) derivatives. It is preferable to first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) and then dilute it with the desired aqueous buffer. Be aware that high concentrations in aqueous solutions may lead to precipitation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Compound does not dissolve in the chosen solvent. - Insufficient solvent volume.- Inappropriate solvent.- Low temperature of the solvent.- Increase the solvent volume.- Try a different solvent with higher solubilizing power (e.g., DMSO, DMF).- Gently warm the solution and/or sonicate to aid dissolution.
Precipitation occurs when diluting the stock solution in an aqueous buffer. - The final concentration exceeds the solubility limit in the aqueous buffer.- The pH of the buffer is not optimal for solubility.- Decrease the final concentration of the compound.- Increase the percentage of the organic co-solvent in the final solution (if experimentally permissible).- Adjust the pH of the buffer.
Inconsistent experimental results. - Degradation of the stock solution.- Inaccurate concentration of the stock solution due to solvent evaporation.- Adsorption of the compound to plasticware.- Prepare a fresh stock solution.- Use freshly opened anhydrous solvents.- Store aliquots to avoid repeated freeze-thaw cycles.- Use low-adsorption labware.
Visible changes in the stock solution (e.g., color change, precipitation). - Chemical degradation.- Contamination.- Solvent evaporation leading to supersaturation.- Discard the stock solution and prepare a fresh one.- Ensure proper storage conditions (low temperature, protection from light).- Use high-purity, anhydrous solvents.

Quantitative Data Summary

Table 1: Solubility of 4-HO-DiPT and 4-AcO-DiPT Analogs

CompoundSolventSolubility
4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT)DMF~0.1 mg/mL
DMSO~3 mg/mL
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL
Methanol~1 mg/mL
4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT)DMF~10 mg/mL
DMSO~16 mg/mL
Ethanol~20 mg/mL
PBS (pH 7.2)~5 mg/mL

Data sourced from publicly available information and may vary based on the specific salt form and purity of the compound.[1]

Table 2: Recommended Storage Conditions

FormTemperatureDurationConditions
Solid-20°C to -80°CYearsTightly sealed, protected from light and moisture.
Stock Solution (in organic solvent)-20°C to -80°CMonthsTightly sealed, protected from light, aliquoted.
Working Solution (in aqueous buffer)2-8°CHours to DaysPrepare fresh if possible. Stability should be verified.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 4-AcO-DiPT in DMSO

Materials:

  • 4-acetoxy-N,N-diisopropyltryptamine (FW: 302.42 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Tare a sterile microcentrifuge tube on the analytical balance.

  • Carefully weigh 3.02 mg of 4-AcO-DiPT into the tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved.

  • If necessary, gently warm the solution or sonicate to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in amber vials.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Visualizations

experimental_workflow Experimental Workflow: Stock Solution Preparation and Use cluster_prep Preparation cluster_storage Storage cluster_use Usage weigh Weigh Compound dissolve Dissolve in Anhydrous Solvent weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot into Vials vortex->aliquot store Store at -20°C to -80°C (Protected from Light) aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for the preparation, storage, and use of 4-substituted DiPT analog stock solutions.

troubleshooting_guide Troubleshooting Common Stock Solution Issues start Issue with Stock Solution? solubility Compound Not Dissolving? start->solubility precipitation Precipitation on Dilution? start->precipitation inconsistent_results Inconsistent Results? start->inconsistent_results degradation Visible Degradation? start->degradation solubility_action1 Increase Solvent Volume or Change Solvent solubility->solubility_action1 Yes solubility_action2 Gently Warm/Sonicate solubility->solubility_action2 If still an issue precipitation_action1 Lower Final Concentration precipitation->precipitation_action1 Yes precipitation_action2 Increase Co-Solvent % precipitation->precipitation_action2 If still an issue inconsistent_results_action1 Prepare Fresh Stock inconsistent_results->inconsistent_results_action1 Yes inconsistent_results_action2 Use Low-Adsorption Labware inconsistent_results->inconsistent_results_action2 Also consider degradation_action Discard and Prepare Fresh degradation->degradation_action Yes

Caption: A decision tree for troubleshooting common issues encountered with stock solutions.

References

Troubleshooting unexpected behavioral or physiological results in DiPT-4 assays

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Diisopropyltryptamine (DiPT-4) in preclinical assays. The information is intended for qualified scientists and drug development professionals. All experiments should be conducted in accordance with institutional and governmental regulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a psychedelic tryptamine (B22526) that primarily acts as a serotonin (B10506) receptor agonist. Its effects are mediated through the activation of several serotonin receptors, with a key role attributed to the 5-HT2A receptor.[1][2] It is a full agonist at both 5-HT2A and 5-HT2C receptors.[1] The activation of the 5-HT2A receptor is responsible for the classic head-twitch response (HTR) observed in rodents, a behavioral proxy for hallucinogenic potential.[1][3]

Q2: What makes this compound unique compared to other psychedelic tryptamines like DMT or psilocin?

The most distinct characteristic of this compound is its profound and selective dose-dependent impact on the auditory system.[1][4][5] At typical research doses, it primarily induces auditory distortions, such as changes in pitch and timbre, with minimal visual hallucinatory effects.[1][4][6] This makes it a valuable tool for investigating the neural circuits underlying sound perception.[5]

Q3: My this compound solution appears cloudy or has precipitated. What should I do?

This may indicate a solubility or stability issue. This compound, often supplied as a salt (e.g., hydrochloride or fumarate), has specific solubility limits in common laboratory vehicles.

  • Verify Vehicle Compatibility: Confirm that your chosen vehicle (e.g., saline, PBS, DMSO) is appropriate for this compound and the intended route of administration.

  • Check Concentration: You may be exceeding the solubility limit. Try preparing a more dilute solution.

  • Sonication/Vortexing: Gentle warming and sonication or vortexing can help dissolve the compound.

  • pH Adjustment: The pH of the vehicle can significantly impact the solubility of tryptamines. Ensure the final pH of your solution is within a stable range for the compound.

  • Fresh Preparation: Whenever possible, prepare solutions fresh on the day of the experiment to minimize degradation.[7][8]

Q4: Are there known pharmacokinetic parameters for this compound in animal models?

Detailed pharmacokinetic studies characterizing parameters like Cmax, Tmax, and half-life are not extensively published. However, behavioral studies in rats provide an indication of its time course. In a drug discrimination paradigm, the onset of this compound's effects was observed within 5 minutes of administration, with the effects dissipating within 4 hours.[9][10]

Troubleshooting Experimental Results

Issue 1: Inconsistent or Absent Head-Twitch Response (HTR)

The Head-Twitch Response (HTR) is a rapid, 5-HT2A-mediated head shake in rodents and a primary behavioral indicator of psychedelic-like activity.[3][9]

Potential Cause Troubleshooting Steps
Incorrect Dosing Verify all calculations, dilutions, and the final concentration of the administered solution. The dose-response curve for HTR can be biphasic (inverted U-shape), meaning doses that are too high can decrease the response.[3] An ED50 of 2.47 mg/kg was established for discriminative stimulus effects in rats, which can serve as a starting point for dose-ranging studies.[9][10]
Animal Strain/Sex Different rodent strains can exhibit significant variability in their response to 5-HT2A agonists. Ensure you are using a strain known to exhibit a robust HTR (e.g., C57BL/6J mice) and report the strain and sex in your methodology.
Habituation/Acclimation Ensure animals are properly acclimated to the testing environment. High stress levels can interfere with behavioral readouts.
Route of Administration The route of administration (e.g., intraperitoneal, subcutaneous) will affect the onset and magnitude of the response. Ensure it is consistent across all experimental groups.
Vehicle Effects Run a vehicle-only control group to ensure the vehicle itself is not causing behavioral suppression or other confounding effects.
Issue 2: Unexpected Results in Auditory Assays (Acoustic Startle, PPI)

While this compound's unique pitch distortion is difficult to measure directly in rodents, assays like the Acoustic Startle Response (ASR) and Prepulse Inhibition (PPI) can be used to probe for changes in auditory processing and sensorimotor gating.

Potential Cause Troubleshooting Steps
Altered Hearing Threshold This compound could potentially alter the fundamental hearing threshold of the animal. Run a baseline auditory threshold test (e.g., using Auditory Brainstem Response or a threshold-finding startle protocol) to determine if the drug affects basic sound detection.[6]
Confounding Motor Effects At higher doses, this compound can cause general motor suppression (hypolocomotion).[1] This could non-specifically reduce the startle response. Monitor general locomotor activity in an open field test to dissociate motor impairment from sensory gating changes.
Incorrect Assay Parameters ASR and PPI are highly sensitive to parameters like background noise, prepulse intensity, and the inter-stimulus interval. Calibrate your equipment carefully and use established protocols.[1][2][4][5] Ensure background noise is stable (e.g., 65-70 dB) and startle stimuli are robust (e.g., 110-120 dB).[4][6]
Lack of Pitch-Specific Deficit Standard ASR/PPI uses broadband white noise. These assays may not be sensitive enough to detect the specific pitch and timbre distortions reported for this compound. Consider more complex auditory tasks, such as frequency discrimination or mismatch negativity paradigms using auditory evoked potentials (AEPs), for more targeted investigation.[11]

Quantitative Data Summary

The following table summarizes available quantitative data for this compound and its analogs. Data is limited and further characterization is required.

Compound Parameter Value Species/Assay Reference
DiPT ED50 (Discriminative Stimulus)2.47 mg/kgRat[9][10]
DiPT Ki (5-HT2C Receptor)290 ± 110 nMHuman[1]
4-MeO-DiPT Ki (5-HT2A Receptor)500 nMNot Specified[12]
4-MeO-DiPT Ki (5-HT2C Receptor)833 nMNot Specified[12]
4-MeO-DiPT Ki (Serotonin Transporter - SERT)12 nMNot Specified[12]

Note: Ki is the inhibition constant, a measure of binding affinity. ED50 is the dose that produces 50% of the maximal effect.

Experimental Protocols & Visualizations

Protocol 1: Head-Twitch Response (HTR) Assay in Mice

This protocol provides a general framework for assessing the 5-HT2A receptor-mediated effects of this compound.

  • Animals: Male C57BL/6J mice (Age: 8-12 weeks). House in a controlled environment with a 12h light/dark cycle.

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment. Acclimate individual mice to the observation chambers (e.g., standard transparent polycarbonate cages) for 10-15 minutes immediately before dosing.

  • Drug Preparation: Prepare this compound solution in a sterile vehicle (e.g., 0.9% saline). Administer via intraperitoneal (IP) injection at a volume of 10 mL/kg. Include a vehicle-only control group and at least 3-4 dose groups of this compound (e.g., 1, 3, 10 mg/kg) to establish a dose-response curve.

  • Observation: Immediately after injection, place the mouse back into the observation chamber. A trained observer, blind to the treatment conditions, should manually count the number of head twitches for a set period, typically 30-60 minutes. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not part of normal grooming or exploratory behavior.

  • Data Analysis: Sum the total number of head twitches for each animal over the observation period. Analyze data using a one-way ANOVA followed by an appropriate post-hoc test to compare dose groups to the vehicle control.

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimation (≥60 min) C Chamber Acclimation (10-15 min) A->C B Drug/Vehicle Preparation D Administer Compound (e.g., IP injection) B->D C->D E Observe & Count HTR (30-60 min) D->E F Data Compilation E->F G Statistical Analysis (ANOVA) F->G

Workflow for the Head-Twitch Response (HTR) Assay.
Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle

This protocol assesses sensorimotor gating, which may be altered by compounds affecting auditory processing.

  • Apparatus: Use a calibrated startle response system (e.g., SR-LAB) consisting of a sound-attenuating chamber, a speaker for auditory stimuli, and a platform to measure the whole-body startle response.

  • Animals & Acclimation: As described in the HTR protocol. Allow animals to acclimate to the startle chamber for 5 minutes with background white noise (e.g., 65 dB) before the session begins.

  • Session Design: A typical session consists of multiple trial types presented in a pseudorandom order with a variable inter-trial interval (avg. 15-20s).

    • Pulse-Alone Trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).

    • Prepulse-Alone Trials: A weak, non-startling stimulus (e.g., 75 dB, 80 dB, 85 dB white noise for 20 ms).

    • Prepulse-Pulse Trials: The weak prepulse precedes the strong pulse by a short lead interval (e.g., 100 ms).

    • No-Stimulus Trials: Background noise only, to measure baseline movement.

  • Procedure: Place the animal in the holder on the platform. Administer this compound or vehicle at the desired pretreatment time. Start the session.

  • Data Analysis: The primary measure is the startle amplitude (Vmax). PPI is calculated as a percentage: %PPI = 100 * [(Pulse-Alone Amplitude - Prepulse-Pulse Amplitude) / Pulse-Alone Amplitude]. Analyze using a two-way ANOVA (Treatment x Prepulse Intensity).

Gq_Pathway DiPT This compound HTR2A 5-HT2A Receptor DiPT->HTR2A Binds & Activates Gq Gαq/11 HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Neuronal & Behavioral Effects (e.g., HTR, Auditory Changes) Ca->Downstream PKC->Downstream

Simplified 5-HT2A receptor Gq signaling cascade.

Troubleshooting_Tree cluster_checks Initial Checks cluster_behavioral Behavioral Assay Issues cluster_auditory Auditory Assay Issues Start Unexpected Behavioral or Physiological Result Dose Dose Calculation & Administration Start->Dose Vehicle Vehicle Control Effects Start->Vehicle Protocol Protocol Adherence & Equipment Calibration Start->Protocol HTR_Issue No / Low HTR? Dose->HTR_Issue If HTR ASR_Issue Altered ASR/PPI? Dose->ASR_Issue If Auditory HTR_Dose Check for biphasic dose-response HTR_Issue->HTR_Dose HTR_Strain Verify animal strain sensitivity HTR_Issue->HTR_Strain ASR_Motor Assess general locomotor activity ASR_Issue->ASR_Motor ASR_Threshold Check for hearing threshold shift ASR_Issue->ASR_Threshold

Decision tree for troubleshooting unexpected results.

References

Validation & Comparative

Comparative pharmacological analysis of DiPT-4 versus 5-MeO-DiPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of N,N-Diisopropyltryptamine (DiPT) and 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT). The information presented is intended for an audience with a professional background in pharmacology and drug development and is based on available preclinical data.

Introduction

DiPT and 5-MeO-DiPT are both substituted tryptamine (B22526) derivatives known for their psychoactive effects. While structurally similar, the addition of a methoxy (B1213986) group at the 5-position of the indole (B1671886) ring in 5-MeO-DiPT results in a distinct pharmacological profile compared to its non-methoxylated counterpart, DiPT. This guide summarizes their interactions with key serotonergic receptors, which are believed to mediate their primary pharmacological effects.

Quantitative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities and functional potencies of DiPT and 5-MeO-DiPT at various serotonin (B10506) (5-HT) receptors and the serotonin transporter (SERT).

Table 1: Receptor Binding Affinities (Ki, nM)
TargetDiPT (Ki, nM)5-MeO-DiPT (Ki, nM)
Human 5-HT1A Receptor Weak affinity100[1]
Human 5-HT2A Receptor Full Agonist[2]318[1]
Human 5-HT2B Receptor Full Agonist[2]Not widely reported
Human 5-HT2C Receptor Full Agonist[2]Not widely reported
Human Serotonin Transporter (SERT) Weak inhibitor[2]1060[1]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC50, nM)
TargetAssay TypeDiPT (EC50, nM)5-MeO-DiPT (EC50, nM)
Human 5-HT2A Receptor Calcium MobilizationNot widely reported109[1]

Note: EC50 represents the concentration of a drug that gives half-maximal response.

Pharmacodynamic Profile

DiPT (N,N-diisopropyltryptamine) is a psychedelic tryptamine notable for its primary effects on the auditory system, causing distortions in pitch and sound perception.[2] It acts as a full agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] Its activity at the 5-HT1A receptor is reported to be weak.[2] The unique auditory effects of DiPT are not fully understood but are thought to be mediated through its serotonergic activity.

5-MeO-DiPT (5-methoxy-N,N-diisopropyltryptamine) , often referred to as "Foxy Methoxy," is a psychedelic tryptamine with both entactogenic and psychoactive properties.[1] Its primary mechanism of action is believed to be agonism at the 5-HT2A receptor.[1] However, it also displays a high affinity for the 5-HT1A receptor.[1] This dual action at both 5-HT1A and 5-HT2A receptors likely contributes to its complex pharmacological profile.[3] Additionally, 5-MeO-DiPT acts as an inhibitor of the serotonin transporter (SERT).[1]

Pharmacokinetic Profile

ParameterDiPT5-MeO-DiPT
Route of Administration Oral, Smoked[2]Oral, Insufflation, Smoked, Injected[4][5]
Onset of Action Oral: 20 minutes - 1 hour; Smoked: 4 - 8 minutes[2]20 - 30 minutes[6]
Peak Effects Not widely reported1 - 1.5 hours[6]
Duration of Action 4 - 8 hours[2]3 - 6 hours[6]

Signaling Pathways

The primary signaling pathways for the serotonergic receptors targeted by DiPT and 5-MeO-DiPT are depicted below.

Serotonin_Signaling_Pathways cluster_5HT2A 5-HT2A Receptor Signaling (Gq-coupled) cluster_5HT1A 5-HT1A Receptor Signaling (Gi-coupled) 5HT2A_Agonist DiPT / 5-MeO-DiPT 5HT2A_Receptor 5-HT2A Receptor 5HT2A_Agonist->5HT2A_Receptor Binds Gq Gq Protein 5HT2A_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates 5HT1A_Agonist 5-MeO-DiPT 5HT1A_Receptor 5-HT1A Receptor 5HT1A_Agonist->5HT1A_Receptor Binds Gi Gi Protein 5HT1A_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Serotonin receptor signaling pathways for 5-HT2A and 5-HT1A receptors.

Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Assay_Workflow Start Prepare Receptor Membranes (e.g., from cells expressing the target receptor) Incubation Incubate membranes with a fixed concentration of radioligand (e.g., [³H]ketanserin for 5-HT2A) and varying concentrations of the test compound (DiPT or 5-MeO-DiPT) Start->Incubation Separation Separate bound from free radioligand via rapid vacuum filtration Incubation->Separation Quantification Quantify radioactivity on filters using liquid scintillation counting Separation->Quantification Analysis Generate competition curve and calculate IC50. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Quantification->Analysis

Caption: General workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the human serotonin receptor of interest are prepared through homogenization and centrifugation.

  • Incubation: In a multi-well plate, the prepared membranes are incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT2A or [³H]8-OH-DPAT for 5-HT1A) and a range of concentrations of the unlabeled test compound (DiPT or 5-MeO-DiPT). Non-specific binding is determined in the presence of a high concentration of a known ligand.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1]

Calcium Mobilization Functional Assay

This assay is used to measure the functional potency (EC50) of a compound at Gq-coupled receptors like the 5-HT2A receptor.

Calcium_Mobilization_Assay_Workflow Start Culture cells expressing the 5-HT2A receptor Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Start->Loading Stimulation Add varying concentrations of the test compound (DiPT or 5-MeO-DiPT) Loading->Stimulation Measurement Measure the change in fluorescence intensity over time using a plate reader Stimulation->Measurement Analysis Plot the peak fluorescence response against the log of the compound concentration to generate a dose-response curve. Calculate EC50 and Emax values. Measurement->Analysis

Caption: General workflow for a calcium mobilization functional assay.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases in fluorescence upon binding to intracellular calcium.

  • Compound Addition: Varying concentrations of the test compound (DiPT or 5-MeO-DiPT) are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, which is a downstream effect of 5-HT2A receptor activation.

  • Data Analysis: The peak fluorescence response for each concentration is determined and plotted against the logarithm of the compound concentration to generate a dose-response curve. Non-linear regression analysis is used to calculate the EC50 and Emax (maximum effect) values.[1]

Conclusion

DiPT and 5-MeO-DiPT exhibit distinct pharmacological profiles primarily driven by their differential affinities and functional activities at key serotonin receptors. DiPT's activity is largely characterized by its full agonism at 5-HT2A/2B/2C receptors, while 5-MeO-DiPT shows a more complex profile with high affinity for both 5-HT1A and 5-HT2A receptors, in addition to its effects on the serotonin transporter. These differences in molecular interactions likely underlie their unique subjective effects reported in non-clinical settings. Further research is necessary to fully elucidate the therapeutic potential and safety profiles of these compounds.

References

Validating the Unique Auditory-Specific Effects of DiPT in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N,N-diisopropyltryptamine (DiPT), a psychedelic compound known for its distinct auditory-specific effects. In contrast to classic serotonergic hallucinogens that primarily induce visual distortions, DiPT offers a unique tool to investigate the neurobiology of auditory perception and its modulation. This document summarizes key experimental data from animal models, comparing DiPT with other psychoactive compounds to elucidate its unique pharmacological profile. Detailed experimental protocols and signaling pathway diagrams are provided to support further research in this area.

Comparative Analysis of Psychoactive Compounds

To understand the unique auditory effects of DiPT, it is essential to compare its pharmacological and behavioral profile with other psychoactive compounds. This section details the effects of DiPT alongside N,N-dimethyltryptamine (DMT), 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and Ketamine in key animal model assays.

DiPT (N,N-diisopropyltryptamine)

DiPT is a tryptamine (B22526) hallucinogen recognized for inducing profound auditory distortions in humans, such as pitch shifts and flange-like effects, with minimal visual hallucinations at typical doses. In animal models, its discriminative stimulus properties are similar to other serotonergic hallucinogens, suggesting a shared mechanism of action primarily mediated by the serotonin (B10506) 5-HT2A receptor. However, notable differences in drug discrimination studies, particularly with DMT, suggest a unique neuropharmacological profile that may underlie its auditory-specific effects.

Comparator Compounds
  • N,N-Dimethyltryptamine (DMT): A classic serotonergic psychedelic known for producing intense, short-lasting visual hallucinations. In drug discrimination studies, DMT only partially substitutes for DiPT, indicating distinct subjective effects that are discernible in animal models. While both are tryptamines, their differing substitution profiles suggest that subtle variations in receptor interactions could lead to vastly different perceptual experiences.

  • 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another potent, naturally occurring tryptamine, 5-MeO-DMT is reported to cause auditory and visual distortions in humans. It displays a high affinity for both 5-HT1A and 5-HT2A receptors. Its inclusion as a comparator allows for the investigation of how differing affinities for serotonin receptor subtypes may contribute to the sensory effects of tryptamines.

  • Ketamine: A non-competitive NMDA receptor antagonist, ketamine is used as a dissociative anesthetic and produces hallucinatory effects that are mechanistically distinct from serotonergic psychedelics. It is known to affect auditory processing in animal models, providing a valuable non-serotonergic comparator to help isolate the specific contributions of the serotonergic system to the effects of DiPT.

Quantitative Data Presentation

The following tables summarize the quantitative data from key preclinical behavioral assays used to characterize and differentiate the effects of DiPT and the selected comparator compounds.

Table 1: Drug Discrimination in Rats

This assay assesses the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues. The ED50 value represents the dose at which the drug produces 50% of the maximum drug-appropriate responding.

CompoundTraining DrugED50 (mg/kg)Maximum Drug-Appropriate Responding (%)Citation(s)
DiPT DiPT2.4799
DMTDiPT-65 (partial substitution)
LSDDiPT-Full substitution
DOMDiPT-Full substitution
DiPTDMT1.71Full substitution
DiPTDOM1.94Full substitution
DiPTLSD-68 (partial substitution)

Table 2: Head-Twitch Response (HTR) in Rodents

The HTR is a rapid, rotational head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans.

CompoundSpeciesED50 (mg/kg)NotesCitation(s)
DiPT Mouse-Induces HTR, but quantitative data is limited.
DMTMouse-Potent inducer of HTR.
5-MeO-DMTMouse-Induces a dose-dependent increase in HTR.
DOI (comparator)Rat1.163Potent 5-HT2A agonist used as a positive control.

Table 3: Receptor Binding Affinities (Ki, nM) and Functional Activity (EC50, nM)

This table presents the binding affinities (Ki) of the compounds for various serotonin receptors and their functional potencies (EC50) at the 5-HT2A receptor. Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki)5-HT2A (Ki)5-HT2C (Ki)5-HT2A (EC50)Citation(s)
DiPT ----Data not readily available
DMT183127-1200360-26304000 (full agonist)
5-MeO-DMT<10>1000-~100 (full agonist)
Ketamine-15000--

Note: Receptor binding and functional activity data can vary depending on the specific assay and tissue preparation used.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Drug Discrimination

Objective: To assess the subjective (interoceptive) effects of a drug and compare them to known compounds.

Apparatus: Standard two-lever operant conditioning chambers equipped with stimulus lights, pellet dispensers, and a sound-attenuating enclosure.

Procedure:

  • Acclimation and Training: Rats are first trained to press a lever for a food reward (e.g., 45 mg sucrose (B13894) pellets) on a fixed-ratio (FR) schedule, typically FR10 (10 presses for one reward).

  • Discrimination Training: Animals are trained to discriminate between an injection of the training drug (e.g., DiPT at 5 mg/kg, intraperitoneally) and a saline vehicle. On drug days, responding on one lever (the "drug-appropriate" lever) is reinforced, while on vehicle days, responding on the other lever (the "vehicle-appropriate" lever) is reinforced. The assigned drug lever is counterbalanced across animals. Training sessions typically last for 15 minutes.

  • Acquisition Criteria: Training continues until a criterion of ≥80% of total responses on the correct lever is achieved for 8 out of 10 consecutive sessions.

  • Substitution Testing: Once the discrimination is acquired, test sessions are conducted where various doses of the training drug or other novel compounds are administered. The percentage of responses on the drug-appropriate lever is measured. Full substitution is generally defined as ≥80% drug-appropriate responding.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Objective: To measure sensorimotor gating, which is the ability of the nervous system to filter out irrelevant sensory information. This paradigm can be adapted to investigate how a drug affects the processing of specific auditory stimuli.

Apparatus: A startle response system consisting of a sound-attenuating chamber, a small animal enclosure mounted on a piezoelectric platform to detect movement, a speaker to deliver auditory stimuli, and a computer to control the stimuli and record the startle response.

Procedure:

  • Acclimation: Mice are placed in the enclosure within the chamber and allowed to acclimate for a 5-minute period with background white noise (e.g., 65 dB).

  • Trial Types: The session consists of a series of trials presented in a pseudorandom order with a variable inter-trial interval (e.g., 10-20 seconds).

    • Pulse-alone trials: A loud startling stimulus (e.g., 120 dB white noise for 40 ms) is presented.

    • Prepulse-plus-pulse trials: A non-startling auditory prepulse (e.g., a tone of a specific frequency at an intensity of 5-15 dB above background) is presented 100 ms (B15284909) before the startling pulse.

    • No-stimulus trials: Only background noise is present to measure baseline movement.

  • Data Analysis: The startle amplitude is measured as the maximal peak-to-peak voltage from the piezoelectric platform. PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials: %PPI = 100 - [ (startle amplitude on prepulse+pulse trial) / (startle amplitude on pulse-alone trial) ] * 100.

Head-Twitch Response (HTR)

Objective: To quantify a behavioral response in rodents that is highly correlated with 5-HT2A receptor activation and hallucinogenic potential in humans.

Apparatus: A transparent cylindrical observation chamber. A high-speed camera can be used for automated scoring, or trained observers can score the behavior manually.

Procedure:

  • Acclimation: Mice are placed individually into the observation chambers and allowed to habituate for at least 30 minutes before drug administration.

  • Drug Administration: The test compound or vehicle is administered (e.g., intraperitoneally or subcutaneously).

  • Observation Period: Immediately following injection, the number of head twitches is counted for a defined period, typically 30 to 60 minutes. A head twitch is characterized as a rapid, side-to-side rotational movement of the head that is not associated with grooming behavior.

  • Data Analysis: The total number of head twitches is recorded for each animal. Dose-response curves can be generated to determine the ED50 for inducing the HTR.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 Drug Discrimination Experimental Workflow Acclimation & Lever Training Acclimation & Lever Training Discrimination Training (Drug vs. Vehicle) Discrimination Training (Drug vs. Vehicle) Acclimation & Lever Training->Discrimination Training (Drug vs. Vehicle) FR10 Schedule Acquisition Criterion Met (>=80% correct) Acquisition Criterion Met (>=80% correct) Discrimination Training (Drug vs. Vehicle)->Acquisition Criterion Met (>=80% correct) Daily Sessions Substitution Testing (Novel Compounds) Substitution Testing (Novel Compounds) Acquisition Criterion Met (>=80% correct)->Substitution Testing (Novel Compounds) Test Sessions Data Analysis (% Drug-Appropriate Responding) Data Analysis (% Drug-Appropriate Responding) Substitution Testing (Novel Compounds)->Data Analysis (% Drug-Appropriate Responding)

Caption: Workflow

A Comparative Pharmacological Analysis of DiPT and LSD at Key Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed comparative study of the receptor pharmacology of N,N-diisopropyltryptamine (DiPT) and lysergic acid diethylamide (LSD), two psychoactive compounds with distinct subjective effects. DiPT, a synthetic tryptamine (B22526), is primarily known for its unusual auditory distortions, while LSD, a classic ergoline (B1233604), is recognized for its potent and long-lasting visual and cognitive alterations. This document, intended for researchers, scientists, and drug development professionals, delves into their receptor binding affinities, functional activities, and the intracellular signaling pathways they modulate.

Receptor Binding Affinity: A Tale of Two Profiles

The interaction of a drug with its receptor is quantified by its binding affinity, represented by the inhibition constant (Ki). A lower Ki value indicates a stronger binding affinity. The data, compiled from various in vitro studies using human cloned receptors, reveals significant differences between DiPT and LSD.

LSD demonstrates a broad and high-affinity binding profile across numerous serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.[1][2][3] In stark contrast, DiPT exhibits a more selective, and generally weaker, affinity, primarily for the 5-HT1A and 5-HT2A receptors.[4]

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of DiPT and LSD

ReceptorDiPT (Kᵢ, nM)LSD (Kᵢ, nM)
Serotonin Receptors
5-HT₁ₐ121–2,270[4]1.1 - 13[1][3]
5-HT₁ₑ-4.9 - 100+[1]
5-HT₁ₒ-4.9 - 100+[1]
5-HT₂ₐ~2,000[4]1.2 - 9.1[1][3]
5-HT₂ₑAgonist activity reported0.3 - 4.8[3]
5-HT₂ₒAgonist activity reported0.9 - 23[1][3]
5-HT₅ₐ-0.8 - 10+[3]
5-HT₆No significant binding3.1 - 100+[1][3]
5-HT₇-0.5 - 100+[1][3]
Dopamine Receptors
D₁-25 - 100+[2]
D₂-1.6 - 50+[2][3]
D₃-10 - 100+[3]
D₄-1.6 - 100+[3]

Functional Activity: Agonism and Efficacy

Functional assays measure the biological response of a compound upon receptor binding. Key metrics include the half-maximal effective or inhibitory concentration (EC₅₀/IC₅₀) and the maximum efficacy (Eₘₐₓ).

Both compounds are agonists at the 5-HT₂ₐ receptor, the primary target for their psychedelic effects.[1][4] DiPT is reported to be a full agonist at 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ receptors.[4] LSD, on the other hand, acts as a partial agonist at the 5-HT₂ₐ receptor and also demonstrates activity at dopamine receptors, which likely contributes to its complex psychoactive profile.[2]

Table 2: Comparative Functional Activity of DiPT and LSD

ReceptorCompoundActivityEC₅₀/IC₅₀ (nM)Eₘₐₓ (%)
5-HT₁ₐ DiPTPartial Agonist4,570–>10,000[4]58[4]
LSDPartial Agonist--
5-HT₂ₐ DiPTFull Agonist[4]--
LSDPartial Agonist10 - 100+-
5-HT₂ₑ DiPTFull Agonist[4]--
LSDAgonist--
5-HT₂ₒ DiPTFull Agonist[4]--
LSDAgonist--
Dopamine D₁ LSDPartial Agonist[2]--
Dopamine D₂ LSDAgonist[2]--

Signaling Pathways: The Central Role of the 5-HT₂ₐ Receptor

The primary mechanism of action for both DiPT and LSD involves the activation of the serotonin 5-HT₂ₐ receptor, a Gq-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular events, leading to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), which in turn modulates neuronal excitability and gene expression.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Effects (e.g., Gene Expression, Neuronal Excitability) PKC->Downstream Phosphorylates Targets Ligand DiPT or LSD Ligand->Receptor Binds to

Caption: 5-HT₂ₐ Receptor Gq Signaling Pathway.

It is noteworthy that LSD also engages β-arrestin signaling, a mechanism that may contribute to its prolonged duration of action.[5]

Experimental Methodologies

The data presented herein are primarily derived from established in vitro experimental protocols, including radioligand binding assays, calcium mobilization assays, and cAMP assays.

1. Radioligand Binding Assay

This technique is employed to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from a receptor.

  • Principle: Competitive binding between a radiolabeled ligand and a test compound for a specific receptor.

  • Procedure:

    • Cell membranes expressing the target receptor are incubated with a fixed concentration of a radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, the mixture is filtered to separate receptor-bound from free radioligand.

    • The radioactivity on the filter is measured using a scintillation counter.

    • The IC₅₀ value (concentration of test compound that inhibits 50% of radioligand binding) is determined and used to calculate the Ki value.

Radioligand_Binding_Workflow A Prepare cell membranes with target receptor B Incubate membranes with radioligand and test compound A->B C Separate bound and free radioligand by filtration B->C D Wash filters C->D E Measure radioactivity D->E F Calculate IC50 and Ki E->F

Caption: Radioligand Binding Assay Workflow.

2. Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors like 5-HT₂ₐ.

  • Principle: A calcium-sensitive fluorescent dye is used to detect the release of intracellular calcium stores upon receptor activation.

  • Procedure:

    • Cells expressing the target receptor are loaded with a calcium-sensitive dye.

    • The cells are then exposed to varying concentrations of the test compound.

    • The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured over time.

    • The data is used to generate dose-response curves and determine EC₅₀ and Eₘₐₓ values.

Calcium_Mobilization_Workflow A Plate cells expressing target receptor B Load cells with calcium-sensitive dye A->B C Add test compound B->C D Measure fluorescence change C->D E Determine EC50 and Emax D->E

Caption: Calcium Mobilization Assay Workflow.

3. cAMP Assay

This assay is used to assess the functional activity of compounds at Gi-coupled receptors, such as 5-HT₁ₐ, which inhibit the production of cyclic AMP (cAMP).

  • Principle: Measurement of the inhibition of forskolin-stimulated cAMP production in cells expressing the target Gi-coupled receptor.

  • Procedure:

    • Cells are treated with the test compound and then stimulated with forskolin (B1673556) to increase intracellular cAMP levels.

    • The cells are lysed, and the amount of cAMP is quantified using a competitive immunoassay.

    • A decrease in cAMP levels in the presence of the test compound indicates Gi-coupled receptor activation.

    • Dose-response curves are generated to determine IC₅₀ and Eₘₐₓ values.

cAMP_Assay_Workflow A Plate cells expressing Gi-coupled receptor B Treat cells with test compound A->B C Stimulate with forskolin B->C D Lyse cells C->D E Quantify cAMP levels D->E F Determine IC50 and Emax E->F

Caption: cAMP Assay Workflow.

Concluding Remarks

The distinct pharmacological profiles of DiPT and LSD offer a compelling basis for their differing psychoactive effects. LSD's potent, broad-spectrum activity at both serotonin and dopamine receptors likely underpins its complex and profound psychedelic experiences. Conversely, DiPT's more selective and lower-affinity profile, characterized by full agonism at 5-HT₂ subtypes, may account for its more constrained and unusual auditory effects. The structural differences between the tryptamine DiPT and the ergoline LSD are fundamental to these variations in receptor interaction. Further investigation into the downstream signaling consequences and in vivo pharmacology of these compounds will be crucial for a more complete understanding of the neurobiology of consciousness and for the development of novel therapeutics.

References

Cross-Species Validation of N,N-Diisopropyltryptamine (DiPT-4)'s Effects on the Auditory System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Diisopropyltryptamine (DiPT-4) is a synthetic tryptamine (B22526) notable for its unique and specific effects on the auditory system, primarily characterized by a dose-dependent distortion of perceived pitch.[1] Unlike classic hallucinogens that predominantly affect visual perception, this compound offers a valuable pharmacological tool to investigate the neural underpinnings of hearing.[1] This guide provides a comparative overview of the available research on this compound's auditory effects across different species. Due to the limited number of direct, published studies on this compound, this guide incorporates data from closely related serotonergic compounds to provide a broader context for its mechanism of action and to illustrate the experimental paradigms used in this area of research.

The primary challenge in understanding this compound is the lack of a clear molecular mechanism that accounts for its specific auditory effects. The compound binds to multiple serotonin (B10506) receptors that are also targets for visual hallucinogens like LSD and psilocin, making its auditory-specific outcome an area of intense scientific interest.[1] Animal studies provide preliminary evidence that these effects are translatable across species, suggesting a conserved neural pathway that is modulated by this compound.

Quantitative Data on Auditory Effects

Direct quantitative data for this compound remains limited in published literature. However, qualitative reports and data from related compounds allow for a comparative summary. The following tables synthesize available findings and provide a framework for future cross-species research.

Table 1: Effects of this compound on Auditory Perception (Cross-Species)

SpeciesDosageAuditory ParameterObserved EffectData TypeSource
HumanVariable (anecdotal)Pitch PerceptionSignificant downward shift in perceived pitch; distortion of timbre.QualitativeAnecdotal Reports
MouseNot SpecifiedTone RecognitionDecreased ability to learn to recognize specific tones.Behavioral[1]
RatNot SpecifiedDrug DiscriminationRats successfully discriminated this compound from other hallucinogens.Behavioral[1]

Table 2: Effects of Related Serotonergic Psychedelics on the Auditory System in Animal Models

CompoundSpeciesDosageAuditory ParameterObserved EffectData TypeSource
PsilocybinMouse2 mg/kg (i.p.)Neural Response to Sound (in Auditory Cortex)Initial increase followed by a decrease in response amplitude.Two-Photon Ca2+ Imaging[2]
PsilocybinMouse2 mg/kg (i.p.)Functional Connectivity (in Auditory Cortex)Significant increase 30 minutes post-dose.Two-Photon Ca2+ Imaging[2]
PsilocybinMouse2 mg/kg (i.p.)Pure-Tone Frequency TuningNeuronal stimulus selectivity and tonotopic maps remained stable.Two-Photon Ca2+ Imaging[2]
4-OH-DiPTMouse1-10 mg/kg (i.p.)Conditioned Fear Response (to auditory cue)Dose-dependent reduction in freezing responses.Behavioral[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols representative of the techniques used to study psychoactive compounds and their effects on the auditory system in animal models.

Protocol 1: Drug Discrimination in Rats

This protocol is a standard paradigm to assess whether an animal perceives the subjective effects of a new compound as being similar to a known substance.

  • Subjects: Adult male Sprague-Dawley rats, housed individually and maintained on a restricted diet to motivate participation.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training Phase:

    • Rats are trained to press one lever ("drug" lever) after receiving an injection of the training drug (e.g., this compound) and the other lever ("vehicle" lever) after receiving a saline injection.

    • Correct lever presses are rewarded with a food pellet on a fixed-ratio schedule.

    • Training continues until rats reliably press the correct lever based on the substance administered.

  • Testing Phase:

    • After training, various doses of the test compound (or novel compounds) are administered.

    • The lever chosen by the rat indicates whether it perceives the effects of the test drug as being more like the training drug or the vehicle.

    • Data is collected on the percentage of responses on the drug-appropriate lever.

Protocol 2: Two-Photon Calcium Imaging in Awake Mice

This protocol allows for the measurement of individual neuron activity in the auditory cortex in response to auditory stimuli while the animal is under the influence of a psychoactive compound.[2]

  • Subjects: Adult mice (e.g., C57BL/6J line) expressing a genetically encoded calcium indicator (e.g., GCaMP) in cortical neurons.

  • Surgical Preparation:

    • A cranial window is surgically implanted over the primary auditory cortex (A1).

    • A head-plate is affixed to the skull to allow for head-fixation during imaging. Mice are allowed to recover fully.

  • Experimental Procedure:

    • The awake mouse is head-fixed under the two-photon microscope.

    • Baseline Imaging (Pre-injection): A series of pure tones at different frequencies and intensities are presented to the mouse. The corresponding neural activity (calcium transients) in A1 neurons is recorded.

    • Drug Administration: The mouse is briefly removed from the rig and administered an intraperitoneal (i.p.) injection of the test compound (e.g., 2 mg/kg psilocybin) or saline.

    • Post-injection Imaging: The mouse is returned to the imaging setup, and the same auditory stimuli are presented at set time points (e.g., 30, 60, 90 minutes post-injection). Neural activity is recorded.

  • Data Analysis:

    • Recorded images are corrected for motion artifacts.

    • Regions of Interest (ROIs) corresponding to individual neurons are identified.

    • The change in fluorescence (ΔF/F) for each neuron is calculated to determine its response to each auditory stimulus.

    • Tuning curves are generated for each neuron to assess its frequency selectivity before and after drug administration.

    • Functional connectivity is assessed by calculating the correlation of spontaneous activity between pairs of neurons.

Visualizations: Pathways and Workflows

Hypothesized Signaling Pathway of this compound

While the precise mechanism remains elusive, the leading hypothesis is that this compound's auditory effects are mediated through the serotonergic system, particularly the 5-HT2A receptors, which are densely expressed in the auditory cortex.

DiPT4_Pathway cluster_systemic Systemic Circulation cluster_cns Central Nervous System cluster_perception Perceptual Outcome DiPT4 This compound (Administered) Receptor 5-HT2A Receptor (Auditory Cortex) DiPT4->Receptor Binds to Neuron Cortical Neuron Receptor->Neuron Modulates Activity Auditory Altered Auditory Signal Processing Neuron->Auditory Leads to Pitch Pitch Distortion Auditory->Pitch

Caption: Hypothesized pathway of this compound from administration to perceptual effect.

Experimental Workflow for Animal Psychoacoustics

The following diagram illustrates a typical workflow for assessing the effects of a compound on auditory perception in an animal model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimation & Training B Baseline Auditory Testing (e.g., ABR) A->B C Compound/Vehicle Administration B->C D Behavioral Task (e.g., Tone Recognition) C->D E Data Collection (e.g., Response Accuracy) D->E F Statistical Comparison (Drug vs. Vehicle) E->F G Conclusion on Auditory Effect F->G

Caption: Generalized workflow for psychoacoustic drug testing in animal models.

Logical Relationship of Serotonergic Modulation

This diagram outlines the logical steps from receptor activation to the complex perceptual changes reported with serotonergic psychedelics.

Logical_Relationship Receptor Serotonin Receptor (e.g., 5-HT2A) Activation Balance Altered Balance of Excitation/Inhibition Receptor->Balance Connectivity Increased Functional Connectivity Receptor->Connectivity Processing Disrupted Thalamo-Cortical and Cortico-Cortical Processing Balance->Processing Connectivity->Processing Integration Impaired Sensory Integration Processing->Integration Perception Altered Perception (e.g., Pitch Distortion) Integration->Perception

Caption: Logical flow from receptor binding to altered sensory perception.

References

Unveiling the Molecular Targets: A Comparative Analysis of DiPT and Classic Tryptamine Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth comparison of the in vitro receptor binding profiles of N,N-diisopropyltryptamine (DiPT) and other classic tryptamines, including psilocin (the active metabolite of psilocybin), N,N-dimethyltryptamine (DMT), and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). By presenting quantitative binding data, detailed experimental methodologies, and visual representations of key biological processes, this document aims to provide a comprehensive resource for understanding the molecular pharmacology of these psychoactive compounds.

Comparative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of DiPT and classic tryptamines for a range of serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α) receptors, as well as the serotonin transporter (SERT). Lower Ki values indicate higher binding affinity.

Receptor/TransporterDiPT (Ki, nM)Psilocin (Ki, nM)DMT (Ki, nM)5-MeO-DMT (Ki, nM)
Serotonin Receptors
5-HT1A100[1][2]13011033
5-HT1B>10,0001,4001,6001,300
5-HT1D3,100220230140
5-HT2A250-730[3]576761
5-HT2B50132523
5-HT2C1,2003304801,100
5-HT5A>10,0001,3001,2001,100
5-HT61,200801101,400
5-HT72,0001501801,100
Serotonin Transporter
SERT6,8003,9004,0002,200
Dopamine Receptors
D1>10,000>10,000>10,000>10,000
D2>10,000>10,000>10,000>10,000
D3>10,000>10,000>10,000>10,000
Adrenergic Receptors
α1A>10,000>10,000>10,000>10,000
α2A1,7004,0003,4003,900

Note: Data is compiled from various sources and experimental conditions may differ. The Ki values for Psilocin, DMT, and 5-MeO-DMT are primarily sourced from Rickli et al. (2016) as cited in multiple search results.

Experimental Protocols

The binding affinities presented in this guide are typically determined using radioligand binding assays.[4] The following is a generalized protocol for a competitive binding assay.

Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[5]

2. Competitive Binding Assay:

  • A fixed concentration of a radiolabeled ligand (a molecule with high and specific affinity for the receptor, e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation.[6]

  • Increasing concentrations of the unlabeled test compound (e.g., DiPT, DMT) are added to compete with the radioligand for binding to the receptor.[4]

  • The mixture is incubated to allow binding to reach equilibrium.[4]

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[5]

  • The filters are washed to remove any remaining unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The data are used to generate a competition curve, which plots the percentage of radioligand binding against the concentration of the test compound.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[3]

Visualizing a Key Signaling Pathway and Experimental Workflow

To further elucidate the mechanisms of action of these tryptamines, the following diagrams illustrate the 5-HT2A receptor signaling pathway, a primary target for many classic hallucinogens, and a typical workflow for a radioligand binding assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_Receptor 5-HT2A Receptor Gq_G_protein Gq/11 5HT2A_Receptor->Gq_G_protein Activates PLC Phospholipase C (PLC) Gq_G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Produces DAG DAG PIP2->DAG Produces ER Endoplasmic Reticulum (ER) IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Tryptamine Tryptamine Agonist (e.g., Psilocin, DMT) Tryptamine->5HT2A_Receptor Binds to

Caption: 5-HT2A Receptor Gq-PLC Signaling Pathway.

start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Analyze Data (IC50 and Ki Calculation) quantify->analyze end End analyze->end

Caption: Radioligand Displacement Assay Workflow.

Discussion

The data reveal distinct receptor binding profiles for DiPT compared to classic tryptamines. Notably, DiPT generally exhibits a lower affinity for the 5-HT2A receptor, a key target for the psychedelic effects of classic tryptamines like psilocin and DMT.[7] All the listed tryptamines are partial or full agonists at the 5-HT2A receptor.[7]

While classic tryptamines such as psilocin and DMT show relatively high affinity for a range of serotonin receptors, DiPT's interactions are more selective, with a moderate affinity for the 5-HT1A receptor.[1][2] The interaction of these tryptamines with other receptors, such as the serotonin transporter and various dopamine and adrenergic receptors, is generally low, suggesting a primary serotonergic mechanism of action.[7] However, some tryptamines, including DiPT, do show some interaction with the serotonin and norepinephrine (B1679862) transporters.[7] These differences in receptor binding profiles likely contribute to the unique subjective effects reported for each compound.

It is important to note that in vitro binding affinity does not always directly correlate with in vivo potency or psychoactive effects. Other factors, such as functional activity (agonist, antagonist, or inverse agonist properties), signal transduction pathways, and pharmacokinetics, also play a crucial role in the overall pharmacological profile of these compounds. The 5-HT2A receptor, for instance, primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC).[8] This, in turn, results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which modulate intracellular calcium levels and protein kinase C (PKC) activity.[8][9]

This comparative guide provides a foundation for researchers to understand the molecular interactions of DiPT and classic tryptamines. Further investigation into the functional consequences of these binding profiles will continue to illuminate the complex pharmacology of this fascinating class of molecules.

References

A Comparative Analysis of Diisopropyltryptamine (DiPT) Potency and Efficacy at Serotonin (5-HT) Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of N,N-Diisopropyltryptamine (DiPT) at various human serotonin (B10506) (5-HT) receptor subtypes. The data presented herein is compiled from peer-reviewed in vitro studies, offering a quantitative overview of DiPT's binding affinity, functional potency, and efficacy. Detailed experimental methodologies for the key assays are provided, alongside graphical representations of critical signaling pathways and experimental workflows to support research and development efforts.

Quantitative Pharmacological Data

The interaction of DiPT with serotonin receptors is characterized by its binding affinity (Kᵢ), which indicates the concentration required to occupy 50% of the receptors, and its functional activity, defined by potency (EC₅₀ - the concentration for 50% of the maximal effect) and efficacy (Eₘₐₓ - the maximum response relative to the endogenous ligand, 5-HT).

Table 1: Binding Affinity (Kᵢ) of DiPT at Human 5-HT Receptor Subtypes

Receptor SubtypeKᵢ (nM) [Ray, 2010]Kᵢ (nM) [Rickli et al., 2016]
5-HT₁A 1,8702,680 ± 510
5-HT₁B 3,140-
5-HT₁D 2,020-
5-HT₁E >10,000-
5-HT₂A 484533 ± 46
5-HT₂B 1,0401,130 ± 140
5-HT₂C 333290 ± 110
5-HT₅A 2,270-
5-HT₆ 1,730-
5-HT₇ 1,110-

Data from Ray, 2010 was sourced from the National Institute of Mental Health Psychoactive Drug Screening Program (NIMH-PDSP) database.[1][2][3] Data from Rickli et al., 2016 represents the mean ± SEM from at least three independent experiments.[4][5]

Table 2: Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ) of DiPT at Human 5-HT₂ Receptor Subtypes

Receptor SubtypeAssay TypeEC₅₀ (nM)Eₘₐₓ (% of 5-HT response)Reference
5-HT₂A Calcium Mobilization1,220 ± 15084 ± 4%Rickli et al., 2016
5-HT₂B Calcium Mobilization1,830 ± 29094 ± 3%Rickli et al., 2016
5-HT₂C IP-1 Accumulation2,380 ± 340107.4 ± 2.5%Rickli et al., 2016

Summary of Findings: The data indicates that DiPT displays the highest binding affinity for the 5-HT₂C receptor, followed by the 5-HT₂A receptor.[1][2][3] Its affinity for other receptor subtypes, including the 5-HT₁ family, is considerably lower.[1][2][3][6] Functionally, DiPT acts as a partial agonist at the 5-HT₂A receptor and a full agonist at the 5-HT₂B and 5-HT₂C receptors.[4][5] The psychedelic effects of tryptamines are primarily mediated by agonism at the 5-HT₂A receptor.[1][2]

Mandatory Visualizations

Gq_Signaling_Pathway DiPT DiPT (Agonist) Receptor 5-HT2A Receptor DiPT->Receptor Binds G_Protein Gq Protein (α, β, γ) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Cellular Response (e.g., Neuronal Excitability) PKC->Response Phosphorylates Targets

Caption: 5-HT₂A receptor Gq-coupled signaling pathway activated by DiPT.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes 1. Prepare Membranes (Expressing 5-HT Receptor) Incubate 4. Incubate Components (Membranes + Radioligand + DiPT) Membranes->Incubate Radioligand 2. Prepare Radioligand (e.g., [3H]ketanserin) Radioligand->Incubate TestCompound 3. Prepare DiPT (Serial Dilutions) TestCompound->Incubate Filter 5. Vacuum Filtration (Separate Bound from Free) Incubate->Filter Count 6. Scintillation Counting (Quantify Bound Radioactivity) Filter->Count Plot 7. Plot Competition Curve (% Bound vs. [DiPT]) Count->Plot Calc_IC50 8. Calculate IC50 Plot->Calc_IC50 Calc_Ki 9. Calculate Ki (Cheng-Prusoff Equation) Calc_IC50->Calc_Ki

References

Navigating the Analytical Maze: A Comparative Guide to DiPT Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the inter-laboratory performance of analytical methods for the quantification of N,N-diisopropyltryptamine (DiPT), providing researchers, scientists, and drug development professionals with a comprehensive comparison of available techniques. In the absence of a formal multi-laboratory validation study, this guide synthesizes data from single-laboratory validations to offer a critical overview of method performance.

The accurate quantification of novel psychoactive substances such as N,N-diisopropyltryptamine (DiPT) is paramount for clinical, forensic, and research applications. This guide provides a comparative analysis of the most commonly employed analytical methods for DiPT quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA). The performance of these methods is evaluated based on key validation parameters reported across various scientific studies.

Comparative Analysis of Analytical Methods

The choice of an analytical method for DiPT quantification is often dictated by the required sensitivity, selectivity, and the nature of the biological matrix. While GC-MS has traditionally been a workhorse in forensic toxicology, LC-MS/MS has emerged as the gold standard for its superior sensitivity and specificity, particularly for complex sample matrices. HPLC-PDA offers a more accessible, non-destructive alternative, suitable for initial screening and quantification at higher concentrations.

Data Summary

The following tables summarize the quantitative performance of each analytical method based on published validation data. It is important to note that these values are reported from single-laboratory studies and may vary based on instrumentation, specific method parameters, and laboratory conditions.

Table 1: Performance Characteristics of GC-MS Methods for Tryptamine Derivatives

AnalyteMatrixLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (RSD %)Reference
DiPTNot SpecifiedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[1]
5-MeO-DIPTUrine>0.9912Not ReportedNot Reported[2]
Methyl SalicylateSkin/Hair>0.99680.050.599.48 - 102.331.43 - 2.97[3]
CCMTHPAPINot ReportedNot Reported0.005 (on column)Not ReportedNot Reported[4]
Note: Data for Methyl Salicylate and CCMTHP are included to provide a broader context of GC-MS validation parameters, as specific quantitative validation data for DiPT via GC-MS was limited in the initial search.

Table 2: Performance Characteristics of LC-MS/MS Methods for Tryptamine Derivatives

AnalyteMatrixLinearity Range (µg/mL)LOQ (ng/mL)Intra-day Accuracy (%)Intra-day Precision (% CV)Inter-day Accuracy (%)Inter-day Precision (% CV)Reference
5-MeO-DIPTRat Urine0.01 - 1010<15%<15%<15%<15%[2]
Trastuzumab*Human Serum5 - 500500097.3 - 104.26.4 - 10.1Not ReportedNot Reported[5]
Note: Data for Trastuzumab, a monoclonal antibody, is included to illustrate the application and validation of LC-MS/MS in a regulated bioanalytical environment, showcasing typical performance expectations.

Table 3: Performance Characteristics of HPLC-PDA Methods for Tryptamine Derivatives

AnalyteColumnMobile PhaseElutionFlow Rate (mL/min)Reference
13 TryptaminesRaptor® Biphenyl 5-µmA: 0.1% TFA in water, B: 0.1% TFA in 2:1 ACN:MeOHGradient0.4
17 TryptaminesLiChrospher® RP-18e0.1% triethylammonium (B8662869) acetate (B1210297) buffer, methanol, acetonitrile (B52724)Not SpecifiedNot Specified

Note: Quantitative validation parameters such as linearity, LOD, and LOQ were not explicitly detailed for HPLC-PDA methods in the reviewed literature, which focused more on separation capabilities.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized protocols for the key experiments cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like DiPT.[6] The following represents a typical workflow:

  • Sample Preparation: Biological samples (e.g., urine, blood) often require a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix. For seized drug analysis, samples may be dissolved in a suitable organic solvent.[1]

  • Derivatization (Optional): To improve the chromatographic properties and thermal stability of tryptamines, derivatization with agents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be performed.

  • GC Separation: The extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-1 MS).[1] The oven temperature is programmed to separate the analytes based on their boiling points and interaction with the stationary phase.

  • MS Detection: The separated compounds are ionized (typically by electron ionization - EI) and fragmented. The mass spectrometer detects the resulting ions, providing a unique mass spectrum for each compound, which is used for identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is highly sensitive and specific, making it ideal for detecting low concentrations of DiPT and its metabolites in complex biological matrices.[2]

  • Sample Preparation: A common approach for urine samples is "dilute-and-shoot," where the sample is simply diluted with the mobile phase after centrifugation.[2] For more complex matrices like blood or plasma, protein precipitation followed by centrifugation is often necessary.

  • LC Separation: The prepared sample is injected into a liquid chromatograph. Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component with a buffer (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).[2][7]

  • MS/MS Detection: The eluent from the LC is directed to a tandem mass spectrometer. Electrospray ionization (ESI) is commonly used to ionize the analytes. The first mass analyzer (Q1) selects the precursor ion (the protonated molecule of DiPT), which is then fragmented in the collision cell (q2). The second mass analyzer (Q3) selects specific product ions for detection. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) Protocol

HPLC-PDA is a non-destructive technique suitable for the analysis of tryptamines, especially when mass spectrometric detection is not available.[7]

  • Sample Preparation: Similar to LC-MS/MS, sample preparation can range from simple dilution to more extensive extraction procedures depending on the sample matrix.

  • HPLC Separation: The separation principles are the same as in LC-MS/MS, utilizing a reverse-phase column and a gradient mobile phase to resolve the analytes.[7]

  • PDA Detection: As the separated compounds elute from the column, they pass through a flow cell where they are exposed to ultraviolet-visible light. The photodiode array detector records the absorbance spectrum of each compound, which can be used for identification (by comparing the spectrum to a reference) and quantification (by measuring the peak area at a specific wavelength).

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for each analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample or Seized Material Extraction Extraction (LLE/SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Capillary Column Separation GC_Injection->GC_Separation MS_Detection MS Detection (EI, Scan/SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

GC-MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation / Dilution Sample->Precipitation LC_Injection LC Injection Precipitation->LC_Injection LC_Separation Reverse-Phase Column Separation LC_Injection->LC_Separation MSMS_Detection MS/MS Detection (ESI, MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

LC-MS/MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-PDA Analysis cluster_data Data Processing Sample Sample Extraction Extraction / Dilution Sample->Extraction HPLC_Injection HPLC Injection Extraction->HPLC_Injection HPLC_Separation Reverse-Phase Column Separation HPLC_Injection->HPLC_Separation PDA_Detection PDA Detection HPLC_Separation->PDA_Detection Data_Analysis Data Analysis PDA_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

HPLC-PDA Experimental Workflow

Conclusion

The selection of an appropriate analytical method for DiPT quantification is a critical decision that impacts the reliability and applicability of the results. LC-MS/MS stands out for its superior sensitivity and specificity, making it the method of choice for bioanalytical applications where low detection limits are required.[2] GC-MS offers a robust and reliable alternative, particularly in forensic settings for the analysis of seized materials.[1][6] HPLC-PDA provides a valuable screening tool, though it may lack the sensitivity and selectivity of mass spectrometric methods for trace-level quantification in complex matrices.[7]

This guide provides a foundational comparison based on available literature. For the implementation of any of these methods, a rigorous in-house validation is essential to ensure that the method is fit for its intended purpose and meets the required performance criteria. Future inter-laboratory validation studies would be invaluable for establishing standardized methods and ensuring consistency across different laboratories.

References

A comparative in vivo study of DiPT-4 and its 4-hydroxy analog (4-HO-DiPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in vivo analysis of N,N-diisopropyltryptamine (DiPT) and its 4-hydroxy analog, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT). The following sections detail their pharmacodynamics, and known in vivo effects, supported by experimental data.

Introduction

DiPT and 4-HO-DiPT are two structurally related tryptamine (B22526) compounds. DiPT is notable for its unusual auditory effects, while 4-HO-DiPT is investigated for its psychedelic properties, sharing similarities with psilocin.[1] Understanding their comparative in vivo profiles is crucial for research and potential therapeutic development.

Pharmacodynamics

Both DiPT and 4-HO-DiPT are serotonin (B10506) receptor agonists, with a notable affinity for the 5-HT2A receptor, which is believed to mediate their psychoactive effects.[1]

Head-Twitch Response (HTR) in Rodents

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to assess the psychedelic potential of compounds. In vivo studies in mice have shown that both DiPT and 4-HO-DiPT induce the HTR, confirming their interaction with the 5-HT2A receptor in a living system.

Table 1: In Vivo 5-HT2A Receptor Agonism (Head-Twitch Response in Mice)

CompoundED50 (μmol/kg)
DiPTData not available
4-HO-DiPT3.46[2]

In Vivo Effects

DiPT

The most distinctive in vivo effect of DiPT in humans is the induction of profound auditory distortions, including changes in pitch and the perception of harmonics.[1] At typical doses, it is reported to produce minimal to no visual hallucinations.[1] In rodents, DiPT has been observed to cause convulsions at high doses and a decrease in locomotor activity.[1] Interestingly, unlike many other psychedelics, DiPT did not show evidence of behavioral tolerance in rodents.[1]

4-HO-DiPT

4-HO-DiPT is considered a more classic psychedelic, with effects comparable to other serotonergic hallucinogens.[3] It has been shown to produce anxiolytic effects in rodents.[4]

Pharmacokinetics

Table 2: Pharmacokinetic Parameters of 4-HO-DiPT (from Luvesilocin administration)

ParameterValueSpeciesAdministration
Elimination Half-Life2.7 - 4.1 hours[4]HumanSubcutaneous

Toxicology

Comprehensive in vivo toxicology data for both DiPT and 4-HO-DiPT are limited in the publicly available scientific literature. A related compound, 5-MeO-DiPT, has been shown to cause DNA damage in rats, indicating potential neurotoxicity.[5][6] However, these findings cannot be directly extrapolated to DiPT or 4-HO-DiPT without specific studies.

Experimental Protocols

Head-Twitch Response (HTR) Assay

The HTR assay is a common in vivo procedure to assess 5-HT2A receptor activation.

  • Animals: Male C57BL/6J mice are frequently used.

  • Housing: Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

  • Drug Administration: Test compounds are dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection.

  • Observation: Following injection, mice are placed in an observation chamber. The number of head twitches (rapid, side-to-side head movements) is counted for a defined period, typically 30-60 minutes.

  • Data Analysis: The dose-response relationship is analyzed to determine the ED50 value, which is the dose that produces 50% of the maximal response.

Visualizations

Signaling Pathway

5-HT2A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand DiPT or 4-HO-DiPT 5HT2A_R 5-HT2A Receptor Ligand->5HT2A_R Binds to Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Head-Twitch) PKC->Cellular_Response Ca_release->Cellular_Response HTR_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Drug_Preparation Drug Preparation (DiPT or 4-HO-DiPT) Animal_Acclimation->Drug_Preparation Drug_Administration Drug Administration (i.p.) Drug_Preparation->Drug_Administration Observation Observation Period (e.g., 30-60 min) Drug_Administration->Observation Data_Collection Count Head Twitches Observation->Data_Collection Data_Analysis Dose-Response Analysis Data_Collection->Data_Analysis End End Data_Analysis->End

References

A Comparative Metabolic Profile of N,N-Diisopropyltryptamine (DiPT) and N,N-Dimethyltryptamine (DMT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic profiles of two tryptamine (B22526) compounds: N,N-diisopropyltryptamine (DiPT) and N,N-dimethyltryptamine (DMT). While both are structurally related, their metabolic fates and pharmacokinetic properties exhibit notable differences, which are crucial for understanding their pharmacological and toxicological profiles. This comparison is based on available scientific literature, with the metabolic pathways of DiPT largely inferred from its close structural analog, 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), due to a lack of direct metabolic studies on DiPT.

Executive Summary

N,N-Dimethyltryptamine (DMT) is a well-characterized psychedelic compound known for its rapid and extensive metabolism, primarily mediated by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes. Its major metabolites are indole-3-acetic acid (IAA) and DMT-N-oxide (DMT-NO). In contrast, detailed metabolic data for N,N-diisopropyltryptamine (DiPT) is scarce. However, based on studies of the closely related 5-MeO-DiPT, the primary metabolic routes for DiPT are hypothesized to be N-dealkylation and hydroxylation. This guide presents a side-by-side comparison of their known and inferred metabolic pathways, key metabolites, and the analytical methodologies employed for their study.

Quantitative Data Comparison

The following tables summarize the key metabolic and pharmacokinetic parameters for DiPT and DMT.

Table 1: Major Metabolic Pathways and Metabolites

FeatureN,N-Diisopropyltryptamine (DiPT) (inferred)N,N-Dimethyltryptamine (DMT)
Primary Metabolic Pathways N-deisopropylation, HydroxylationOxidative deamination, N-oxidation, Hydroxylation
Key Enzymes Involved Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP1A1, CYP2C19, CYP3A4)[1]Monoamine Oxidase (MAO-A), Cytochrome P450 (CYP2D6)[2]
Major Metabolites N-isopropyltryptamine (NIPT), Hydroxy-DiPTIndole-3-acetic acid (IAA), DMT-N-oxide (DMT-NO), 6-hydroxy-DMT (6-OH-DMT)[3]
Secondary Metabolites Further dealkylation and conjugation productsN-methyltryptamine (NMT), 6-hydroxy-DMT-N-oxide[3]

Table 2: Pharmacokinetic Parameters

ParameterN,N-Diisopropyltryptamine (DiPT)N,N-Dimethyltryptamine (DMT)
Route of Administration Oral, Smoked[4]Intravenous, Intramuscular, Smoked, Oral (with MAOI)
Bioavailability Orally activeNot orally active alone due to first-pass metabolism
Onset of Action 20-60 minutes (oral)[4]Seconds to minutes (IV, smoked)
Duration of Effects 4-8 hours[4]15-60 minutes
Elimination Half-life Data not available~10-15 minutes in blood

Metabolic Pathways

The metabolic pathways of DiPT and DMT are illustrated below. The pathway for DiPT is a proposed scheme based on the metabolism of 5-MeO-DiPT.

DiPT_Metabolism DiPT N,N-diisopropyltryptamine (DiPT) NIPT N-isopropyltryptamine (NIPT) DiPT->NIPT N-deisopropylation (CYP-mediated) OH_DiPT Hydroxy-DiPT DiPT->OH_DiPT Hydroxylation (CYP-mediated)

Figure 1: Proposed metabolic pathway of DiPT.

DMT_Metabolism DMT N,N-dimethyltryptamine (DMT) IAA Indole-3-acetic acid (IAA) DMT->IAA Oxidative deamination (MAO-A) DMT_NO DMT-N-oxide (DMT-NO) DMT->DMT_NO N-oxidation OH_DMT 6-Hydroxy-DMT DMT->OH_DMT Hydroxylation (CYP2D6)

Figure 2: Major metabolic pathways of DMT.

Experimental Protocols

The identification and quantification of DiPT and DMT metabolites typically involve the following experimental procedures.

In Vitro Metabolism using Human Liver Microsomes

This assay is crucial for identifying the primary metabolic pathways and the specific CYP enzymes involved.

  • Incubation: The parent compound (DiPT or DMT) is incubated with pooled human liver microsomes in the presence of an NADPH-generating system. Specific CYP enzyme inhibitors can be included to determine the contribution of individual enzymes.[5][6][7]

  • Sample Preparation: The reaction is quenched, and the mixture is subjected to protein precipitation followed by centrifugation. The supernatant is then collected for analysis.

  • Analysis: The metabolites are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

InVitro_Metabolism_Workflow cluster_prep Incubation Preparation cluster_analysis Analysis Parent Compound Parent Compound Incubation Incubation Parent Compound->Incubation Human Liver Microsomes Human Liver Microsomes Human Liver Microsomes->Incubation NADPH System NADPH System NADPH System->Incubation LCMS LC-MS/MS Analysis Data Metabolite Identification and Quantification LCMS->Data Reaction Quenching Reaction Quenching Incubation->Reaction Quenching Protein Precipitation Protein Precipitation Reaction Quenching->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Supernatant Collection->LCMS

Figure 3: Experimental workflow for in vitro metabolism studies.

Urinary Metabolite Profiling

Analysis of urine samples from individuals administered with the compound provides in vivo data on the metabolic fate of the drug.

  • Sample Collection: Urine samples are collected over a specified period (e.g., 24-48 hours) following administration of the compound.

  • Enzymatic Hydrolysis: To analyze conjugated metabolites (glucuronides and sulfates), urine samples are often treated with enzymes like β-glucuronidase/arylsulfatase.[9]

  • Extraction: Metabolites are extracted from the urine matrix using liquid-liquid extraction or solid-phase extraction.

  • Analysis: The extracted samples are analyzed by gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS for the identification and quantification of metabolites.[3][9]

Discussion

The metabolic profiles of DiPT and DMT show significant differences that likely contribute to their distinct pharmacological effects and durations of action.

DMT Metabolism: The metabolism of DMT is rapid and efficient, primarily driven by MAO-A, leading to its short duration of action. When administered orally, it is almost completely inactivated by first-pass metabolism in the liver and gut wall. The involvement of CYP2D6 in its hydroxylation is a secondary but important pathway.

DiPT Metabolism (Inferred): The bulkier isopropyl groups on the nitrogen atom of DiPT likely hinder its metabolism by MAO-A. Consequently, its metabolism is expected to be more reliant on CYP-mediated pathways, such as N-dealkylation and hydroxylation. This slower, CYP-dependent metabolism would be consistent with its oral activity and longer duration of effects compared to DMT. Studies on 5-MeO-DiPT have identified N-deisopropylation and hydroxylation as major metabolic routes, with metabolites being excreted in urine as both free and conjugated forms.[3][9] It is plausible that DiPT follows a similar metabolic fate.

Conclusion

The comparative metabolic profiling of DiPT and DMT reveals key differences in their biotransformation, which are fundamental to their distinct pharmacological characteristics. While DMT is rapidly metabolized by MAO-A, DiPT's metabolism is likely slower and more dependent on CYP enzymes. Further direct studies on the metabolism and pharmacokinetics of DiPT are warranted to fully elucidate its metabolic pathways and to provide a more complete comparison with DMT. The methodologies outlined in this guide provide a framework for conducting such investigations.

References

Safety Operating Guide

Navigating the Disposal of DiPT-4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of research chemicals is a critical component of laboratory safety and environmental responsibility. For compounds like DiPT-4 (N,N-Diisopropyltryptamine) and its analogues, where specific disposal protocols may not be readily available, a conservative approach based on established guidelines for hazardous chemical waste is essential. This guide provides procedural recommendations for the safe handling and disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards.

Chemical and Physical Properties

While specific data for this compound is limited in the public domain, information on related tryptamines, such as 4-acetoxy-DiPT and 4-hydroxy-DiPT, can inform safe handling and disposal procedures. The following table summarizes key properties of these related compounds.

Property4-acetoxy-DiPT (acetate)4-hydroxy-DiPT (hydrochloride)
Synonyms Ipracetin, 4-acetoxy-N,N-Diisopropyltryptamine4-OH DiPT, Iprocin
Molecular Formula C₁₈H₂₆N₂O₂ • C₂H₄O₂[1]C₁₆H₂₄N₂O • HCl
Formula Weight 362.5 g/mol [1]Not specified
Appearance A 10 mg/ml solution in acetonitrile[1]Not specified
Purity ≥95%[1][2]Not specified
Storage -80°C[1]Not specified
Stability ≥ 3 years[1]Not specified
Hazards Not specifiedCauses skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]

Disposal Protocol: A Step-by-Step Approach

Given the irritating properties of the hydrochloride salt of 4-hydroxy-DiPT[3] and the general principle of treating novel research chemicals as potentially hazardous, this compound should be disposed of as hazardous chemical waste. The following protocol outlines the necessary steps for its safe disposal.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams.

  • It should be collected in a dedicated, properly labeled hazardous waste container.

3. Containerization:

  • Use a container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.

  • The container must be in good condition and have a secure, leak-proof lid.

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("N,N-Diisopropyltryptamine" or the specific analogue), and the approximate quantity.

  • Include the date when the waste was first added to the container.

5. Storage:

  • Store the waste container in a designated, secure area, away from incompatible materials.

  • The storage area should be well-ventilated.

6. Disposal Request:

  • Once the container is full or the waste is no longer being generated, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

7. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

  • Collect the contaminated absorbent material and place it in the hazardous waste container.

  • Clean the spill area thoroughly.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. A workflow diagram for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) for the specific this compound compound being used. Always prioritize safety and adhere to all applicable local, state, and federal regulations regarding hazardous waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.